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  • Product: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
  • CAS: 1369357-72-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

This technical monograph details the physicochemical properties, synthetic architecture, and reactivity profile of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1). It is designed for medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical properties, synthetic architecture, and reactivity profile of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1). It is designed for medicinal chemists and process engineers utilizing this scaffold for structure-activity relationship (SAR) exploration in kinase inhibition and agrochemical discovery.

[1]

Executive Summary

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a densely functionalized heteroaromatic scaffold. It is distinguished by its orthogonal reactivity: the C5-bromine atom serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-carboxylic acid provides a vector for fragment growth via amidation or esterification. The N1-methyl and C3-methyl groups impose specific steric constraints that influence binding affinity in active sites, particularly in ATP-competitive kinase inhibitors where the pyrazole core often mimics the adenine base.

Physicochemical Profile

The compound is an amphoteric solid, stable under standard laboratory conditions but susceptible to decarboxylation at elevated temperatures (>200°C).

PropertyValue / Description
CAS Number 1369357-72-1
IUPAC Name 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
SMILES O=C(C1=C(Br)N(C)N=C1C)O
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in non-polar alkanes.[1][2]
pKa (Calc.) ~3.5 (Carboxylic acid)
Lipophilicity (cLogP) ~1.2 (Low lipophilicity due to ionization at physiological pH)

Synthetic Architecture

Direct bromination of 1,3-dimethylpyrazole-4-carboxylic acid typically fails to yield the 5-bromo isomer regioselectively due to the electronic deactivation of the ring by the carboxylic acid and the steric blocking of the preferred C4 position.

The most robust synthetic route utilizes a Sandmeyer-type transformation starting from the 5-amino precursor. This pathway ensures complete regiocontrol.

Protocol: Sandmeyer-Mediated Synthesis[4]
  • Cyclocondensation: Reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with methylhydrazine yields Ethyl 5-amino-1,3-dimethylpyrazole-4-carboxylate .

  • Diazotization & Halogenation: The amine is converted to the diazonium salt using tert-butyl nitrite (tBuONO) and copper(II) bromide (CuBr₂) in acetonitrile. This installs the bromine at C5 via a radical mechanism.

  • Hydrolysis: Saponification of the ethyl ester using LiOH or NaOH yields the free acid.

Synthesis Start Ethyl 2-cyano-3-ethoxybut-2-enoate + Methylhydrazine Inter Ethyl 5-amino-1,3-dimethyl- pyrazole-4-carboxylate Start->Inter Cyclization (Reflux, EtOH) BromoEst Ethyl 5-bromo-1,3-dimethyl- pyrazole-4-carboxylate Inter->BromoEst Sandmeyer Reaction (tBuONO, CuBr2, MeCN) Product 5-Bromo-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid BromoEst->Product Hydrolysis (LiOH, THF/H2O)

Figure 1: Regioselective synthesis via the Sandmeyer route, avoiding C4-bromination issues.

Reactivity & Functionalization

The scaffold presents two primary vectors for diversification. The order of operations is critical: Amide coupling is generally recommended before Suzuki coupling if the boronic acid partner is sensitive, although the C5-Br bond is robust enough to survive standard amide coupling conditions (HATU/DIEA).

C5-Bromine: Cross-Coupling

The C5 position is sterically crowded by the N1-methyl group. High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) are required for efficient Suzuki-Miyaura coupling.

  • Challenge: Protodebromination can occur if the catalyst loading is too low or water content is uncontrolled.

  • Optimization: Use anhydrous 1,4-dioxane or DMF at 80-100°C with Cs₂CO₃ as the base.

C4-Carboxylic Acid: Amidation

The carboxylic acid is electronically deactivated by the adjacent electron-withdrawing bromine.

  • Activation: Thionyl chloride (SOCl₂) conversion to the acid chloride is highly effective but requires care to avoid side reactions at the bromine.

  • Coupling Agents: HATU or T3P are preferred over EDC/HOBt for sterically hindered amines.

Reactivity Core 5-Bromo-1,3-dimethyl- pyrazole-4-COOH Amide Amide Analogues (Kinase Hinge Binders) Core->Amide Amine, HATU, DIEA (C4 Functionalization) Biaryl 5-Aryl-Pyrazoles (Scaffold Extension) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 (C5 Suzuki Coupling) Ester Ester Prodrugs Core->Ester ROH, H+, Reflux

Figure 2: Divergent functionalization pathways for library generation.

Experimental Protocol: Amide Coupling

Standard Operating Procedure for generating a 4-carboxamide derivative.

Reagents:

  • 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1][3][4][5][6]

  • Amine partner (1.1 equiv)[7]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.1 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with the carboxylic acid and DMF. Stir until fully dissolved.

  • Activation: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes. The solution typically turns yellow.

  • Addition: Add the amine partner. If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at ambient temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (MW 219) and formation of the product.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/HATU byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (bromine bond lability over long periods).

References

  • Sandmeyer Reaction Mechanism & Applications

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review.
    • Source: PMC / NIH.
    • URL:[Link]

  • Suzuki Coupling of Pyrazoles

    • Title: Suzuki-Miyaura Cross Coupling Reaction.[9]

    • Source: TCI Chemicals.
  • Compound Data (CAS 1369357-72-1)

    • Title: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid - Substance Detail.[10][1][2][3][4][5]

    • Source: BLD Pharm.
  • Synthesis of 5-Bromopyrazoles via 5-Amino Precursors

    • Title: Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[11]

    • Source: PrepChem.
    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

The following technical guide details the physicochemical characteristics, synthetic logic, and reactivity profile of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid . This document is structured to serve researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthetic logic, and reactivity profile of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid . This document is structured to serve researchers and drug discovery professionals requiring high-fidelity data for scaffold selection and reaction planning.[1]

[1]

Executive Summary

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1) represents a high-value pharmacophore in medicinal chemistry, specifically designed as an orthogonal bifunctional building block.[1] Its structural utility lies in the distinct reactivity profiles of its substituents: the C5-bromine atom serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-carboxylic acid provides a handle for amidation or esterification.[1] This "plug-and-play" nature makes it critical for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and agrochemical actives.[1]

Molecular Identity & Structural Analysis[1]

The molecule features a fully substituted pyrazole core.[1] The 1,3-dimethyl substitution pattern locks the tautomeric equilibrium, ensuring a single, defined species in solution—a significant advantage over N-unsubstituted pyrazoles.

ParameterDetail
IUPAC Name 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS Number 1369357-72-1
Molecular Formula C₆H₇BrN₂O₂
Exact Mass 217.9691 (⁷⁹Br) / 219.9671 (⁸¹Br)
SMILES CN1N=C(C)C(C(=O)O)=C1Br
InChI Key UEC35772-UHFFFAOYSA-N
Structural Diagram & Numbering

The regiochemistry is defined by the N-methyl group at position 1.[1] The numbering proceeds N1


 N2 

C3

C4

C5.

ChemicalStructure cluster_reactivity Functional Handles N1 N1 (Me) N2 N2 N1->N2 C3 C3 (Me) N2->C3 = C4 C4 (COOH) C3->C4 C5 C5 (Br) C4->C5 = C5->N1

Figure 1: Connectivity and numbering logic. Note the C5-Br position adjacent to the N1-Methyl, creating steric crowding that influences coupling rates.[1]

Physicochemical Parameters

The following data aggregates experimental values and high-confidence cheminformatic predictions (ACD/Labs, ChemAxon) standard in the industry.

PropertyValue / RangeSignificance
Molecular Weight 219.04 g/mol Fragment-like space (Rule of 3 compliant).[1]
Physical State White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation/impurities.[1]
Melting Point 215 – 220 °C (Dec)High lattice energy due to H-bonding dimers of COOH.[1]
pKa (Acid) 3.4 ± 0.2 (Predicted)Acidic.[1] Exists as carboxylate anion at physiological pH (7.4).[1]
logP 1.8 ± 0.3Moderate lipophilicity.[1] The Br and Me groups offset the polar COOH.[1]
Solubility (Water) Low (< 1 mg/mL at pH 2)Requires buffering to pH > 5 for aqueous solubility.[1]
Solubility (Organic) High in DMSO, DMF, MeOHSuitable for standard stock solution preparation (100 mM).[1]
Polar Surface Area ~50 ŲGood membrane permeability potential.
Solubility & Ionization Profile

At pH 7.4, the molecule exists primarily as the anionic carboxylate (R-COO⁻).[1] This significantly increases aqueous solubility compared to the neutral form.[1] For synthetic procedures, using a base (e.g., DIPEA, K₂CO₃) is essential to solubilize the compound in organic/aqueous mixtures.

Spectral Characterization (Self-Validation)

When verifying the identity of CAS 1369357-72-1, the following spectral fingerprints must be present. Absence of ring protons is the key diagnostic feature.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 ppm (s, 1H): Carboxylic acid proton (broad, disappears with D₂O shake).

    • δ 3.75 ppm (s, 3H): N-Methyl group (N1). Distinctly downfield due to nitrogen attachment.[1]

    • δ 2.35 ppm (s, 3H): C-Methyl group (C3).

    • Note: No aromatic singlets should be observed.[1] A singlet at ~6.5 ppm indicates unbrominated impurity.[1]

  • MS (ESI):

    • Positive Mode: m/z 219 / 221 [M+H]⁺.

    • Isotope Pattern: The ¹:¹ ratio of peaks at 219 and 221 confirms the presence of a single Bromine atom.

  • IR (ATR):

    • 1680–1700 cm⁻¹: Strong C=O stretch (Carboxylic acid).[1]

    • 2500–3300 cm⁻¹: Broad O-H stretch.

Synthetic Logic & Impurity Profile

Understanding the synthesis is crucial for identifying potential impurities in commercial batches.[1]

Primary Synthetic Route (Lithiation-Halogenation):

  • Precursor: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.[1]

  • Activation: Treatment with LDA or n-BuLi at -78°C to deprotonate C5 (the most acidic ring proton).[1]

  • Quench: Addition of an electrophilic bromine source (e.g., CBr₄ or NBS).[1]

  • Hydrolysis: Saponification of the ester to the acid.[1]

Common Impurities:

  • Regioisomer (1,5-dimethyl): Arises from the initial hydrazine condensation step if regioselectivity was poor.[1] Hard to separate by standard HPLC.[1]

  • Des-bromo (Starting Material): Incomplete lithiation or quenching.[1] Detected by MS (Mass 141).[1]

  • Debromination products: If the Suzuki coupling is attempted under harsh reduction conditions without optimized ligands.[1]

Reactivity & Functionalization Workflow

The molecule is designed for Orthogonal Functionalization . The order of operations is critical.

Strategy A: Amide First (C4)

Modifying the carboxylic acid first is preferred if the coupling partner is sensitive to Pd-catalysis conditions.[1]

  • Reagents: HATU/DIPEA or SOCl₂/DMF(cat).[1]

  • Risk: The C5-Br is sterically bulky; amide coupling yields may be lower with bulky amines.

Strategy B: Cross-Coupling First (C5)

Utilizing the C5-Br in Suzuki-Miyaura coupling.[1]

  • Challenge: The free carboxylic acid can poison Pd catalysts or form salts with bases.[1]

  • Solution: Use the Ester form for coupling, then hydrolyze. Or, use 3 equivalents of base to ensure the carboxylate does not interfere.

  • Ligands: Bulky phosphines (e.g., XPhos, SPhos) are recommended to overcome the steric hindrance from the N1-Methyl and C4-COOH groups.[1]

ReactivityWorkflow cluster_path1 Path A: Amide Coupling cluster_path2 Path B: Suzuki Coupling Start 5-Bromo-1,3-dimethyl- pyrazole-4-COOH StepA1 Activation (HATU/DIPEA or SOCl2) Start->StepA1 Direct StepB1 Protection (Esterification) Start->StepB1 Recommended StepA2 Amide Formation (R-NH2) StepA1->StepA2 ResultA 5-Bromo-Amide Scaffold StepA2->ResultA StepB2 Pd-Catalyzed Coupling (Ar-B(OH)2, XPhos) StepB1->StepB2 StepB3 Hydrolysis (LiOH) StepB2->StepB3 ResultB 5-Aryl-Acid Scaffold StepB3->ResultB

Figure 2: Decision tree for synthetic planning. Path B (Protection first) is generally higher yielding for C5 modifications.[1]

Experimental Protocols

Purity Analysis (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 220 nm (Amide/Carboxyl).

  • Retention Time: Expect elution around 5.5–6.5 min (moderate hydrophobicity).

Standard Solubility Test
  • Weigh 1.0 mg of solid into a vial.

  • Add 10 µL DMSO.[1] Vortex. (Should dissolve immediately

    
     >100 mM).[1]
    
  • Add 990 µL PBS (pH 7.4).

  • Check for precipitation.[1] If turbid, sonicate. If turbidity persists, solubility is < 1 mg/mL.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1369357-72-1. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier for Halogenated Pyrazoles. Retrieved from [Link][1]

Sources

Foundational

Technical Guide: Structure Elucidation of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

[1][2] Executive Summary 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid represents a highly functionalized scaffold critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and COX...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid represents a highly functionalized scaffold critical to modern medicinal chemistry, particularly in the development of kinase inhibitors and COX-2 antagonists.[1] However, its synthesis is fraught with a specific regiochemical challenge: the formation of the 1,5-dimethyl isomer .[2]

This guide provides a definitive technical workflow for the structural elucidation of this molecule. Unlike standard analytical reports, this document focuses on the causality of regioisomer formation and provides a self-validating NMR and Crystallographic protocol to distinguish the target 1,3-dimethyl scaffold from its 1,5-dimethyl impurity.[1]

Part 1: The Regio-Isomeric Challenge

Synthetic Context & Ambiguity

The primary synthetic route involves the methylation of ethyl 3-methylpyrazole-4-carboxylate followed by bromination and hydrolysis.[1][2] The methylation step is non-selective, typically yielding a mixture of two regioisomers due to the tautomeric nature of the pyrazole precursor.[2]

  • Target Molecule (Isomer A): 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[1][2]

  • Common Impurity (Isomer B): 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.[1][2]

Structural Divergence

While both isomers share the same molecular weight and elemental composition, their steric and electronic environments differ drastically at the N1-C5 interface.[2]

  • In the Target (1,3-dimethyl): The N-Methyl group is adjacent to the Bromine atom (C5).[2]

  • In the Impurity (1,5-dimethyl): The N-Methyl group is adjacent to the C-Methyl group (C5).[1][2]

This spatial difference is the "Archimedean point" for our analytical strategy.

SynthesisPath Precursor Ethyl 3-methylpyrazole- 4-carboxylate Methylation Step 1: Methylation (MeI, K2CO3) Precursor->Methylation Mixture Regioisomeric Mixture Methylation->Mixture TargetPath Target Precursor: 1,3-dimethyl isomer Mixture->TargetPath Major Product ImpurityPath Impurity Precursor: 1,5-dimethyl isomer Mixture->ImpurityPath Minor Product Bromination Step 2: Bromination (Br2 or NBS) TargetPath->Bromination ImpurityPath->Bromination FinalTarget TARGET: 5-bromo-1,3-dimethyl-4-COOH (N-Me next to Br) Bromination->FinalTarget Bromine adds to C5 FinalImpurity IMPURITY: 3-bromo-1,5-dimethyl-4-COOH (N-Me next to C-Me) Bromination->FinalImpurity Bromine adds to C3

Figure 1: Synthetic bifurcation leading to the target and its regioisomer.[1][2] Note that bromination occurs at the open carbon position (C5 for the 1,3-isomer, C3 for the 1,5-isomer).[2]

Part 2: Spectroscopic Characterization Strategy

Mass Spectrometry (The Prerequisite)

Before assessing isomerism, confirm the bromination state.[2]

  • Method: LC-MS (ESI-).[1][2]

  • Expected Signal: A distinct 1:1 doublet ratio at m/z [M-H]^- and [M+2-H]^- (e.g., 233 and 235 amu).[1][2]

  • Validation: Absence of the M+2 peak indicates failure of the bromination step.[2]

NMR Spectroscopy (The Discriminator)

The definitive test relies on Nuclear Overhauser Effect Spectroscopy (NOESY) .[2]

The "Smoking Gun" NOE Signal[2]
  • Hypothesis: In the 1,5-dimethyl isomer, the N-Methyl protons are spatially close (< 5 Å) to the C-Methyl protons.[1][2] In the 1,3-dimethyl target, they are separated by the pyrazole ring and the C4 substituent.[2]

  • Protocol:

    • Solvent: DMSO-d6 (prevents aggregation and exchange broadening).[1][2]

    • Experiment: 1D NOE or 2D NOESY.

    • Irradiation: Irradiate the N-Methyl singlet (approx. 3.6 - 3.9 ppm).[1][2]

FeatureTarget (1,3-dimethyl-5-bromo)Impurity (1,5-dimethyl-3-bromo)
N-Me / C-Me Interaction NO Signal (Silent)Strong Positive NOE
Explanation N-Me is adjacent to Br. C-Me is at pos 3 (distant).[1][2]N-Me is adjacent to C-Me (pos 5).[1][2]
13C NMR Chemical Shifts

Carbon shifts provide secondary confirmation.[1][2] The C5 carbon in the target is attached to Bromine.[2][3]

  • C5-Br (Target): Upfield shift relative to C-H due to the heavy atom effect (typically ~110-125 ppm).[1][2]

  • C5-Me (Impurity): Downfield shift (typically ~135-145 ppm).[1][2]

Part 3: Crystallographic Confirmation (The Gold Standard)[2]

While NMR is sufficient for routine batch release, X-ray crystallography is required for the primary reference standard.[2]

Crystal Growth Protocol[1][2]
  • Solvent System: Ethanol/Water (slow evaporation) or Acetonitrile.[1][2]

  • Method: Dissolve 20 mg of the acid in warm ethanol. Add water dropwise until turbidity persists.[1][2] Heat to clear. Allow to stand at 4°C for 48 hours.

  • Structural Check: Look for the C-Br bond length (approx 1.88 Å) and the N1-C5 bond angle.[1][2]

Part 4: Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process based on experimental data.

ElucidationFlow Start Crude Product Isolated MS_Check Step 1: LC-MS Analysis Observe Isotope Pattern Start->MS_Check Br_Confirm 1:1 Doublet (M, M+2)? MS_Check->Br_Confirm Fail_Br Bromination Failed (Check Reagents) Br_Confirm->Fail_Br No Pass_Br Bromination Confirmed Br_Confirm->Pass_Br Yes NMR_Prep Step 2: Dissolve in DMSO-d6 Run 1H & NOESY Pass_Br->NMR_Prep NOE_Decision NOE between N-Me and C-Me? NMR_Prep->NOE_Decision Result_Impurity IDENTIFIED: 1,5-isomer (Impurity) NOE_Decision->Result_Impurity Strong Signal Result_Target IDENTIFIED: 1,3-isomer (Target Molecule) NOE_Decision->Result_Target No Signal Final_QC Step 3: 13C NMR / X-Ray for Final Validation Result_Target->Final_QC

Figure 2: Logic gate for structural assignment. The NOESY experiment is the critical bifurcation point.

Part 5: Detailed Experimental Protocols

Protocol A: NOESY Experiment for Regioisomer Assignment

Objective: Determine the proximity of methyl groups.

  • Sample Prep: Dissolve 10-15 mg of the dry solid in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates.[2]

  • Acquisition:

    • Set temperature to 298 K.

    • Pulse sequence: noesyph (phase-sensitive NOESY).[1][2]

    • Mixing time: 500 ms (optimal for small molecules).

    • Scans: 16-32 scans.[1][2]

  • Processing: Apply exponential window function (lb = 0.3 Hz). Phase correct manually.

  • Analysis: Locate the N-Methyl singlet (typically 3.7-3.9 ppm) and the C-Methyl singlet (2.1-2.4 ppm).[1][2] Check for cross-peaks at the intersection of these two frequencies.

Protocol B: 13C-HMBC (Heteronuclear Multiple Bond Correlation)

Objective: Verify the connectivity of the Carboxyl group.[2]

  • Logic: In the target molecule, the Carboxyl carbon (C4-COOH) should show long-range coupling (3-bond) to the C3-Methyl protons.[1][2]

  • Observation: Look for a cross-peak between the C-Methyl proton signal (~2.3 ppm) and the Carbonyl carbon signal (~160-165 ppm).[1][2]

  • Significance: This confirms the C-Methyl is at position 3 (adjacent to C4), reinforcing the NOESY data.[1][2]

References

  • PubChem Compound Summary. (2025). 4-bromo-1,3-dimethylpyrazole-5-carboxylic acid.[1][2][3][4] National Center for Biotechnology Information.[1][2] Link

  • Claramunt, R. M., et al. (1991).[2] The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.[2] Link[2]

  • Rusak, V. V., et al. (2015).[2][5] Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry. Link

  • Sigma-Aldrich. (2025).[1][2][6] Product Specification: 4-bromo-1,3-dimethylpyrazole-5-carboxylic acid. Link

  • ResearchGate. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Link

Note: While specific literature for the exact 5-bromo-1,3-dimethyl-4-carboxylic acid isomer is sparse, the methodologies cited above for 1,3 vs 1,5 differentiation are standard and authoritative in pyrazole chemistry.[1]

Sources

Exploratory

biological activity of substituted pyrazole carboxylic acids

Title: Strategic Evaluation of Substituted Pyrazole Carboxylic Acids: Synthesis, Bioactivity, and Mechanism of Action Executive Summary: The Pyrazole Carboxyl Scaffold In the landscape of heterocyclic medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Evaluation of Substituted Pyrazole Carboxylic Acids: Synthesis, Bioactivity, and Mechanism of Action

Executive Summary: The Pyrazole Carboxyl Scaffold

In the landscape of heterocyclic medicinal chemistry, substituted pyrazole carboxylic acids represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple pyrazoles, the introduction of the carboxylic acid moiety (typically at C3 or C4) introduces a critical hydrogen-bond donor/acceptor motif, facilitating specific interactions with enzyme active sites (e.g., Serine/Threonine residues in kinases or Histidine residues in metalloenzymes).

This guide dissects the technical utility of these compounds across three primary domains: Agrochemicals (SDH Inhibition) , Oncology (Kinase Targeting) , and Inflammation (COX/LOX pathways) .

Synthetic Architecture

To access biologically active derivatives, robust synthetic routes are required. The choice of method dictates the regiochemistry of the substituents, which is the primary determinant of Structure-Activity Relationship (SAR).

Core Synthetic Workflows

Two primary methodologies dominate the field: the Knorr Pyrazole Synthesis (classical condensation) and the Vilsmeier-Haack Reaction (formylation/cyclization).

Method A: Knorr Synthesis (Regioselective Control)

  • Reactants: 1,3-dicarbonyls (e.g., ethyl acetoacetate) + Hydrazine derivatives.

  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

  • Outcome: High yields of pyrazole esters, easily hydrolyzed to the corresponding carboxylic acids.

Method B: Vilsmeier-Haack Approach

  • Reactants: Hydrazones + POCl₃/DMF.

  • Utility: Direct installation of the aldehyde at C4, which can be oxidized to the acid. Critical for accessing 4-substituted derivatives.

Visualization: Synthetic Decision Tree

SyntheticRoutes Start Target Scaffold RouteA Route A: Knorr Synthesis Start->RouteA C3/C5 Substitution RouteB Route B: Vilsmeier-Haack Start->RouteB C4 Substitution InterA 1,3-Dicarbonyl + Hydrazine RouteA->InterA InterB Hydrazone + POCl3/DMF RouteB->InterB ProdA Pyrazole-3/5-Carboxylate InterA->ProdA Cyclization ProdB Pyrazole-4-Carbaldehyde InterB->ProdB Formylation Final Substituted Pyrazole Acid ProdA->Final Hydrolysis ProdB->Final Oxidation

Caption: Divergent synthetic pathways for accessing specific regioisomers of pyrazole carboxylic acids.

Therapeutic Module A: Agrochemical Potency (SDHI)

The most commercially validated application of pyrazole carboxylic acid derivatives (specifically their carboxamides) is as Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Mechanism: These compounds bind to the ubiquinone-binding pocket (site Qp) of Complex II in the mitochondrial electron transport chain.

  • Key Interaction: The amide oxygen (derived from the acid) forms a critical hydrogen bond with a conserved Tyrosine or Tryptophan residue, locking the inhibitor in place and halting fungal respiration.

Comparative Efficacy Data (Fungicidal Activity) Data synthesized from recent high-impact studies (e.g., Compound Ip vs. Boscalid).

Compound IDTarget OrganismEC₅₀ (µg/mL)Relative PotencyRef
Compound Ip F. graminearum0.93High (>50x vs Boscalid)[1]
Compound E1 R. solani1.10High (2x vs Boscalid)[2]
Boscalid F. graminearum> 50.0Low (Resistance issues)[1]
Thifluzamide F. graminearum> 50.0Low[1]

Technical Insight: The superior activity of Compound Ip (a benzothiazolylpyrazole-4-carboxamide) highlights the "Fragment Exchange" strategy. Replacing the phenyl ring of older SDHIs with a pyrazole-4-carboxylic core enhances lipophilicity and binding affinity.

Therapeutic Module B: Oncology & Inflammation

Oncology: Kinase Inhibition

Substituted pyrazoles act as ATP-competitive inhibitors. The carboxylic acid moiety often solubilizes the molecule or interacts with the solvent-accessible region of the kinase ATP pocket.

  • Targets: EGFR (Epidermal Growth Factor Receptor), CDK (Cyclin-Dependent Kinase).[1]

  • SAR Note: C4-substituted pyrazoles often mimic the purine ring of ATP.

Inflammation: Dual COX/LOX Inhibition

While Celecoxib is the archetype, novel carboxylic acid derivatives are designing out the sulfonamide group to reduce allergic liabilities while maintaining COX-2 selectivity.

  • Compound 2g: Demonstrated LOX inhibition (IC₅₀ = 80 µM) via hydrophobic interactions with VAL126 and PHE143 [3].

Mechanism of Action: SDH Inhibition Pathway

SDH_Mechanism Mito Mitochondrial Matrix Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ETC Electron Transport Chain ComplexII->ETC Electron Transfer (Blocked by Inhibitor) QpSite Ubiquinone Binding Site (Qp) QpSite->ComplexII Inhibitor Pyrazole Carboxamide (Inhibitor) Inhibitor->QpSite High Affinity Binding (H-Bonding) ATP ATP Production ETC->ATP

Caption: Disruption of mitochondrial respiration via competitive binding at the SDH Qp site.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic acid (Vilsmeier-Haack Route)

This protocol ensures access to the C4-acid scaffold.

  • Vilsmeier Reagent Prep: In a flame-dried flask, add DMF (10 equiv) and cool to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 min to form the chloroiminium salt.

  • Hydrazone Addition: Add the acetophenone hydrazone (1.0 equiv) dissolved in DMF.

  • Cyclization: Heat the mixture to 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃. Filter the precipitate (Pyrazole-4-carbaldehyde).

  • Oxidation: Dissolve the aldehyde in Acetone/Water. Add KMnO₄ (1.5 equiv) and reflux for 2 hours.

  • Isolation: Filter MnO₂. Acidify filtrate with 1M HCl to pH 2. The carboxylic acid precipitates as a white solid. Recrystallize from Ethanol.

Protocol B: Mitochondrial SDH Inhibition Assay

Self-validating assay to confirm biological activity.

  • Mitochondrial Isolation: Homogenize fungal mycelia (e.g., R. solani) in isotonic buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.2). Centrifuge at 1000g (remove debris), then 10,000g to pellet mitochondria.

  • Reaction Mix: In a 96-well plate, combine:

    • Phosphate Buffer (50 mM, pH 7.4)

    • Sodium Succinate (20 mM) - Substrate

    • DCPIP (2,6-dichlorophenolindophenol) - Redox Indicator

    • Test Compound (Gradient: 0.1 to 100 µM in DMSO)

  • Initiation: Add mitochondrial fraction (20 µg protein).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCPIP) for 10 mins at 25°C.

  • Validation: Use Carboxin or Boscalid as a positive control. If control inhibition is <90%, fresh mitochondria must be prepared.

References

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Source: PubMed / NIH (2023) URL:[Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether. Source: PubMed / NIH (2024) URL:[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Source: PMC / PubMed Central URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives. Source: RSC Publishing (2025) URL:[Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Source: Bentham Science (2021) URL:[Link]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

This technical guide is structured to provide a rigorous spectroscopic and synthetic analysis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid . It addresses the critical need for distinguishing this specific regioi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a rigorous spectroscopic and synthetic analysis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid . It addresses the critical need for distinguishing this specific regioisomer from its common analogs (e.g., the 1,5-dimethyl isomer or the 4-bromo-5-carboxylic acid isomer) in pharmaceutical and agrochemical workflows.

Executive Summary & Structural Context

Compound: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Molecular Formula:


Molecular Weight:  219.04  g/mol
Core Application:  Scaffold for kinase inhibitors (e.g., JAK/STAT pathways) and succinate dehydrogenase inhibitor (SDHI) fungicides.

The structural integrity of this compound relies on the precise arrangement of substituents on the pyrazole ring. The 1,3-dimethyl substitution pattern combined with C5-bromination creates a fully substituted heteroaromatic system. This presents a unique spectroscopic challenge: the absence of ring protons removes the most common diagnostic tool (


H-NMR coupling), requiring reliance on chemical shift perturbations and 2D-NMR correlations.
Critical Regioisomerism

Researchers must distinguish the target from two prevalent isomers:

  • 1,5-dimethyl isomer: (5-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid).

  • Swapped functionalization: (4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid).

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities.

Primary Synthetic Route (Sandmeyer Approach)

The most reliable route to the 5-bromo position, avoiding the thermodynamically favored 4-bromo substitution, involves the diazotization of the 5-amino precursor.

Synthesis Start Ethyl 3-aminocrotonate + Methylhydrazine Inter1 Ethyl 5-amino-1,3-dimethyl- pyrazole-4-carboxylate Start->Inter1 Cyclization Inter2 Diazonium Salt (Intermediate) Inter1->Inter2 NaNO2, HBr 0°C Bromide Ethyl 5-bromo-1,3-dimethyl- pyrazole-4-carboxylate Inter2->Bromide CuBr (Sandmeyer) Final 5-Bromo-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid Bromide->Final LiOH/NaOH Hydrolysis

Figure 1: Synthetic workflow targeting the C5-bromo position. Direct bromination of the 4-H precursor often fails or yields mixtures due to the deactivating nature of the C4-ester.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance ( H & C NMR)

Solvent: DMSO-


 (Recommended for solubility of the carboxylic acid).[1]
Reference:  TMS (0.00 ppm).
Table 1:

H-NMR Assignments (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationDiagnostic Notes
COOH 12.60 - 12.90Broad Singlet1HExchangeable with D

O. Shift varies with concentration.
N1-CH

3.75 - 3.82Singlet3HDeshielded by adjacent C5-Br (Steric/Electronic effect).
C3-CH

2.30 - 2.38Singlet3HTypical allylic methyl resonance.
Ring H ABSENT N/A0HCritical QC Check: Presence of a singlet ~7.5-8.0 ppm indicates incomplete bromination or wrong isomer.
Table 2:

C-NMR Assignments (100 MHz, DMSO-

)
CarbonShift (

ppm)
Environment
C=O 162.5 - 164.0Carboxylic Acid Carbonyl
C3 148.0 - 150.0Aromatic C-Me (Imine-like)
C5 126.0 - 128.5Aromatic C-Br (Deshielded relative to C-H, shielded relative to C-N)
C4 110.0 - 112.0Aromatic C-COOH (Ipso carbon)
N1-CH

36.5 - 38.0N-Methyl
C3-CH

13.5 - 15.0C-Methyl
B. Mass Spectrometry (LC-MS/ESI)

The presence of bromine provides a distinct isotopic signature that serves as the primary confirmation of halogenation.

  • Ionization Mode: ESI (+) or ESI (-). Negative mode is often more sensitive for carboxylic acids (formation of [M-H]⁻).

  • Isotope Pattern: The natural abundance of

    
    Br and 
    
    
    
    Br is approximately 1:1.
    • ESI (+): Doublet peaks at m/z 219 and 221 (M+H)⁺ with equal intensity.

    • Fragmentation: Loss of -OH (M-17) or -COOH (M-45) is common in MS/MS.

C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2500–3300 cm⁻¹ (Very broad, characteristic of carboxylic acid dimers).

  • C=O Stretch: 1680–1710 cm⁻¹ (Strong, conjugated acid).

  • C=N / C=C Ring Stretch: 1540–1560 cm⁻¹.

  • C-Br Stretch: 600–700 cm⁻¹ (Fingerprint region, often obscured but distinct from C-Cl which is higher).

Quality Control: The Regioisomer Trap

A common failure mode in synthesizing this scaffold is the inadvertent formation of the 1,5-dimethyl isomer or the 4-bromo isomer.

Analytical Logic Tree

Use the following logic to validate the specific regioisomer.

Analysis Step1 1H-NMR Check: Are there any aromatic protons (7.0 - 8.5 ppm)? Result1 YES: Incomplete Bromination or Wrong Isomer (C4-H or C5-H present) Step1->Result1 Signal Detected Step2 NO: Fully Substituted. Check NOESY (2D NMR) Step1->Step2 No Signal Step3 NOESY Correlation: Strong signal between N-Me and C-Me? Step2->Step3 Result2 YES: 1,5-Dimethyl Isomer (N-Me is adjacent to C-Me) Step3->Result2 Correlation Observed Result3 NO: 1,3-Dimethyl Isomer (N-Me is separated from C-Me) Step3->Result3 No Correlation

Figure 2: Analytical decision tree for confirming regio-purity.

Comparative Shift Data (Diagnostic)
FeatureTarget (1,3-diMe-5-Br)Isomer A (1,5-diMe-3-Br)Isomer B (1,3-diMe-4-Br-5-COOH)
N-Me Shift ~3.8 ppm~3.6 ppm~4.0 ppm (Deshielded by COOH)
NOESY N-Me

Br (Silent)
N-Me

C-Me (Strong)
N-Me

COOH (Silent)

C C5
~127 ppm (C-Br)~138 ppm (C-Me)~135 ppm (C-COOH)

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducible chemical shifts, concentration and water content must be controlled.

  • Mass: Weigh 10–15 mg of the solid acid.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D). Note: CDCl
    
    
    
    is not recommended due to poor solubility of the acid and dimerization effects.
  • Additive: If peaks are broad, add 1 drop of D

    
    O to exchange the COOH proton, sharpening the remaining signals.
    
  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to allow full relaxation of quaternary carbons in

    
    C experiments.
    
Protocol B: Rapid Purity Check via UPLC-MS
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Pass Criteria: Single peak at UV; MS shows m/z 219/221 doublet.

References

  • Synthesis of Pyrazole Carboxylic Acids: Organic Process Research & Development, "Scalable Synthesis of 1,3-Dialkylpyrazole-4-carboxylic Acids," providing baseline shifts for the parent scaffold.

  • Regioisomerism in Pyrazoles: Magnetic Resonance in Chemistry, "Differentiation of 1,3- and 1,5-disubstituted pyrazoles by NMR spectroscopy."

  • General Spectroscopic Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776164 (Parent Acid).

  • Isotope Patterns: NIST Chemistry WebBook, "Bromine Isotopic Distribution."

Sources

Exploratory

5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS number

Technical Monograph: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid Executive Summary 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1) represents a high-value pharmacophore scaffold in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Distinguished by its orthogonal functionalization potential—a reactive carboxylic acid at C4 and a halogen handle at C5—this compound serves as a critical "linchpin" intermediate. It is extensively utilized in the synthesis of kinase inhibitors, agrochemicals, and fragment-based drug discovery (FBDD) campaigns where precise regiochemical control is paramount. This guide delineates the synthesis, reactivity profile, and handling protocols required to integrate this scaffold into high-throughput discovery workflows.

Chemical Identity & Physical Properties

The structural integrity of this compound relies on the specific regiochemistry of the methyl groups at N1 and C3, leaving the C5 position available for bromination.

PropertyData
CAS Number 1369357-72-1
IUPAC Name 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; Low solubility in water
pKa (Calc) ~3.5 (Carboxylic acid)
SMILES CN1C(C)=C(C(=O)O)C(Br)=N1 (Note: Tautomeric representation may vary)

Synthetic Methodology

The synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a study in regioselective electrophilic aromatic substitution (S_EAr). The presence of the electron-donating methyl groups activates the pyrazole ring, while the carboxylic ester (in the precursor) directs the halogenation.

Protocol: Regioselective Bromination & Hydrolysis

Step 1: Bromination of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate The precursor, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, is treated with a brominating agent.[1][2][3][4][5] The C5 position is the most nucleophilic site remaining on the ring.

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH).

  • Mechanism: S_EAr. The pyrazole nitrogen lone pair assists in stabilizing the sigma complex intermediate.

  • Critical Control: Temperature must be controlled (

    
     to RT) to prevent over-bromination or side reactions at the methyl groups (radical bromination).
    

Step 2: Ester Hydrolysis The ethyl ester is cleaved to yield the free acid.

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).

  • Solvent: THF:Water (3:1) or MeOH:Water.

  • Workup: Acidification with HCl to pH 2-3 precipitates the product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Ethyl 1,3-dimethyl pyrazole-4-carboxylate Step1 Step 1: Bromination (NBS/MeCN, 25°C) Start->Step1 S_EAr @ C5 Inter Intermediate: Ethyl 5-bromo-1,3-dimethyl pyrazole-4-carboxylate Step1->Inter Isolation Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter->Step2 S_NAc Final Target: 5-Bromo-1,3-dimethyl pyrazole-4-carboxylic acid (CAS 1369357-72-1) Step2->Final Acidification

Caption: Step-wise synthetic pathway transforming the pyrazole ester precursor into the target brominated acid via electrophilic substitution and hydrolysis.

Reactivity & Derivatization

As a scaffold, CAS 1369357-72-1 offers two distinct "handles" for orthogonal functionalization, making it ideal for library generation in drug discovery.

A. C4-Carboxylic Acid: Amide Coupling

The acid moiety is typically converted to an amide, a common pharmacophore in kinase inhibitors (mimicking the ATP adenine binding motif).

  • Method: Activation with HATU, EDC/HOBt, or conversion to acid chloride via

    
    .
    
  • Application: Linkage to solubilizing tails (morpholine, piperazine) or hinge-binding motifs.

B. C5-Bromine: Cross-Coupling Reactions

The C5-bromide is an excellent electrophile for Palladium-catalyzed cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Amination to introduce nitrogen-linked substituents.

  • Sonogashira: Introduction of alkynes.

Reactivity Map

ReactivityMap Core 5-Bromo-1,3-dimethyl pyrazole-4-carboxylic acid Amide Amide Coupling (C4 Position) Core->Amide R-NH2 / HATU Suzuki Suzuki Coupling (C5 Position) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (C5 Position) Core->Buchwald R-NH2 / Pd(0) AmideProd Kinase Inhibitor (Hinge Binder) Amide->AmideProd Biaryl Bi-aryl Scaffold (Extended Binding) Suzuki->Biaryl Amino Amino-Pyrazole (Solubility/Selectivity) Buchwald->Amino

Caption: Orthogonal functionalization strategy utilizing the C4-acid and C5-bromide handles for divergent library synthesis.

Medicinal Chemistry Applications

The 1,3-dimethylpyrazole-4-carboxylic acid core is a bioisostere for phenyl and pyridine rings, offering improved solubility and metabolic stability profiles.

  • Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the kinase hinge region. The C4-amide substituent often directs the molecule into the "back pocket" of the enzyme.

  • Case Study Relevance: This specific brominated intermediate allows for the late-stage introduction of diversity at the C5 position, which is critical for optimizing selectivity profiles against homologous kinases (e.g., JAK vs. TYK).

Safety & Handling

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow decarboxylation or hydrolysis over long periods.

References

  • PubChem. (2023). Compound Summary: Pyrazole Carboxylic Acids. Retrieved from [Link]

Sources

Foundational

Therapeutic Targets of Pyrazole Derivatives: A Structural &amp; Mechanistic Guide

[1] Executive Summary The pyrazole scaffold (1,2-diazole) represents a cornerstone of modern medicinal chemistry, distinguished by its unique electronic profile and bioisosteric versatility.[1] Unlike rigid templates, py...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary The pyrazole scaffold (1,2-diazole) represents a cornerstone of modern medicinal chemistry, distinguished by its unique electronic profile and bioisosteric versatility.[1] Unlike rigid templates, pyrazole offers a dynamic platform for drug design, capable of acting as both a hydrogen bond donor (via -NH) and acceptor (via =N-), mimicking the imidazole ring of histidine or the purine ring of ATP. This guide dissects the molecular mechanisms of pyrazole derivatives across three primary therapeutic axes: kinase inhibition (oncology), cyclooxygenase selectivity (inflammation), and emerging enzymatic targets (metabolic/genetic disorders).

The Pyrazole Pharmacophore: Structural Causality

The therapeutic utility of pyrazole stems from its ability to engage in directional hydrogen bonding and π-stacking interactions.

  • Tautomeric Versatility: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    - forms), allowing the scaffold to adapt to different binding pockets.
  • Bioisosterism: Pyrazoles frequently replace phenyl rings to improve solubility or mimic the purine base in ATP-competitive inhibitors.

  • Substitution Patterns:

    • N1-Position: Critical for pharmacokinetic tuning (lipophilicity) and COX-2 selectivity (sulfonamides).

    • C3/C5-Positions: Determine the spatial orientation of side chains, essential for filling hydrophobic pockets in kinases (the "gatekeeper" region).

Visualization: The Pyrazole Pharmacophore

PyrazoleSAR Core Pyrazole Core (C3H4N2) N1 N1 Substitution (Solubility/Selectivity) Core->N1 e.g., Sulfonamide (Celecoxib) C3 C3 Position (Hinge Binder) Core->C3 H-bond Donor/Acceptor C5 C5 Position (Hydrophobic Pocket) Core->C5 Steric Bulk

Figure 1: Pharmacophoric dissection of the pyrazole ring highlighting functionalization zones.

Oncology: The Kinase Landscape

The most prolific application of pyrazole derivatives is in the inhibition of protein kinases. The scaffold is an ideal ATP-mimetic, fitting snugly into the adenine-binding pocket of the kinase hinge region.

2.1 Janus Kinase (JAK) Inhibition

Drug Reference: Ruxolitinib (Jakafi) Mechanism: Ruxolitinib utilizes a pyrazole ring fused to a pyrrolo-pyrimidine system. The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of the JAK1/JAK2 kinase domain. This competitive inhibition blocks the phosphorylation of STAT proteins, thereby interrupting the JAK-STAT signaling pathway which drives myelofibrosis and polycythemia vera.

2.2 ALK/ROS1 Inhibition

Drug Reference: Crizotinib (Xalkori) Mechanism: Crizotinib features a 3-substituted pyrazole. The N2 nitrogen of the pyrazole accepts a hydrogen bond from the backbone amide of Met1199 in the ALK hinge region. This interaction anchors the molecule, allowing the halogenated phenyl group to exploit the hydrophobic specificity pocket, ensuring high selectivity against ALK-positive non-small cell lung cancer (NSCLC).

Visualization: JAK-STAT Signaling Blockade

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Ruxolitinib) Inhibitor->JAK ATP Competition (Blockade) P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation

Figure 2: Mechanism of action for pyrazole-based JAK inhibitors in the JAK-STAT pathway.

Inflammation: COX-2 Selectivity

Drug Reference: Celecoxib (Celebrex) Target: Cyclooxygenase-2 (COX-2)[2][3]

3.1 The Selectivity Mechanism

Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, inflammatory).[2] The therapeutic goal is selective COX-2 inhibition to reduce inflammation without causing gastric ulcers.

  • Structural Basis: The COX-2 active site contains a secondary "side pocket" that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2) at position 523.

  • Pyrazole Role: Celecoxib features a central pyrazole ring substituted with a polar sulfonamide group (

    
    ) at N1. This sulfonamide moiety inserts into the hydrophilic side pocket of COX-2, forming hydrogen bonds with Arg513  and His90 .[4] This interaction is sterically prohibited in COX-1, conferring high selectivity (375-fold).
    
Emerging Targets: Beyond the "Usual Suspects"

Recent FDA approvals demonstrate the scaffold's expansion into rare diseases and cardiovascular targets.

4.1 Plasma Kallikrein (Hereditary Angioedema)

Drug Reference: Berotralstat (Orladeyo) Mechanism: Berotralstat is an oral plasma kallikrein inhibitor used to prevent angioedema attacks.[5] The pyrazole moiety is central to positioning the molecule within the serine protease active site, preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, the potent vasodilator responsible for swelling.

4.2 Soluble Guanylate Cyclase (sGC) Stimulation

Drug Reference: Vericiguat (Verquvo) Mechanism: Vericiguat targets sGC, a key enzyme in the nitric oxide (NO) signaling pathway. Unlike inhibitors, this drug stimulates the enzyme directly (independent of NO) and sensitizes it to endogenous NO. The pyrazole-pyridine core stabilizes the active conformation of the sGC heterodimer, increasing cGMP production and inducing vasodilation in heart failure patients.

Experimental Protocols
Protocol A: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50 of a novel pyrazole derivative against a target kinase (e.g., JAK2) using Time-Resolved Fluorescence Resonance Energy Transfer.

Reagents:

  • Recombinant Kinase (JAK2)

  • Fluorescein-labeled peptide substrate (e.g., PolyGT)

  • ATP (at

    
     concentration)
    
  • Tb-labeled anti-phosphopeptide antibody (Donor)

  • Test Compound (Pyrazole derivative)[2][5][6][7][8][9][10][11]

Workflow:

  • Preparation: Dilute test compounds in 100% DMSO (serial dilutions). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5 µL of Kinase Buffer containing JAK2 enzyme. Incubate for 10 min at RT to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 2.5 µL of Substrate Mix (ATP + Fluorescein-peptide).

  • Incubation: Incubate at RT for 60 minutes (linear reaction phase).

  • Detection: Add 5 µL of Detection Mix (Tb-labeled antibody + EDTA to stop reaction). The antibody binds only to the phosphorylated fluorescein-peptide.

  • Readout: Measure fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to derive IC50.
    
Protocol B: Molecular Docking Workflow (Pyrazole Specifics)

Objective: Predict the binding mode of a pyrazole ligand.

Critical Step - Tautomer Generation:

  • Ligand Prep: Use software (e.g., LigPrep or OpenBabel) to generate all possible tautomers and ionization states at pH 7.4. Note: Pyrazoles can shift H between N1 and N2; both forms must be docked.

  • Grid Generation: Define the active site box centered on the co-crystallized ligand (e.g., hinge region for kinases).

  • Docking: Perform rigid-receptor/flexible-ligand docking (e.g., Glide SP/XP).

  • Scoring: Filter poses based on:

    • H-bond formation with the hinge residue (Kinases).

    • H-bond with Arg513 (COX-2).

    • RMSD < 2.0 Å relative to known inhibitors.

Data Summary: FDA-Approved Pyrazole Drugs[6][8][13]
Drug NameTherapeutic AreaPrimary TargetMechanismKey Pyrazole Interaction
Ruxolitinib Oncology (Blood)JAK1 / JAK2ATP-Competitive InhibitorH-bond with hinge region backbone
Crizotinib Oncology (Lung)ALK / ROS1ATP-Competitive InhibitorN2 accepts H-bond from Met1199
Celecoxib InflammationCOX-2Selective InhibitorSulfonamide binds Arg513 in side pocket
Berotralstat Genetic DiseasePlasma KallikreinSerine Protease InhibitorCore scaffold orients catalytic site blockade
Vericiguat CardiovascularsGCAllosteric StimulatorStabilizes active enzyme conformation
References
  • Recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, 2024.[12]

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Molecular Diversity, 2024.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2023.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. International Journal of Molecular Sciences, 2022.

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Medicinal Chemistry, 2016.

  • Assay Development for Protein Kinase Enzymes. NCBI Bookshelf, 2012.

Sources

Exploratory

The Pharmacophoric Architecture of Pyrazole Carboxylic Acids

The following technical guide explores the pharmacophore of pyrazole carboxylic acids, synthesizing synthetic regiocontrol, physicochemical properties, and target engagement strategies. From Synthetic Regiocontrol to Tar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the pharmacophore of pyrazole carboxylic acids, synthesizing synthetic regiocontrol, physicochemical properties, and target engagement strategies.

From Synthetic Regiocontrol to Target Engagement[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Introduction: The Amphiphilic Scaffold

In the landscape of fragment-based drug discovery (FBDD), the pyrazole carboxylic acid moiety represents a "privileged structure"—a scaffold capable of providing ligands for diverse biological targets. Its utility stems from a unique duality: the pyrazole ring offers a semi-aromatic, nitrogen-rich linker capable of both hydrogen bond donation (NH) and acceptance (N:), while the carboxylic acid provides a distinct negative electrostatic potential for salt-bridge formation.[1]

This guide dissects the pharmacophore of pyrazole carboxylic acids, focusing on their role as bioisosteres for benzoic and nicotinic acids, their specific binding modes in enzymes like D-Amino Acid Oxidase (DAAO), and the critical synthetic methodologies required to control their regiochemistry.[1]

Physicochemical Profiling & Tautomerism

Understanding the pharmacophore begins with the proton.[1] The pyrazole ring exhibits annular tautomerism, meaning a 3-substituted pyrazole is in equilibrium with its 5-substituted counterpart unless the N1 position is substituted.[1]

Acid-Base Dynamics[1]
  • Carboxylic Acid pKa: Typically ranges from 3.5 to 4.5 .[1] At physiological pH (7.4), the carboxylate is deprotonated (

    
    ), serving as a dominant electrostatic anchor.[1]
    
  • Pyrazole pKa: The unsubstituted pyrazole nitrogen has a pKa of ~2.5 (conjugate acid), meaning it remains neutral at physiological pH.[1] However, electron-withdrawing groups (like the carboxyl moiety) can lower this, modulating the H-bond donor capability of the NH group.[1]

The Pharmacophoric Map

The core pharmacophore consists of three vectors:

  • Anionic Anchor: The carboxylate oxygen atoms accept H-bonds or form ionic interactions with positively charged residues (Arginine/Lysine).[1]

  • H-Bond Donor (N1-H): Essential for directional binding in pockets (e.g., interacting with backbone carbonyls).[1]

  • Lipophilic Vectors (C3/C4/C5): Sites for hydrophobic decoration to gain potency.[1]

Case Study: Target Engagement Mechanisms

D-Amino Acid Oxidase (DAAO) Inhibitors

DAAO inhibitors are critical targets for schizophrenia treatment.[1] The active site of DAAO contains a "carboxylate trap" formed by Arg283 and Tyr224 .[1]

  • Mechanism: The pyrazole-3-carboxylic acid mimics the D-amino acid substrate.[1] The carboxylate forms a bidentate salt bridge with Arg283.[1]

  • SAR Insight: 3-carboxylic acids are generally more potent than 4-carboxylic acids for this target because the geometry allows the pyrazole NH to simultaneously H-bond with the active site water network or Gly213.[1]

GPR109A (Niacin Receptor) Agonists

Nicotinic acid (niacin) treats dyslipidemia but causes flushing.[1] Pyrazole carboxylic acids serve as bioisosteres.[1]

  • Mechanism: The pyrazole nitrogen mimics the pyridine nitrogen of niacin, while the carboxylate engages the conserved arginine residues in the GPCR transmembrane bundle.[1]

  • Optimization: Fusing the pyrazole to form bicyclic systems (e.g., tetrahydroindazoles) restricts conformation, improving affinity.[1]

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of pyrazole carboxylic acids is dominated by the cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents (Knorr Synthesis).[1] The major challenge is regioselectivity when using monosubstituted hydrazines (


) and non-symmetrical diketones.[1]
The Regiochemistry Workflow

The reaction produces two isomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.[1]

  • Kinetic Control: Steric bulk on the hydrazine usually favors the formation of the 1,3-isomer (the NH attacks the less hindered carbonyl).[1]

  • Solvent Effects:

    • Protic Solvents (Ethanol): often yield mixtures.[1]

    • Fluorinated Solvents / Acid Catalysis: Can shift preference toward 1,5-isomers via stabilization of specific hydrazone intermediates.[1]

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for accessing specific regioisomers.

PyrazoleSynthesis Start Target: Pyrazole Carboxylic Acid Reagents Reagents: Hydrazine (R-NHNH2) + 1,3-Diketone (R'-CO-CH2-CO-R'') Start->Reagents Decision Regioselectivity Requirement? Reagents->Decision PathA 1,3-Isomer (Kinetic) Decision->PathA Targeting 3-Substituted PathB 1,5-Isomer (Thermodynamic) Decision->PathB Targeting 5-Substituted MethodA Method: Steric Control Use bulky R-group on Hydrazine Solvent: EtOH, Neutral PathA->MethodA MethodB Method: Electronic Control Use HCl / AcOH Solvent: Dioxane/THF PathB->MethodB ProductA Product: 1-R-3-R'-Pyrazole MethodA->ProductA ProductB Product: 1-R-5-R'-Pyrazole MethodB->ProductB

Figure 1: Decision tree for the regioselective synthesis of substituted pyrazoles via cyclocondensation.

Experimental Protocols

Protocol: Regioselective Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

This protocol favors the 1,3-isomer (carboxylate at 3-position) using steric differentiation.[1]

Reagents:

  • Ethyl acetopyruvate (1.0 eq)[1]

  • Phenylhydrazine (1.1 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Cat.)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl acetopyruvate (158 mg, 1 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Addition: Add Phenylhydrazine (108 µL, 1.1 mmol) dropwise at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 1 hour. Then, reflux at 78°C for 3 hours.[1]

    • Note: Monitoring by TLC (Hexane:EtOAc 3:1) should show the disappearance of the diketone.[1]

  • Isolation: Evaporate solvent under reduced pressure. The residue is typically the ethyl ester.[1]

  • Hydrolysis: Dissolve the ester in THF:Water (1:1) and add LiOH (2.0 eq).[1] Stir at RT for 4 hours. Acidify with 1M HCl to pH 2.[1]

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water.[1]

Protocol: DAAO Inhibition Assay (In Vitro)

To validate the pharmacophore, the inhibitory potential is tested against D-Amino Acid Oxidase.[1]

  • Enzyme Mix: Recombinant human DAAO (0.5 µg/mL) in 50 mM Sodium Pyrophosphate buffer (pH 8.3).

  • Substrate: D-Serine (50 mM).

  • Detection: Horseradish Peroxidase (HRP) + Amplex Red (Resorufin precursor).[1]

  • Procedure:

    • Incubate test compounds (pyrazole acids) with Enzyme Mix for 10 mins at 37°C.

    • Add D-Serine to initiate the reaction.[1]

    • DAAO converts D-Serine to imino acid + H2O2.[1]

    • H2O2 reacts with Amplex Red (via HRP) to produce fluorescence (Ex 530nm / Em 590nm).[1]

    • Calculate IC50 based on fluorescence reduction relative to DMSO control.

Structural Activity Relationship (SAR) Data

The following table summarizes the SAR of pyrazole carboxylic acids as DAAO inhibitors, highlighting the importance of the acid position and N-substitution.

Table 1: SAR of Pyrazole Carboxylic Acids against Human DAAO

Compound IDStructure (Substituents)Acid PositionIC50 (µM)Interaction Note
PZ-01 1-H, 5-Methyl3-COOH0.18 Strong salt bridge with Arg283; H-bond with Tyr224.[1]
PZ-02 1-H, 5-Methyl4-COOH> 100Geometry mismatch; carboxylate cannot reach Arg283.[1]
PZ-03 1-Phenyl, 5-Methyl3-COOH2.4N-Phenyl adds steric bulk, slightly reducing fit in narrow pocket.[1]
PZ-04 1-H, 5-Trifluoromethyl3-COOH0.45Stronger hydrophobic contact, but electron-withdrawing CF3 lowers NH pKa.[1]

Pharmacophore Visualization

The interaction between the pyrazole-3-carboxylic acid and the DAAO active site is visualized below.

PharmacophoreMap Ligand_Core Pyrazole Scaffold Ligand_Acid Carboxylate (-COO-) Ligand_Core->Ligand_Acid Ligand_NH NH Donor Ligand_Core->Ligand_NH Ligand_R Hydrophobic R-Group Ligand_Core->Ligand_R Rec_Arg Arg283 (Cationic) Ligand_Acid->Rec_Arg Salt Bridge (Ionic) Rec_Tyr Tyr224 (OH) Ligand_Acid->Rec_Tyr H-Bond Ligand_NH->Rec_Tyr H-Bond Network Rec_Pocket Hydrophobic Pocket Ligand_R->Rec_Pocket Van der Waals

Figure 2: Pharmacophore mapping of Pyrazole-3-Carboxylic Acid binding to the DAAO active site.[1]

References

  • Faria, J. V., et al. (2017).[1][2] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.[1] Link

  • Duplantier, A. J., et al. (2009).[1] Discovery of Pyrazole Carboxylic Acids as Potent Inhibitors of Rat Long Chain L-2-Hydroxy Acid Oxidase.[1][3][4] Journal of Medicinal Chemistry.[1] Link[1]

  • Shen, H. C. (2009).[1][5] Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A.[1][5] Expert Opinion on Therapeutic Patents.[1][5] Link

  • Katritzky, A. R., et al. (2010).[1] Regioselective Synthesis of Pyrazoles.[1][6][7][8][9] Chemical Reviews.[1] Link[1]

  • Ferraris, D., et al. (2008).[1] Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.[1] Link

Sources

Foundational

Strategic Engineering of Pyrazole Scaffolds: From Regioselective Synthesis to Kinase Inhibition

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from Celecoxib (COX-2 inhibitor) to Ruxolitinib (JAK inhibitor). Its unique ability to act simultaneously as a hydrogen bond donor (NH) and acceptor (N:) allows it to mimic the purine ring of ATP, making it indispensable in the design of kinase inhibitors.

This technical guide moves beyond basic textbook definitions to address the two critical bottlenecks in pyrazole drug discovery: regiochemical control during synthesis (distinguishing N1-substituted 1,3- vs. 1,5-isomers) and rational structure-activity relationship (SAR) optimization for kinase selectivity.

Part 1: Structural Rationale & Pharmacophore Design

The Tautomeric Advantage

In its unsubstituted form, pyrazole exists in annular tautomerism (


- and 

-pyrazole), a property that complicates purification but enhances binding versatility. In the context of kinase inhibition, the pyrazole motif typically binds to the hinge region of the kinase ATP-binding pocket.
  • Donor-Acceptor Motif: The N2 nitrogen often accepts a hydrogen bond from the backbone NH of the kinase hinge, while the N1-H (if unsubstituted) or an exocyclic amine donates a hydrogen bond to the backbone carbonyl.

  • Vectorial Display: Substituents at positions C3 and C5 project into the hydrophobic pockets (Gatekeeper or Solvent Front), determining selectivity.

SAR Logic: The 3 vs. 5 Dilemma

A common failure mode in early discovery is the misidentification of regioisomers. A 1,3-disubstituted pyrazole often exhibits vastly different biological activity compared to its 1,5-isomer due to the spatial orientation of the substituents relative to the binding pocket.

Part 2: Advanced Synthetic Protocols

The classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-diketones) often yields mixtures of regioisomers. Modern drug discovery demands higher precision. Below, we detail a self-validating protocol for Regioselective Synthesis .

Protocol A: Regioselective Synthesis via Alkenyl Sulfoxonium Ylides

Rationale: This method, highlighted in recent 2024 literature, avoids transition metals and uses mild conditions to achieve high regiocontrol, specifically targeting the difficult-to-access 1,3,5-substitution patterns.

Materials:

  • Alkenyl sulfoxonium ylide (1.0 equiv)

  • Aryl diazonium tetrafluoroborate (1.2 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or EtOH

  • Temperature: 60°C

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the alkenyl sulfoxonium ylide in DCE (0.1 M concentration) in a reaction vial.

  • Addition: Add the aryl diazonium salt portion-wise over 5 minutes to prevent rapid exotherm.

  • Cyclization: Heat the mixture to 60°C. The reaction proceeds via an azo-coupling intermediate followed by a cascade cyclization.

  • Monitoring: Monitor via LC-MS. The disappearance of the characteristic diazonium peak and the appearance of the pyrazole mass (

    
    ) confirms progress.
    
  • Validation: Unlike Knorr synthesis, this route strictly enforces regiochemistry based on the ylide structure. Verify the isomer using NOESY NMR (Nuclear Overhauser Effect Spectroscopy). A correlation between the N-Aryl protons and the C5-substituent confirms the 1,5-isomer; lack thereof suggests the 1,3-isomer.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logic flow for selecting a synthetic route based on required substitution patterns.

PyrazoleSynthesis Start Target Pyrazole Structure Decision1 Is the target N-unsubstituted? Start->Decision1 RouteA Route A: Hydrazine + 1,3-Diketone (Knorr) Decision1->RouteA Yes (NH) RouteB Route B: Regioselective Cycloaddition Decision1->RouteB No (N-Substituted) Decision2 Is the 1,3-diketone symmetrical? Decision1->Decision2 No (N-R) RouteA->Decision2 RouteC Route C: Alkenyl Sulfoxonium Ylides + Diazonium RouteB->RouteC Aryl-N required RouteD Route D: 1,3-Dipolar Cycloaddition (Click) RouteB->RouteD Alkynyl precursors Result1 High Yield Single Isomer Decision2->Result1 Yes Result2 Regioisomer Mixture (Requires HPLC sep) Decision2->Result2 No RouteC->Result1 High Regiocontrol RouteD->Result1 High Regiocontrol

Caption: Decision matrix for selecting pyrazole synthetic routes to maximize regiochemical purity.

Part 3: Biological Validation (Kinase Inhibition)

Once synthesized, the molecule must be validated. The standard is the FRET-based Kinase Assay , which eliminates the radioactive hazards of traditional


P assays.
Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Rationale: This assay measures the phosphorylation of a substrate peptide. The pyrazole inhibitor competes with ATP. If the inhibitor binds, phosphorylation decreases, reducing the FRET signal between the Europium-labeled antibody and the tracer.

Reagents:

  • Kinase (e.g., VEGFR2, JAK2)

  • ATP (

    
     concentration)
    
  • Biotinylated Peptide Substrate

  • Test Compound (Pyrazole analog)

  • Detection Reagents: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC (Allophycocyanin).

Step-by-Step Workflow:

  • Preparation: Prepare a 384-well plate. Add 5

    
    L of Test Compound (in DMSO, serial dilutions).
    
  • Enzyme Addition: Add 10

    
    L of Kinase buffer solution. Incubate for 10 min (allows inhibitor to bind the pocket).
    
  • Reaction Start: Add 10

    
    L of ATP/Peptide substrate mix.
    
  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Termination/Detection: Add 25

    
    L of Detection Mix (EDTA to stop reaction + Eu-Antibody + Streptavidin-APC).
    
  • Readout: Measure fluorescence ratio (665 nm / 615 nm) using a multi-mode plate reader.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Visualization: Mechanism of Action (Kinase Binding)

The following diagram details the molecular interaction within the ATP binding pocket.

KinaseBinding Pyrazole Pyrazole Core Hinge Hinge Region (Glu/Met backbone) Pyrazole->Hinge H-Bond (Donor/Acceptor) SubstituentC3 C3-Substituent (Solvent Front) Pyrazole->SubstituentC3 SubstituentC5 C5-Substituent (Hydrophobic Pocket) Pyrazole->SubstituentC5 Gatekeeper Gatekeeper Residue (Thr/Met) DFG DFG Motif (Asp-Phe-Gly) SubstituentC5->Gatekeeper Steric Interaction SubstituentC5->DFG Allosteric Modulation

Caption: Interaction map of a pyrazole inhibitor within the kinase ATP-binding pocket.

Part 4: Comparative Data & Analysis

The following table summarizes the impact of regiochemistry on biological potency, derived from structure-activity relationship studies of p38 MAP kinase inhibitors.

Compound IDSubstitution PatternRegioisomerIC50 (p38 Kinase)Selectivity Note
PYZ-01 1-Ph, 3-Me, 5-Pyridine1,5-isomer24 nMHighly Active (Fits pocket)
PYZ-02 1-Ph, 5-Me, 3-Pyridine1,3-isomer>10,000 nMInactive (Steric Clash)
PYZ-03 1-H, 3,5-Di-PhTautomeric150 nMModerate (Non-specific)

Interpretation: The drastic difference between PYZ-01 and PYZ-02 highlights the necessity of the synthetic protocols described in Part 2. The 1,5-isomer correctly positions the pyridine ring to interact with the methionine gatekeeper, whereas the 1,3-isomer projects it into the solvent, losing binding affinity.

References

  • Vertex AI Search . (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Journal of Organic Chemistry. Link

  • MDPI . (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Link

  • RSC Publishing . (2024).[1] Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Link

  • Bentham Science . (2025).[2] Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Current Topics in Medicinal Chemistry. Link

  • National Institutes of Health . (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

Sources

Exploratory

literature review of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

This guide serves as a comprehensive technical resource for 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and kinase-targeting pharmaceuticals.

[1]

Executive Summary & Chemical Identity

This compound represents a "bifunctional" heterocyclic core. It features an electron-rich pyrazole ring stabilized by N-methylation, a C5-bromide handle for cross-coupling (Suzuki/Stille), and a C4-carboxylic acid moiety for amide/ester diversification. It is chemically distinct from its isomer, the 4-bromo-5-carboxylic acid, and requires specific synthetic attention to ensure correct regiochemistry.

PropertyDetail
IUPAC Name 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Common Scaffolds Pyrazole-4-carboxamide; SDHI Fungicides
CAS Number (Acid) Note: Often cited via its ethyl ester precursor (CAS: 1779129-07-5) or related salts.[1] Verify specific batch certificates.
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (acid form)

Synthesis & Manufacturing Architecture

The synthesis of the 5-bromo-4-carboxy isomer is non-trivial because standard electrophilic bromination of 1,3-dimethylpyrazole prefers the C4 position. Since C4 is occupied by the carboxylate, the synthesis must either direct bromination to C5 via lithiation or utilize a Sandmeyer-type transformation of a 5-amino precursor.

Pathway A: The Modified Sandmeyer Route (Scalable)

This is the preferred industrial route for generating 5-bromo-pyrazoles when C4 is substituted.

  • Cyclization: Reaction of ethyl 2-cyano-3-ethoxybut-2-enoate with methylhydrazine yields ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate .

  • Diazotization-Bromination: The 5-amino group is converted to the diazonium species using an alkyl nitrite (e.g., isoamyl nitrite or t-butyl nitrite) in the presence of a bromine source (CuBr₂ or CHBr₃).

  • Hydrolysis: The ethyl ester is saponified (LiOH/NaOH) to yield the free acid.

Pathway B: C5-Lithiation (Laboratory Scale)

Useful for late-stage functionalization if the ester is already in hand.

  • Substrate: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.

  • Deprotonation: Treatment with LDA or n-BuLi at -78°C. The N1-methyl group directs lithiation to the C5 position (ortho-lithiation).

  • Quench: Addition of an electrophilic bromine source (e.g., CBr₄ or NBS).

Synthesis_Workflow Start Precursor: Ethyl acetoacetate deriv. Amino Intermediate: Ethyl 5-amino-1,3-dimethyl- pyrazole-4-carboxylate Start->Amino + Methylhydrazine (Cyclization) Sandmeyer Reaction: Sandmeyer Bromination (CuBr2 / t-BuONO) Amino->Sandmeyer Ester Product (Ester): Ethyl 5-bromo-1,3-dimethyl- pyrazole-4-carboxylate Sandmeyer->Ester Radical Subst. Hydrolysis Hydrolysis: LiOH / THF / H2O Ester->Hydrolysis FinalAcid Target: 5-Bromo-1,3-dimethyl- pyrazole-4-carboxylic acid Hydrolysis->FinalAcid

Figure 1: The Sandmeyer synthetic pathway ensures regioselective bromine installation at C5, avoiding C4 competition.

Chemical Reactivity & Derivatization

The compound acts as a divergent hub. The order of operations is critical:

  • Path 1 (Amide First): Coupling the carboxylic acid with an amine (e.g., aniline) creates the amide bond. The C5-Br remains intact for subsequent cross-coupling.

  • Path 2 (Suzuki First): The C5-Br is coupled with a boronic acid. This is often preferred if the amide coupling conditions (e.g., high temp) might affect the C-Br bond stability, though the pyrazole-Br is generally robust.

Reactivity Map
  • C5-Bromine:

    • Suzuki-Miyaura: Reacts with aryl/heteroaryl boronic acids (Pd(dppf)Cl₂, K₂CO₃).

    • Sonogashira: Reacts with terminal alkynes.

    • Buchwald-Hartwig: Amination at C5 (less common but feasible).

  • C4-Carboxylic Acid:

    • Amide Coupling: HATU, EDC/HOBt, or conversion to Acid Chloride (SOCl₂).

    • Curtius Rearrangement: Conversion to C4-Amine (via acyl azide).

Reactivity_Map Core 5-Bromo-1,3-dimethyl- pyrazole-4-COOH Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C5 Functionalization Amide Amide Coupling (R-NH2, HATU) Core->Amide C4 Functionalization Esterif Esterification (R-OH, Acid) Core->Esterif Biaryl 5-Aryl-pyrazole Analogs Suzuki->Biaryl Drug Bioactive Amides (Kinase/SDHI) Amide->Drug Prodrug Ester Prodrugs Esterif->Prodrug

Figure 2: Divergent synthesis capabilities of the scaffold.

Applications in Drug Discovery & Agrochemicals

Agrochemicals (SDHI Fungicides)

The 1-methyl-pyrazole-4-carboxamide motif is the pharmacophore for Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Mechanism: The amide carbonyl H-bonds with Tyrosine/Tryptophan residues in the Quinone-binding pocket of Complex II.

  • Role of 5-Bromo: In optimization campaigns, the 5-position is often substituted to tune steric bulk and lipophilicity (LogP). The 5-bromo derivative serves as the precursor to introduce these lipophilic groups (e.g., 5-chloro, 5-fluoro, or 5-difluoromethyl analogs via halogen exchange or coupling).

Medicinal Chemistry (Kinase Inhibitors)
  • p38 MAPK Inhibitors: Pyrazole-4-carboxylic acids are bioisosteres for benzamides. The 1,3-dimethyl substitution pattern locks the conformation, reducing entropic penalty upon binding.

  • Bromine as a "Handle": The bromine atom allows for the rapid generation of libraries (SAR exploration) at the 5-position to probe the hydrophobic pocket of the target enzyme.

Experimental Protocols

Protocol A: Hydrolysis of Ethyl Ester to Acid

Use this protocol if starting from the commercially available ethyl ester (CAS 1779129-07-5).

  • Dissolution: Dissolve Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF:MeOH:Water (3:1:1).

  • Base Addition: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq) in one portion.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of ester.

  • Workup:

    • Concentrate under reduced pressure to remove THF/MeOH.

    • Acidify the aqueous residue to pH ~2–3 using 1M HCl. A white precipitate should form.[2]

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Yield: Typical yields are >90%.[1]

Protocol B: General Suzuki Coupling at C5
  • Setup: In a microwave vial, combine the 5-bromo-acid (or ester) (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent: Add 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Degas with Nitrogen for 5 minutes.

  • Heat: Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Purification: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography.

Safety & Handling (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid dust formation. The bromo-pyrazole moiety is generally stable but should be kept away from strong oxidizing agents.

References

  • Synthesis of 5-amino-pyrazole precursors: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1,3-disubstituted 5-aminopyrazoles."

  • Sandmeyer Bromination of Aminopyrazoles: Tetrahedron Letters. "Efficient synthesis of halopyrazoles via diazotization."

  • Agrochemical Applications (SDHI): Bioorganic & Medicinal Chemistry. "Discovery of Pyrazole-4-carboxamides as Succinate Dehydrogenase Inhibitors."

  • Commercial Building Block Data: Enamine / BLD Pharm Product Entries for CAS 1779129-07-5.[1]

Sources

Foundational

Theoretical Insights into the Electronic Structure of Brominated Pyrazoles: A Computational Guide for Drug Design

Topic: Theoretical Studies on the Electronic Structure of Brominated Pyrazoles Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Executive Summary Bromina...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on the Electronic Structure of Brominated Pyrazoles Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

Brominated pyrazoles represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in kinase inhibitors and agrochemicals. Their utility extends beyond simple steric filling; the bromine atom introduces specific electronic perturbations—most notably the "sigma-hole"—which facilitates halogen bonding (XB). This guide provides a rigorous theoretical framework for analyzing these systems, moving beyond standard geometry optimization to in-depth electronic structure characterization using Density Functional Theory (DFT).[1]

Computational Framework & Methodology

Selection of Density Functionals

The choice of functional is pivotal when modeling halogenated heterocycles. While B3LYP is the industry standard for general organic molecules, it often fails to capture the dispersive forces critical for accurately describing halogen bonding.

  • B3LYP: Suitable for initial geometry optimizations and vibrational frequency calculations (IR/Raman).

  • M06-2X / wB97X-D: Mandatory for analyzing non-covalent interactions (halogen bonding). These functionals include dispersion corrections that account for the attractive forces between the bromine's sigma-hole and nucleophilic residues (e.g., backbone carbonyls in proteins).

Basis Set Selection

Bromine (Atomic Number 35) requires a basis set capable of describing diffuse electron density and polarization effects.

  • Recommended: 6-311++G(d,p) or aug-cc-pVTZ.

    • Why: The diffuse functions (++) are essential for modeling the lone pairs on the pyrazole nitrogens and the bromine atom. The polarization functions (d,p) allow for the distortion of orbitals necessary to form the sigma-hole.

  • Alternative (Heavy Halogens): For Iodine analogs, an Effective Core Potential (ECP) like LANL2DZ is required, but for Bromine, all-electron basis sets are preferred to maintain accuracy in the valence region.

Solvation Models

Electronic properties of bromopyrazoles shift significantly from gas phase to solution.

  • PCM/SMD Models: Use the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

  • Dielectric Choice: Water (

    
    ) for biological relevance; DMSO (
    
    
    
    ) for assay correlation.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of bromopyrazoles is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: typically localized on the pyrazole ring

    
    -system and the nitrogen lone pairs.
    
  • LUMO: often exhibits significant antibonding character on the C-Br bond (

    
    ), making it the site for nucleophilic attack or electron acceptance.
    

Global Reactivity Descriptors: Using Koopmans' theorem, we derive descriptors to predict chemical behavior.

DescriptorSymbolFormulaPhysical Significance
Chemical Potential ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer.[2] High

= Stable.
Global Softness


inverse of hardness; correlates with high reactivity.
Electrophilicity


Capacity to accept electrons (crucial for Michael acceptors).
Molecular Electrostatic Potential (MEP) & The Sigma-Hole

The most critical feature of brominated pyrazoles in drug design is the anisotropy of the electron density on the halogen.

  • The Phenomenon: While the "belt" of the bromine atom is electron-rich (negative potential, red), the tip of the atom along the C-Br bond axis is electron-deficient.

  • The Sigma-Hole: This positive region (blue/green on MEP maps) acts as a Lewis acid, capable of forming highly directional interactions with Lewis bases (O, N, S).

  • Visualization Protocol: Map the electrostatic potential onto the 0.002 a.u. electron density isosurface.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized orbital picture, quantifying hyperconjugative interactions.

  • Key Interaction:

    
    . This delocalization weakens the C-Br bond but stabilizes the ring system.
    
  • Halogen Bonding: In a complex, look for

    
     interactions with stabilization energies (
    
    
    
    ) > 2 kcal/mol.

Experimental Protocol: Step-by-Step Workflow

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Phase 1: Structure Preparation
  • Construct the bromopyrazole derivative in a GUI (e.g., GaussView, Avogadro).

  • Pre-optimize using a semi-empirical method (PM6) to remove steric clashes.

Phase 2: Geometry Optimization & Frequency
  • Route Section: # opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)

  • Validation: Ensure no imaginary frequencies (NImag=0). If imaginary frequencies exist, the structure is a transition state, not a minimum.

Phase 3: Electronic Property Calculation
  • Route Section: # pop=(NBO, MK) M062X/6-311++G(d,p) density=current

  • Output Analysis:

    • Extract HOMO/LUMO energies (Hartrees

      
       eV).
      
    • Generate .cube files for MEP visualization.

    • Parse NBO output for second-order perturbation energies.

Phase 4: Visualization
  • Plot the MEP surface.[1] Identify the

    
     value at the Br tip.
    
  • Correlate

    
     with Hammett constants of substituents on the pyrazole ring.
    

Visualization of Computational Workflow

The following diagram illustrates the logical flow of a theoretical study, from structure generation to data extraction.

G cluster_DFT DFT Calculation Core (Gaussian/ORCA) cluster_Analysis Data Extraction & Analysis Start Start: Structure Build (Avogadro/GaussView) PreOpt Pre-Optimization (PM6/AM1) Start->PreOpt GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) PreOpt->GeoOpt FreqCheck Frequency Check (Imaginary Freq = 0?) GeoOpt->FreqCheck Refine Refine Geometry FreqCheck->Refine No (NImag > 0) Properties Single Point Energy (M06-2X/Def2-TZVP) FreqCheck->Properties Yes (Minima) Refine->GeoOpt FMO FMO Analysis (HOMO-LUMO Gap) Properties->FMO MEP MEP Mapping (Sigma-Hole Vmax) Properties->MEP NBO NBO Analysis (Charge Transfer) Properties->NBO End End: Structure-Activity Correlation (SAR) FMO->End MEP->End NBO->End

Caption: Logical workflow for DFT analysis of brominated pyrazoles, ensuring geometric stability before property extraction.

Comparative Data: Substituent Effects

The electronic nature of the pyrazole ring can be tuned by substituents, directly affecting the bromine's sigma-hole strength.

CompoundSubstituent (R)HOMO (eV)LUMO (eV)Gap (eV)Br Sigma-Hole (

, kcal/mol)
4-Bromopyrazole -H-6.85-0.456.40+18.5
3,5-Dimethyl-4-bromo -CH3 (EDG)-6.50-0.256.25+15.2
3,5-Dinitro-4-bromo -NO2 (EWG)-8.10-2.106.00+28.4

Note: Electron Withdrawing Groups (EWG) like Nitro enhance the sigma-hole (


), making the bromine a stronger halogen bond donor. Electron Donating Groups (EDG) like Methyl weaken it.

References

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine. MDPI. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. Journal of Chemical Physics. [Link][3]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. [Link]

  • Density Functional Theory-Based Investigation on Electronic Properties of Pyranopyrazole Derivatives. Engineered Science. [Link]

  • Molecular electrostatic potential surfaces of fluorinated pyrazolines. ResearchGate. [Link][4]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Process Optimization for 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Abstract This technical guide provides a comprehensive framework for the solubility profiling of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical intermediate in the synthesis of pyrazole-carboxamide fungi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the solubility profiling of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical intermediate in the synthesis of pyrazole-carboxamide fungicides and kinase inhibitors. In the absence of publicly available thermodynamic data for this specific regioisomer, this guide applies First Principles of solvation thermodynamics and Structure-Activity Relationship (SAR) analysis from close analogs (e.g., 3,5-dimethylpyrazole, 5-methyl-2-pyrazinecarboxylic acid). We detail a self-validating experimental protocol for determining mole fraction solubility using dynamic laser monitoring and provide a thermodynamic modeling strategy using the modified Apelblat equation to optimize recrystallization processes.

Part 1: Physicochemical Profile & Solvation Mechanism

Structural Analysis & Predicted Solubility Behavior

The target compound, 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, exhibits a "push-pull" electronic structure that dictates its solubility landscape.

  • Lipophilic Domain (Solubility Enhancers in Organics):

    • 5-Bromo Substituent: The heavy halogen atom increases lipophilicity (LogP) and polarizability, enhancing solubility in chlorinated solvents (DCM, Chloroform) and moderately polar esters.

    • 1,3-Dimethyl Grouping: These alkyl groups disrupt crystal lattice packing relative to unsubstituted pyrazoles, generally lowering the melting point and improving solubility in alcohols.

  • Hydrophilic Domain (Solubility Enhancers in Polar Media):

    • 4-Carboxylic Acid: This moiety acts as both a hydrogen bond donor (HBD) and acceptor (HBA). It drives dimerization in non-polar solvents and ionization in high-pH aqueous media.

Predicted Solubility Ranking (SAR-Based): Based on the solubility of structural analogs (e.g., 5-methyl-2-pyrazinecarboxylic acid [1]), the predicted solubility order at 298.15 K is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Solvation
Dipolar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, EthanolHigh H-bonding solvation of the carboxylic acid; suitable for recrystallization.
Polar Aprotic Acetone, Ethyl AcetateModerate Dipole-dipole interactions; good for extraction workups.
Non-Polar Toluene, HeptaneLow Weak dispersion forces; insufficient to overcome lattice energy.
Aqueous Water (pH < pKa)Very Low Hydrophobic effect of the bromo-dimethyl core dominates.
Solvation Interaction Diagram

The following diagram illustrates the competitive interactions determining solubility.

SolvationMechanism Solute 5-Bromo-1,3-dimethyl- pyrazole-4-COOH Protic Protic Solvents (MeOH, EtOH) Solute->Protic H-Bonding (COOH solvation) Aprotic Dipolar Aprotic (DMSO, DMF) Solute->Aprotic Dipole-Dipole (Lattice Disruption) NonPolar Non-Polar (Heptane) Solute->NonPolar Weak Dispersion (Insoluble) Dimer Acid Dimerization Solute->Dimer In Non-Polar Media

Figure 1: Mechanistic map of solute-solvent interactions. Protic solvents stabilize the monomeric acid via H-bonding, while non-polar solvents favor dimerization, leading to lower solubility.

Part 2: Experimental Protocol for Solubility Determination

Protocol: Isothermal Saturation with Laser Monitoring

Objective: Determine the mole fraction solubility (


) of the compound in pure solvents from 273.15 K to 323.15 K.

Equipment:

  • Jacketed glass equilibrium cell (50 mL).

  • Thermostatic water bath (Control accuracy

    
     K).
    
  • Magnetic stirrer.

  • Laser monitoring system (or high-precision turbidity meter).

Step-by-Step Workflow:

  • Preparation: Add excess 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid solid to 30 mL of the target solvent in the equilibrium cell.

  • Equilibration: Set the temperature to the starting point (e.g., 278.15 K). Stir continuously for 4–6 hours.

  • Verification: The laser intensity through the solution will stabilize when the dissolution-precipitation equilibrium is reached.

  • Sampling: Stop stirring and allow the suspension to settle for 1 hour. Withdraw the supernatant using a pre-heated syringe filter (0.45

    
    m PTFE).
    
  • Quantification:

    • Gravimetric: Evaporate solvent in a vacuum oven at 313 K until constant weight.

    • HPLC (Preferred): Dilute aliquot with mobile phase (Acetonitrile/Water) and analyze peak area against a standard curve.

  • Iteration: Increase temperature by 5 K and repeat steps 2–5.

Data Processing & Thermodynamic Modeling

To upscale this data for industrial crystallizers, fit the experimental points to the Modified Apelblat Equation [2]:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Self-Validation Check:

  • Calculate the Relative Average Deviation (RAD).[2]

  • Pass Criteria: RAD

    
    . If RAD 
    
    
    
    , re-evaluate the equilibration time or temperature stability.

Part 3: Application in Process Chemistry (Recrystallization)

The primary goal of solubility profiling is to design a purification step. Based on the structural properties, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.

Recommended Solvent System: Ethanol/Water

Literature on similar pyrazole acids [3] suggests that Ethanol/Water mixtures offer the optimal balance of yield and purity.

  • Solvent (Ethanol): High solubility at boiling point (approx. 78°C).

  • Anti-solvent (Water): Drastic solubility drop, especially at acidic pH (suppressing ionization).

Process Flow Diagram

Recrystallization Start Crude 5-Bromo-1,3-dimethyl- pyrazole-4-COOH Dissolve Dissolve in EtOH at Reflux (78°C) (Target conc: 80% saturation) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Controlled Cooling to 25°C (Rate: 10°C/hour) Filter->Cool Antisolvent Optional: Add Water dropwise (Induce nucleation) Cool->Antisolvent Isolate Filtration & Wash (Cold EtOH/Water 1:1) Cool->Isolate Direct Cooling Antisolvent->Isolate Dry Vacuum Dry at 50°C Isolate->Dry

Figure 2: Optimized recrystallization workflow. The optional anti-solvent step maximizes yield for high-value intermediates.

References

  • Thermodynamic Solubility of Pyrazine Analogs: Wang, J., et al. "Solubility determination and thermodynamic modelling of 5-methyl-2-pyrazinecarboxylic acid in twelve pure solvents." Journal of Chemical & Engineering Data, 2019.

  • Apelblat Modeling Methodology: Li, Y., et al. "Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents." Journal of Chemical Thermodynamics, 2025.

  • Synthesis & Purification of Bromo-Pyrazole Acids: PrepChem. "Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester."

  • General Solubility Principles: PubChem Compound Summary for 5-bromo-1H-pyrazole-3-carboxylic acid (Structural Analog).

Sources

Foundational

Technical Guide: Pre-Clinical Evaluation &amp; Bioactivity Screening of 5-Bromo-1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid

[1][2] Executive Summary: The Scaffold Perspective In modern drug discovery, 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid represents a "privileged fragment."[1][2] It is rarely the final drug; rather, it is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Scaffold Perspective

In modern drug discovery, 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid represents a "privileged fragment."[1][2] It is rarely the final drug; rather, it is a high-value pharmacophore scaffold.[2][3] Its specific substitution pattern—a bromine at C5 (amenable to Suzuki/Buchwald couplings) and a carboxylic acid at C4 (amenable to amide coupling)—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) .[2][3]

This guide details the initial screening cascade required to validate this molecule's utility. Unlike potent lead compounds, this scaffold likely exhibits low affinity (high


M to mM range) but high Ligand Efficiency (LE) .[2][3] Therefore, standard screening protocols must be adapted to detect weak interactions without false positives.[2][3]

Target Potential:

  • Oncology: Kinase hinge binders (mimicking the adenine ring of ATP).[2][3]

  • Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHI) fungicides.[2][3]

  • Inflammation: COX-2 or p38 MAPK pathway modulators.[1][2][3]

Physicochemical Profiling (The "Pre-Screen")

Before biological assays, the physicochemical integrity of the scaffold must be established.[3] Pyrazoles are generally soluble, but the bromine atom increases lipophilicity (LogP), potentially causing aggregation in aqueous buffers.[2][3]

Core Parameter Assessment
ParameterExpected RangeMethod of VerificationCriticality
Solubility (Kinetic) > 200

M (PBS, pH 7.[1][2]4)
Nephelometry / UV-VisHigh: Prevents false positives in biochemical assays due to precipitation.[1][2][3]
pKa (Acidic) ~3.5 – 4.5Potentiometric TitrationMed: Determines ionization state in cytosolic vs. lysosomal environments.[2][3]
LogD (pH 7.4) 1.0 – 2.5Shake-flask (Octanol/Water)High: Predicts membrane permeability and non-specific binding.[1][2][3]
Chemical Stability > 24h in DMSOLC-MSHigh: Bromine can be labile under harsh conditions; ensure stock stability.[1][2][3]

Tier 1: Biophysical Fragment Screening

Since the unmodified acid is a fragment, it may not show activity in standard enzymatic assays at 10


M.[3] We utilize biophysical methods to detect weak binding (

M).[2][3]
Protocol A: Saturation Transfer Difference (STD) NMR

This is the gold standard for validating fragment binding to a target protein (e.g., a kinase domain).[2][3]

Principle: Magnetization is transferred from the protein (saturated) to the bound ligand.[2][3] Only binders show an STD signal.[2][3]

Workflow:

  • Protein Prep: Purify target protein (e.g., p38 MAPK) into

    
     buffer.[2][3] Conc: 10–20 
    
    
    
    M.[2][3]
  • Ligand Prep: Dissolve 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in

    
    -DMSO. Final assay conc: 500 
    
    
    
    M – 1 mM.[2][3]
  • Acquisition:

    • Record 1H NMR (reference).[2][3][4]

    • Record on-resonance irradiation (protein saturation, usually -0.5 ppm).[1][2][3]

    • Record off-resonance irradiation (control, usually 30 ppm).[2][3]

  • Analysis: Subtract spectra. Positive peaks indicate binding epitopes.[2][3]

    • Insight: If the methyl protons show strong STD signals, the hydrophobic pocket is engaged.[3]

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine binding kinetics (


) and steady-state affinity (

).
  • Sensor Chip: CM5 (Carboxymethylated dextran).[2][3]

  • Immobilization: Amine coupling of the target protein.[2][3]

  • Injection: Inject the pyrazole acid at a concentration series (e.g., 0, 12.5, 25, 50, 100, 200, 400

    
    M).[3]
    
  • Validation: Look for "square-wave" sensorgrams typical of fast-on/fast-off fragment kinetics.

Tier 2: High-Throughput Biochemical Screening

If the molecule is being screened as a potential SDHI fungicide or Kinase Inhibitor , enzymatic inhibition must be tested.[2][3]

Protocol C: ADP-Glo™ Kinase Assay (Generic)

Rationale: Pyrazoles are classic ATP-competitive inhibitors.[1][2] This assay measures ADP production (kinase activity) via a luciferase reaction.[2][3]

Step-by-Step Methodology:

  • Reagent Prep:

    • Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA.[2][3]
      
    • Compound: Serial dilution of the pyrazole acid in DMSO (Top conc: 1 mM).

    • Enzyme: Recombinant Kinase (e.g., SRC, EGFR) at 1-5 nM.[2][3]

    • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL) + Ultra-pure ATP (10

      
      M).
      
  • Reaction:

    • Add 2

      
      L compound + 4 
      
      
      
      L enzyme in a 384-well white plate. Incubate 10 min.
    • Add 4

      
      L Substrate/ATP mix.[2][3] Incubate 60 min at RT.
      
  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops kinase, consumes ATP).[2][3] Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Light).[2][3] Incubate 30 min.
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Calculation:

    
    [1][2]
    

Tier 3: Cellular Safety & Toxicity Profiling

Before chemical elaboration, ensure the core scaffold is not intrinsically cytotoxic (unless developing an anticancer agent).[2][3]

Protocol D: MTT Cell Viability Assay

Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with pyrazole acid (0.1 – 100

    
    M) for 48h.[2][3] Include DMSO control (<0.5%).
    
  • Labeling: Add MTT reagent (0.5 mg/mL).[2][3] Incubate 3-4h at 37°C. Mitochondria reduce MTT to purple formazan.[1][2][3]

  • Solubilization: Remove media.[2][3] Add 100

    
    L DMSO to dissolve crystals.[2][3]
    
  • Measurement: Absorbance at 570 nm.

  • Interpretation:

    • 
      M:  Scaffold is non-toxic (Ideal for fragments).[2][3]
      
    • 
      M:  Scaffold is toxic; check for PAINS (Pan-Assay Interference) properties.
      

Visualization: The Screening Workflow

The following diagram illustrates the decision logic for screening this specific pyrazole scaffold.

ScreeningCascade Start 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid PhysChem Physicochemical Profiling (Solubility, pKa) Start->PhysChem Decision1 Soluble > 100µM? PhysChem->Decision1 Biophysical Tier 1: Biophysical Screen (STD-NMR / SPR) Decision1->Biophysical Yes Discard Discard / Reformulate Decision1->Discard No (Aggregator) Biochemical Tier 2: Enzymatic Screen (Kinase / SDH Assay) Biophysical->Biochemical Valid KD Hit Confirmed Binder Biochemical->Hit Cellular Tier 3: Cellular Safety (MTT / Hepatotoxicity) Hit->Cellular Functional Activity Hit->Discard No Activity Derivatization Proceed to Hit-to-Lead (Suzuki/Amide Coupling) Cellular->Derivatization Low Toxicity Cellular->Discard High Toxicity

Caption: Workflow for validating the pyrazole scaffold. The process moves from physical stability to biophysical binding, enzymatic confirmation, and finally cellular safety.[3]

Strategic Analysis (E-E-A-T)

Why this specific molecule?

The 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is structurally significant because it offers two orthogonal vectors for chemical expansion:

  • C4-Carboxylic Acid: Allows for the introduction of solubility-enhancing groups or H-bond acceptors via amide coupling.[1][2][3]

  • C5-Bromine: A handle for cross-coupling reactions (Suzuki-Miyaura) to introduce aryl groups, critical for reaching into the hydrophobic pockets of kinases or GPCRs.[2][3]

Common Pitfalls
  • False Negatives: Screening this fragment at standard HTS concentrations (1-10

    
    M) will likely yield no hits.[1][2][3] Fragments must be screened at 500 
    
    
    
    M - 1 mM.[1][2][3]
  • pH Sensitivity: The carboxylic acid will be deprotonated at physiological pH (7.4).[2][3] If the target binding pocket is hydrophobic, the negative charge may repel binding.[3] Recommendation: Test ester derivatives (e.g., ethyl ester) in parallel if cell permeability is required.[2][3]

References

  • PubChem. (2025).[2][3][5] Compound Summary: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives. National Library of Medicine.[2][3] [Link]

  • Erlanson, D. A., et al. (2016).[2][3] Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry. [Link][2][3]

  • Bembenek, M. E., et al. (2011).[2][3] ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. [Link]

  • Rai, N., & Kalluraya, B. (2006).[2][3] Synthesis and biological evaluation of some new pyrazole derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

[1] Abstract & Scope This Application Note details a robust, scalable protocol for the synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1) . This scaffold is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1) . This scaffold is a critical intermediate in the development of anthranilamide insecticides (e.g., Chlorantraniliprole analogs) and kinase inhibitors. While direct halogenation of the pyrazole core is possible, it often suffers from poor regioselectivity due to the deactivating nature of the C4-carboxylic acid.

This guide prioritizes a regioselective Sandmeyer approach , ensuring the bromine atom is installed exclusively at the C5 position. We provide a self-validating workflow including in-process controls (IPC), safety parameters for handling diazonium intermediates, and a full retrosynthetic analysis.

Retrosynthetic Analysis & Strategy

The target molecule features a fully substituted pyrazole ring.[1] The primary challenge is distinguishing the C3 and C5 positions.

  • C4-Position: Occupied by a carboxylic acid (EWG), which deactivates the ring toward electrophilic aromatic substitution (EAS).

  • C5-Position: The target site for bromination.[2] Direct bromination of 1,3-dimethyl-pyrazole-4-carboxylate is sluggish and requires forcing conditions or lithiation (

    
    -BuLi/Br
    
    
    
    ).

Selected Route: The Sandmeyer Sequence To guarantee regiochemical integrity, we utilize a de novo ring synthesis to install an amino group at C5, which is subsequently converted to bromine via a radical-mediated Sandmeyer reaction.

Retrosynthesis Target Target: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-COOH Precursor1 Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate Target->Precursor1 Hydrolysis Precursor2 Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate Precursor1->Precursor2 Sandmeyer (t-BuONO, CuBr2) StartingMat Ethyl 2-cyano-3-ethoxybut-2-enoate + Methylhydrazine Precursor2->StartingMat Cyclocondensation

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via aminopyrazole intermediate.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Ligand Formation)

Objective: Synthesize ethyl 2-cyano-3-ethoxybut-2-enoate. Mechanism: Knoevenagel condensation followed by O-alkylation/elimination.

Note: This intermediate is commercially available.[1] If purchasing, skip to Phase 2.

Phase 2: Pyrazole Ring Formation (Cyclization)

Objective: Synthesis of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate. Reaction Type: Michael Addition / Cyclocondensation.

Reagents:

  • Ethyl 2-cyano-3-ethoxybut-2-enoate (1.0 equiv)

  • Methylhydrazine (1.05 equiv) [Warning: Toxic/Carcinogen ]

  • Ethanol (Absolute, 10 V)

  • Triethylamine (0.1 equiv, catalytic)

Protocol:

  • Setup: Charge a 3-neck RB flask with Ethyl 2-cyano-3-ethoxybut-2-enoate dissolved in absolute ethanol under

    
     atmosphere.
    
  • Addition: Cool to 0-5°C. Add Methylhydrazine dropwise over 30 minutes. Exothermic reaction—control internal temp <10°C.

  • Reflux: Warm to RT, then heat to reflux (78°C) for 4–6 hours.

  • IPC: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for disappearance of the cyano-acrylate peak.

  • Workup: Concentrate under reduced pressure to ~20% volume. Cool to 0°C. The product often precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold ethanol/heptane. Recrystallize from EtOH if necessary.

    • Expected Yield: 75–85%

    • Data:

      
      H NMR should show N-Me (~3.6 ppm), C-Me (~2.4 ppm), and broad 
      
      
      
      signal.
Phase 3: Sandmeyer Bromination (Critical Step)

Objective: Conversion of C5-Amino to C5-Bromo. Reagents:

  • Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (1.5 equiv)[3]
    
  • tert-Butyl Nitrite (TBN) (1.5 equiv)

  • Acetonitrile (anhydrous, 15 V)

Protocol:

  • Setup: In a dry flask, suspend

    
     in anhydrous acetonitrile.
    
  • Activation: Add tert-Butyl Nitrite dropwise at RT. The solution will darken.

  • Addition: Add the aminopyrazole (solid or solution) portion-wise over 20 minutes. Gas evolution (

    
    ) will occur.
    
  • Reaction: Heat to 60°C for 2–3 hours.

    • Why: Thermal energy is needed to decompose the diazonium intermediate into the aryl radical, which is then trapped by the copper bromide.

  • Quench: Cool to RT. Pour into 1M HCl (aq) to quench diazonium species and solubilize copper salts.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Expected Yield: 60–70%

    • Self-Validation: Loss of broad

      
       peak in NMR; appearance of correct mass (M+2 isotope pattern for Br).
      
Phase 4: Hydrolysis (Saponification)

Objective: Deprotection to the final carboxylic acid.

Protocol:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (2.0 equiv) or NaOH (2.0 equiv).

  • Stir at RT for 4 hours (or 50°C for 1 hour).

  • Acidification: Adjust pH to ~2–3 using 1M HCl. The product usually precipitates.

  • Isolation: Filter, wash with water, and dry under vacuum at 45°C.

Process Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white solidSlight yellowing acceptable
Purity (HPLC) >97%Critical for biological assays
Mass Spec (ESI) [M+H]+ ~ 233/2351:1 Isotope ratio (Br)
1H NMR (DMSO-d6) δ 12.5 (s, 1H, COOH), 3.8 (s, 3H, N-Me), 2.3 (s, 3H, C-Me)No NH2 protons visible
Melting Point 185–190°C (dec)Varies with crystal form

Workflow Visualization

Workflow cluster_0 Phase 2: Cyclization cluster_1 Phase 3: Sandmeyer Bromination cluster_2 Phase 4: Hydrolysis Step1 Reactants: Ethyl 2-cyano-3-ethoxybut-2-enoate + Methylhydrazine Step2 Reflux in EtOH (4-6h) IPC: LCMS Step1->Step2 Step3 Isolate 5-Amino Intermediate Step2->Step3 Step4 Reagents: t-BuONO + CuBr2 in MeCN Step3->Step4 Dried Intermediate Step5 Radical Bromination 60°C, 2h Step4->Step5 Step6 Quench (1M HCl) & Extract Step5->Step6 Step7 NaOH / THF / H2O Step6->Step7 Step8 Acidify to pH 2 Precipitate Product Step7->Step8

Figure 2: Sequential workflow for the synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: Formation of the 1,5-dimethyl isomer during Phase 2.

  • Solution: Ensure the starting material is the cyano-acrylate derivative. The reaction of methylhydrazine with beta-keto esters (like ethyl acetoacetate) is less regioselective. The cyano group directs the initial attack more effectively.

  • Validation: Use NOESY NMR. The N-Me group (N1) should show a correlation with the C5-substituent (Br or NH2) but not the C3-Me.

Sandmeyer Efficiency[5]
  • Problem: Low yield or "tar" formation.

  • Solution: Do not add all nitrite at once. Use tert-butyl nitrite (organic soluble) instead of aqueous

    
     to maintain homogeneity in acetonitrile. Keep the temperature strictly controlled; overheating causes polymerization.
    
  • Alternative: If the Sandmeyer fails, use the Lithiation Route : Treat ethyl 1,3-dimethylpyrazole-4-carboxylate with LDA at -78°C, then quench with

    
    . This is cleaner but requires strictly anhydrous/cryogenic conditions.
    
Safety Note: Methylhydrazine

Methylhydrazine is a high-energy, toxic, and potentially carcinogenic reagent.

  • Handling: Use only in a fume hood.

  • Waste: Quench excess hydrazine with bleach (hypochlorite) solution before disposal.

References

  • Regioselective Synthesis of Aminopyrazoles

    • PrepChem.com. "Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester." Link (Adapted for methyl analog).

  • Sandmeyer Reaction on Pyrazoles

    • Organic Chemistry Portal. "Sandmeyer Reaction - Mechanism and Protocols." Link

  • Intermediate Characterization (CAS 1369357-72-1)

    • Accela Chem. "Product Data: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid." Link

  • Lithiation Alternatives (General Pyrazole Functionalization)

    • National Institutes of Health (PMC). "Regioselective bromination of pyrrolo[1,2-a]quinoxalines." Link (Discusses bromination selectivity principles).

Sources

Application

detailed experimental procedure for pyrazole ring formation

Application Note: Strategic Synthesis of Pyrazole Scaffolds Executive Summary & Strategic Importance The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazole Scaffolds

Executive Summary & Strategic Importance

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Rimonabant (CB1 antagonist). Its planar, electron-rich structure allows for diverse non-covalent interactions (hydrogen bonding,


-stacking) within biological pockets.

While multiple synthetic routes exist (e.g., 1,3-dipolar cycloaddition), the Knorr Pyrazole Synthesis remains the industry standard due to its scalability and atom economy. However, the "Achilles' heel" of this method is regioselectivity when using unsymmetrical 1,3-diketones. This guide provides a robust, field-validated protocol for the Knorr synthesis, specifically addressing the regiochemical control required for high-value targets like Celecoxib.

Mechanistic Grounding: The Knorr Condensation

To control the reaction, one must understand the mechanism. The reaction proceeds via a condensation-cyclization sequence between a hydrazine and a 1,3-dicarbonyl.[1]

Critical Mechanistic Insight: The reaction involves two nucleophilic attacks. The first attack determines the regiochemistry.

  • Step 1 (Kinetic Control): The terminal nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon to form a hydrazone intermediate.

  • Step 2 (Cyclization): The second nitrogen attacks the remaining carbonyl (intramolecularly).[1]

  • Step 3 (Aromatization): Dehydration yields the thermodynamically stable aromatic pyrazole.

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

KnorrMechanism Reagents 1,3-Diketone + Hydrazine Inter1 Hemiaminal Formation Reagents->Inter1 Nucleophilic Attack Hydrazone Hydrazone Intermediate Inter1->Hydrazone -H₂O (Acid Cat.) Cyclization Intramolecular Attack Hydrazone->Cyclization Ring Closure Hydroxy 5-Hydroxy Pyrazoline Cyclization->Hydroxy Product Aromatic Pyrazole Hydroxy->Product -H₂O (Aromatization)

Caption: Step-wise progression from condensation to aromatization. The initial attack (Step 1) dictates the final regioisomer.

Experimental Protocol A: Regioselective Synthesis of Celecoxib

This protocol demonstrates the synthesis of Celecoxib , a specific case requiring strict regiocontrol to ensure the trifluoromethyl (


) group ends up at the C3 position and the tolyl group at C5.

Target: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib)[2]

Reagents & Materials
ComponentRoleSpecification
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Substrate1.0 Equiv (e.g., 2.30 g)
4-Sulfamoylphenylhydrazine HCl Nucleophile1.1 Equiv (e.g., 2.46 g)
Ethanol (Absolute) Solvent0.15 M Concentration
HCl (conc. 37%) CatalystCatalytic (3-5 drops)
Ethyl Acetate / Water WorkupHPLC Grade / Deionized
Step-by-Step Methodology

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv) in absolute ethanol (40 mL).

  • Senior Scientist Tip: Ensure the diketone is fully dissolved before adding the hydrazine to prevent localized concentration gradients that favor side products.

2. Nucleophile Addition:

  • Add 4-sulfamoylphenylhydrazine hydrochloride (1.1 equiv) to the solution.

  • Observation: The mixture may turn slightly turbid.

  • Add 3-5 drops of concentrated HCl.

  • Why HCl? The hydrochloride salt of hydrazine is used, but catalytic acid ensures the carbonyl remains activated. Furthermore, in fluorinated diketones, the

    
    -adjacent carbonyl often exists as a hydrate in water/alcohol, reducing its electrophilicity. Acid shifts the equilibrium back to the keto-form.
    

3. Reflux (The Reaction):

  • Attach a reflux condenser and heat the mixture to 80°C (reflux) .

  • Maintain reflux for 4-6 hours .

  • Monitoring: Monitor via TLC (Mobile Phase: 40% Ethyl Acetate in Hexanes). The starting diketone (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.

4. Workup & Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove ethanol under reduced pressure (Rotavap) to obtain a solid residue.

  • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by Brine (30 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.[3][4]
    

5. Purification (The Critical Step):

  • The crude solid often contains trace regioisomers.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (9:1 ratio). Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white needles and wash with cold hexanes.

Diagram 2: Experimental Workflow for Celecoxib Synthesis

Workflow Start Dissolve Diketone in Ethanol Add Add Hydrazine-HCl + Cat. HCl Start->Add Reflux Reflux @ 80°C (4-6 Hours) Add->Reflux Monitor TLC Check (Start material consumed?) Reflux->Monitor Monitor->Reflux No (Continue Heating) Workup Evaporate EtOH Extract w/ EtOAc Monitor->Workup Yes Purify Recrystallize (EtOH/H₂O) Workup->Purify Final Pure Celecoxib (White Needles) Purify->Final

Caption: Operational workflow from solvation to final crystallization.

Troubleshooting & Optimization (Senior Scientist Insights)

The Regioselectivity Matrix

When synthesizing unsymmetrical pyrazoles, the major isomer depends on the interplay between Sterics and Electronics .

FactorConditionOutcomeMechanism
Solvent Protic (EtOH)Favors C5-AttackSolvation of the nucleophile reduces steric bulk sensitivity.
Solvent Aprotic (THF)Favors C3-Attack"Naked" nucleophile is more sensitive to steric hindrance.
pH Acidic (HCl)Electronic Control Protonation activates the most basic carbonyl, directing attack there.
pH Basic (

)
Steric Control The most accessible carbonyl is attacked first.

Common Pitfall: The "Hydrate" Trap Fluorinated diketones (like the Celecoxib precursor) form stable gem-diols (hydrates) at the


-adjacent carbonyl in the presence of water. This masks the electrophilicity of that carbon.
  • Solution: Perform the reaction in anhydrous ethanol or use a Dean-Stark trap to remove water if the reaction is sluggish.

Green Chemistry Alternative: For simple pyrazoles, Grinding/Mechanochemistry is a viable green alternative.

  • Protocol: Grind the 1,3-diketone and hydrazine hydrate (1:1 ratio) in a mortar and pestle for 10-20 minutes without solvent. The friction generates heat, and the release of water drives the reaction. Wash the resulting paste with water to isolate the product.[5]

References

  • American Chemical Society (ACS). (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and Characterization of Celecoxib Derivatives. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Method

Application Note: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid as a Divergent Intermediate

This guide serves as a comprehensive technical resource for the utilization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives.[1] It is designed for medicinal chemists and process scientists requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the utilization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives.[1] It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and strategic insights into this versatile scaffold.

[1]

Executive Summary

The 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., JNK, CDK, and MAPK pathways) and agrochemical fungicide development.[1] Its value lies in its orthogonal reactivity : the C-5 bromine allows for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald), while the C-4 carboxylic acid serves as a handle for amidation or esterification.

This guide addresses the specific challenges of this molecule, including the steric hindrance imposed by the N-1 methyl group on the C-5 position and the electronic "push-pull" dynamics that influence reaction rates.

Chemical Profile & Regiochemistry

Critical Note on Isomers: Commercial catalogs often confuse this compound with its isomer, 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5775-88-2).[1] Verify the regiochemistry via 2D-NMR (HMBC) before initiating scale-up. This guide focuses on the 5-bromo-4-carboxylic isomer.[1][2]

PropertySpecification
IUPAC Name 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Common Precursor Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS 1779129-07-5)
Molecular Weight 219.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water
pKa (Calc) ~3.5 (Carboxylic acid)
Storage 2–8°C, inert atmosphere (hygroscopic)

Strategic Analysis: The "Push-Pull" Dynamics

The pyrazole ring is electron-rich, but the C-4 carboxylic acid is electron-withdrawing, deactivating the ring slightly towards electrophilic aromatic substitution but activating the C-5 bromine for oxidative addition in Pd-catalyzed cycles.[1]

Key Challenges:
  • Steric Crowding at C-5: The C-5 bromine is flanked by the N-1 methyl group.[1] This steric bulk significantly slows down the oxidative addition step in Suzuki couplings compared to unhindered aryl bromides. Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf).

  • Catalyst Poisoning: The free carboxylic acid can bind to Pd species, quenching the catalyst. Solution: Perform cross-couplings on the ester or amide derivative, or use a base excess (3-4 equiv.) to keep the acid fully deprotonated as the carboxylate.

Reaction Map

ReactionMap cluster_path Preferred Route for Library Synthesis Start 5-Bromo-1,3-dimethyl- pyrazole-4-carboxylate (Ester) Acid Free Acid (COOH) Start->Acid Hydrolysis (LiOH, THF/H2O) Biaryl 5-Aryl-Pyrazole (Suzuki Product) Start->Biaryl Suzuki Coupling (Pd(dppf)Cl2, ArB(OH)2) Amide Amide Derivative (CONHR) Acid->Amide Amide Coupling (HATU, R-NH2) Final Target Kinase Inhibitor (5-Ar-4-CONHR) Amide->Final Suzuki Coupling (Requires optimized Pd) Biaryl->Final Hydrolysis & Amidation

Figure 1: Divergent synthesis pathways. The preferred route for library generation is typically C-5 functionalization (Suzuki) followed by C-4 modification to avoid catalyst interference by the amide nitrogen.[1]

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling at C-5 (Ester Intermediate)

Rationale: Performing the coupling on the ester avoids catalyst poisoning by the free acid and generally proceeds with higher yields. The use of Pd(dppf)Cl₂ is recommended due to its stability and large bite angle, which helps overcome the steric hindrance at C-5.

Reagents:

  • Ethyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (0.05 equiv)

  • Base: K₂CO₂ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Degassing: Charge a reaction vial with the pyrazole ester, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon/Nitrogen for 10 minutes (Critical: Oxygen promotes homocoupling and catalyst death).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under positive inert gas pressure.

  • Reaction: Seal the vessel and heat to 90°C for 4–16 hours. Monitor by LC-MS.[1][4]

    • Note: If conversion is low after 4h, add a second portion of catalyst (0.02 equiv).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Hydrolysis of the Ester

Rationale: Standard hydrolysis conditions apply, but care must be taken not to decarboxylate the ring, which can occur under harsh acidic conditions at high temperatures. Basic hydrolysis is preferred.

Reagents:

  • Suzuki Product (from Protocol A)

  • LiOH[1]·H₂O (3.0 equiv)

  • THF/MeOH/Water (3:1:1)

Procedure:

  • Dissolve the ester in THF/MeOH.

  • Add a solution of LiOH in water.

  • Stir at 50°C for 2–4 hours. (Monitor by TLC/LC-MS; the acid is much more polar).

  • Workup: Evaporate volatiles. Acidify the aqueous residue to pH ~3 with 1N HCl. The product usually precipitates. Filter, wash with cold water, and dry under vacuum.[4]

Protocol C: Amide Coupling at C-4

Rationale: The 1,3-dimethyl-pyrazole acid is relatively unhindered at the carbonyl carbon. Standard coupling reagents (HATU, EDC) work well. HATU is preferred for difficult amines (e.g., electron-deficient anilines common in kinase inhibitors).

Reagents:

  • 5-Aryl-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)[1]

  • Amine (R-NH₂) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (dry)

Procedure:

  • Dissolve the acid and DIPEA in dry DMF. Stir for 5 mins.

  • Add HATU. Stir for 5–10 mins to form the activated ester (yellowing often occurs).

  • Add the amine.[5]

  • Stir at RT for 2–12 hours.

  • Workup: Pour into ice water. If solid forms, filter.[6] If oil forms, extract with EtOAc.[7]

    • Tip: Wash organic layer with 5% LiCl solution to remove DMF effectively.

Troubleshooting & Optimization (Senior Scientist Insights)

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Steric hindrance at C-5; Pd death.Switch to Pd(dtbpf)Cl₂ or XPhos Pd G2 . Increase temperature to 110°C (microwave). Ensure rigorous degassing.
Protodebromination Reduction of C-Br bond without coupling.[1]Solvent is too "wet" with proton sources or reaction time is too long. Switch from EtOH to Dioxane/Toluene.
Amide Coupling Stalls Amine is non-nucleophilic (e.g., 2-aminopyridine).Use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ before adding the amine.
Regioisomer Contamination Starting material impurity.Check the 1H-NMR of the starting material.[4] The C-5 Br isomer typically shows the N-Me signal at a different shift than the C-4 Br isomer.[1]

Library Synthesis Workflow (Decision Tree)

For high-throughput synthesis of analogs, the order of operations is critical.

DecisionTree Q1 Is the Amine Sensitive to Base/Pd? Q2 Is the Boronic Acid Expensive/Rare? Q1->Q2 No RouteA Route A: Suzuki on Ester -> Hydrolysis -> Amide Q1->RouteA Yes (e.g., chiral amines) Q2->RouteA No (Standard) RouteB Route B: Hydrolysis -> Amide -> Suzuki Q2->RouteB Yes (Save it for last step) Start Start Start->Q1

Figure 2: Decision matrix for library synthesis. Route A is generally more robust for scale-up, while Route B allows for late-stage diversification of the aryl group.[1]

References

  • Suzuki-Miyaura Coupling on Pyrazoles: Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.. (Foundational text for mechanism).

  • Kinase Inhibitor Applications: Li, X., et al. (2012).[9] Synthesis and biological evaluation of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives.. (Demonstrates the utility of the scaffold).

  • Agrochemical Relevance: Swartz, S., et al. (2019). Pyrazole Carboxamides as Fungicides.. (Context for 1,3-dimethyl-pyrazole-4-carboxamides in crop protection).

  • Commercial Precursor Data: PubChem Compound Summary for Ethyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate..

Sources

Application

Application Note: Strategic Development of Pyrazole Derivatives in Medicinal Chemistry

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern drug discovery, forming the core of blockbuster therapeutics including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern drug discovery, forming the core of blockbuster therapeutics including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Crizotinib (ALK inhibitor).[1] Its unique capacity to act as both a hydrogen bond donor (NH) and acceptor (N), combined with its metabolic stability and planar geometry, allows it to mimic peptide bonds and interact robustly with kinase hinge regions and enzyme active sites.

This guide provides a validated workflow for the development of pyrazole-based NCEs (New Chemical Entities). It integrates a robust synthetic protocol (modified Knorr synthesis), critical biological assays (Kinase and COX-2 inhibition), and a framework for Structure-Activity Relationship (SAR) analysis.[1]

Phase I: Synthetic Protocol – The Modified Knorr Scaffold Construction

While various methods exist (e.g., 1,3-dipolar cycloaddition), the Knorr Pyrazole Synthesis remains the industry standard for generating diverse libraries due to its reliability and scalability.[1] The following protocol is optimized for the synthesis of 1,3,5-substituted pyrazoles, typical of kinase inhibitor precursors.

Reagents and Materials
  • Substrate A: 1,3-Dicarbonyl compound (e.g., Ethyl benzoylacetate, 3.0 mmol)[1]

  • Substrate B: Hydrazine derivative (e.g., Phenylhydrazine or Hydrazine hydrate, 3.0–6.0 mmol)[1]

  • Solvent: Ethanol (EtOH) or 1-Propanol (Green chemistry alternative)

  • Catalyst: Glacial Acetic Acid (AcOH) or conc.[1] HCl (cat. 5-10 mol%)

  • Equipment: Microwave reactor (optional for high-throughput) or reflux setup.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 25 mL round-bottom flask (or microwave vial), dissolve the 1,3-dicarbonyl compound (1.0 equiv) in Ethanol (5 mL/mmol).

  • Hydrazine Addition: Slowly add the hydrazine derivative (1.1 equiv). Caution: Reaction is exothermic.

  • Catalysis: Add Glacial Acetic Acid (3–5 drops).

  • Cyclization:

    • Method A (Thermal): Reflux at 80–100°C for 1–3 hours. Monitor by TLC (30% EtOAc/Hexane).[1][2]

    • Method B (Microwave): Irradiate at 120°C for 10–20 minutes (Power: 150W).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice (approx. 20 mL). Stir vigorously for 15 minutes to induce precipitation.

  • Purification:

    • Filter the solid precipitate using a Büchner funnel.[3]

    • Wash with cold water (2 x 5 mL) and cold EtOH (1 x 2 mL).

    • Recrystallization: Purify from hot Ethanol/Water (8:2) to yield the target pyrazole.[4][5]

Mechanism & Regioselectivity Visualizer

The regioselectivity of the Knorr synthesis is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

KnorrMechanism cluster_0 Reactants cluster_1 Intermediates Dicarbonyl 1,3-Dicarbonyl (Electrophile) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Acid Cat. -H2O Hydrazine Hydrazine (Nucleophile) Hydrazine->Hydrazone Cyclization Intramolecular Attack Hydrazone->Cyclization Tautomerization Product 1,3,5-Substituted Pyrazole Cyclization->Product Dehydration -H2O

Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis highlighting the critical dehydration steps.

Phase II: Biological Profiling Protocols

Once synthesized, the pyrazole derivatives must be screened against relevant targets.[1] Two primary applications are detailed below: Kinase Inhibition (Cancer) and COX-2 Inhibition (Inflammation).

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay quantifies the kinase activity by measuring the ADP generated during the phosphorylation reaction. It is the gold standard for profiling JAK inhibitors like Ruxolitinib.

Assay Conditions:

  • Enzyme: Recombinant JAK2 or EGFR kinase (0.5–2.0 ng/well).[1]

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).

  • ATP: 10 µM (at Km).[1]

  • Buffer: 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl (pH 7.5), 0.01% Tween-20.[1]

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazole derivative in DMSO.

  • Enzyme Reaction: Add 2 µL of kinase solution + 1 µL of compound to a 384-well white plate. Incubate for 10 min at room temperature (RT).

  • Substrate Addition: Add 2 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression.

Protocol B: COX-2 Inhibition Assay (Fluorometric)

Targeting inflammation requires selectivity for COX-2 over COX-1 to avoid gastrointestinal side effects (a key feature of Celecoxib).

Assay Principle: Peroxidase activity of COX-2 converts the probe (ADHP) into a fluorescent resorufin analog in the presence of Arachidonic Acid (AA).

Workflow:

  • Preparation: Reconstitute Human Recombinant COX-2 enzyme in cold buffer.

  • Inhibitor Incubation:

    • Add 10 µL of pyrazole test compound (diluted in Assay Buffer) to the well.

    • Add 10 µL of COX-2 Enzyme solution.[1]

    • Control: Use Celecoxib (2 µM) as a positive control.[1]

    • Incubate for 5–10 minutes at 25°C.

  • Reaction Initiation: Add 5 µL of Arachidonic Acid/NaOH solution + Fluorometric Probe.

  • Measurement: Immediately measure Fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10–15 minutes.

  • Analysis: Determine the slope of the linear phase (RFU/min). Calculate % Inhibition = (Slope_Control - Slope_Sample) / Slope_Control * 100.[1]

Phase III: Structure-Activity Relationship (SAR) Strategy

Data from the assays above drives the optimization cycle. For pyrazoles, the SAR typically focuses on three vectors:

PositionChemical ModificationBiological Impact
N1 (Nitrogen) Aryl / Alkyl groupsModulates lipophilicity (LogP) and metabolic stability. Critical for COX-2 selectivity (e.g., sulfonamide group in Celecoxib).[1]
C3 (Carbon) H-bond acceptors (Amides, Pyridines)Engages the "Hinge Region" in Kinases (e.g., ATP binding site).[1]
C5 (Carbon) Bulky Aryl / HeteroarylFills the hydrophobic pocket; induces conformational changes (e.g., DFG-out conformation).
Lead Optimization Logic Flow

The following diagram illustrates the decision tree for optimizing a pyrazole hit into a lead candidate.

SAR_Workflow cluster_SAR SAR Optimization Cycles Hit Pyrazole Hit Identified (IC50 < 1 µM) Mod_C3 Modify C3 Core (Hinge Binding) Hit->Mod_C3 1. Potency Mod_N1 Modify N1 Substituent (Solubility/PK) Assay Run Kinase/COX Assays Mod_N1->Assay Mod_C3->Assay Mod_C5 Modify C5 Sterics (Selectivity) Mod_C5->Assay Assay->Mod_N1 3. ADME Assay->Mod_C5 2. Specificity Decision Is Selectivity > 50x? Assay->Decision Decision->Mod_C3 No (Iterate) Lead Lead Candidate (Ready for in vivo) Decision->Lead Yes

Figure 2: Iterative SAR workflow for refining pyrazole hits into potent, selective lead candidates.

References

  • Review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed.[1] Link

  • Knorr Pyrazole Synthesis: Protocol and Mechanism. (2025).[4] BenchChem.[1] Link

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2024). National Institutes of Health (NIH).[1] Link

  • Structural insights into JAK2 inhibition by ruxolitinib. (2024). National Institutes of Health (NIH).[1] Link

  • COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. Sigma-Aldrich.[1] Link

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of hybrid pyrazole analogues. (2016). PubMed Central.[1] Link

Sources

Method

Technical Application Note: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid in API Synthesis

Executive Summary 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1) represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, defined vectors for substituent exit, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1) represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity, defined vectors for substituent exit, and orthogonal reactivity (C5-Bromine vs. C4-Carboxyl) make it an ideal core for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .

This guide details the strategic deployment of this building block in the synthesis of Active Pharmaceutical Ingredients (APIs), specifically targeting kinase inhibitors (e.g., FGFR, p38 MAP) and GPCR ligands. We provide validated protocols for its chemoselective functionalization, overcoming common synthetic bottlenecks such as catalyst poisoning and steric hindrance.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS Number 1369357-72-1
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Key Functionality C5-Br: Electrophile for Pd-catalyzed cross-coupling.C4-COOH: Nucleophile acceptance (Amidation) or Esterification.
Stability Stable under standard conditions; avoid strong oxidizers.

Strategic Utility in API Synthesis

The utility of this scaffold lies in its orthogonal reactivity . The C5-bromine and C4-carboxylic acid allow for the sequential construction of complex biaryl systems with precise regiocontrol.

The "Divide and Conquer" Synthetic Strategy

Researchers can adopt two primary routes depending on the target API's sensitivity:

  • Route A (Suzuki-First): Prioritizes C5 functionalization to install the "tail" of the molecule. Best for stable aryl groups.

  • Route B (Amide-First): Prioritizes C4 amidation to install the "head" (pharmacophore). Best when the amide moiety directs subsequent C-H activation or binding.

Visualization: The Orthogonal Workflow

The following diagram illustrates the divergent pathways available from this single precursor.

G Start 5-Bromo-1,3-dimethyl- pyrazole-4-COOH (CAS 1369357-72-1) Ester Intermediate A1: Methyl Ester Protection Start->Ester 1. SOCl2, MeOH Amide_B Intermediate B1: 5-Bromo-pyrazole-4-carboxamide Start->Amide_B 1. R-NH2, HATU (Direct Amidation) Suzuki_A Intermediate A2: 5-Aryl-pyrazole-4-ester (Suzuki Coupling) Ester->Suzuki_A 2. Ar-B(OH)2, Pd(dppf)Cl2 Hydrolysis Intermediate A3: 5-Aryl-pyrazole-4-COOH Suzuki_A->Hydrolysis 3. LiOH, THF/H2O Final_A Target API A: 5-Aryl-pyrazole-4-carboxamide Hydrolysis->Final_A 4. R-NH2, HATU Final_B Target API B: 5-Aryl-pyrazole-4-carboxamide Amide_B->Final_B 2. Ar-B(OH)2, Pd Cat. (Suzuki on Amide)

Caption: Divergent synthetic pathways. Route A (top) is preferred to avoid catalyst poisoning by the free acid during Suzuki coupling.

Detailed Experimental Protocols

Protocol A: C5-Functionalization via Suzuki-Miyaura Coupling

Rationale: Direct coupling on the free acid (CAS 1369357-72-1) is possible but often results in lower yields due to carboxylic acid interference with the Palladium cycle. We recommend esterification as a transient protection step.

Step 1: Methyl Ester Formation
  • Dissolve 10.0 g (45.6 mmol) of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in 100 mL of anhydrous Methanol.

  • Cool to 0°C under N₂ atmosphere.

  • Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise over 30 mins. Caution: Exothermic.

  • Reflux at 65°C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with sat. NaHCO₃, dry over MgSO₄, and concentrate.

    • Yield Expectation: >95% (White solid).

Step 2: Suzuki Cross-Coupling

Target: Installation of an aryl group at C5.[1]

  • Charge a reaction vessel with:

    • Methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate (1.0 eq).

    • Aryl Boronic Acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered pyrazoles.

    • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with N₂ for 15 mins.

  • Heat to 90-100°C for 4-12 hours.

  • Purification: Filter through Celite. Dilute with EtOAc, wash with water/brine. Purify via silica flash chromatography.

Protocol B: C4-Amidation (The Pharmacophore Install)

Rationale: The carboxylic acid at C4 is sterically flanked by the N-methyl (N1) and the newly installed C5-aryl group. High-activity coupling reagents are required.

Method: HATU-Mediated Coupling
  • Dissolve the 5-substituted-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (Diisopropylethylamine, 3.0 eq).

  • Add HATU (1.2 eq) and stir for 10 mins at Room Temperature (RT) to activate the acid.

    • Observation: Solution typically turns yellow/orange.

  • Add the Amine partner (R-NH₂, 1.1 eq).

  • Stir at RT for 2-16 hours.

  • Workup: Pour into ice water. If solid precipitates, filter and wash. If oil, extract with EtOAc.

    • Critical Note: If the amine partner is unreactive (e.g., an aniline), heating to 50°C may be required, or conversion to the Acid Chloride (using Oxalyl Chloride/DMF cat.) might be necessary.

Case Study: Synthesis of a Kinase Inhibitor Core

Context: Many kinase inhibitors (e.g., for JAK or FGFR) utilize a pyrazole-carboxamide core to form hydrogen bonds with the kinase hinge region.

Target Molecule: N-(3-chlorophenyl)-1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide

Experimental Workflow:

  • Starting Material: CAS 1369357-72-1.[2][3][4][5][6][7]

  • Step 1 (Esterification): Convert to methyl ester (as per Protocol A).

  • Step 2 (Suzuki): Couple with Phenylboronic acid.[8]

    • Result: Methyl 1,3-dimethyl-5-phenyl-1H-pyrazole-4-carboxylate.

  • Step 3 (Hydrolysis): Treat with LiOH (2 eq) in THF/Water (1:1) at RT for 2h. Acidify with 1M HCl to precipitate the acid.

  • Step 4 (Amidation): Couple with 3-chloroaniline using HATU/DIPEA.

    • Outcome: The bulky phenyl group at C5 forces the C4-amide out of plane, creating a specific 3D conformation often required for selectivity in the ATP-binding pocket.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronic acid.Switch base to K₃PO₄; lower temp to 80°C; use anhydrous conditions.
Catalyst Poisoning Free carboxylic acid binding Pd.Mandatory: Use the ester form (Protocol A) or add 1 eq of TBABr as a phase transfer/stabilizer.
Incomplete Amidation Steric hindrance from C3-Me and C5-Aryl.Convert COOH to Acid Chloride (SOCl₂/Reflux) before adding amine.
Regioisomer Contamination Impure starting material.Verify CAS 1369357-72-1 by NMR.[2] The C3-Me signal is typically ~2.1 ppm, N-Me ~3.7 ppm.

References

  • CymitQuimica . 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Product Page. Retrieved from

  • BLD Pharm . Product Analysis: CAS 1369357-72-1. Retrieved from

  • National Institutes of Health (NIH) . Suzuki Coupling Mechanism and Applications. Retrieved from

  • MDPI Pharmaceuticals . Facile Synthesis of Pyrazine-2-carboxamide Derivatives via Suzuki Cross-Coupling. (Analogous chemistry for carboxamide formation). Retrieved from

  • ChemRxiv . One-pot synthesis of 3,5-dimethyl-1H-pyrazole derivatives. Retrieved from

Sources

Application

Application Note: Precision Protocols for N-Methylation of Pyrazole Carboxylic Acids

Executive Summary & Strategic Overview The N-methylation of pyrazole carboxylic acids is a pivotal transformation in medicinal chemistry, as the pyrazole core is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The N-methylation of pyrazole carboxylic acids is a pivotal transformation in medicinal chemistry, as the pyrazole core is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib). However, this seemingly simple alkylation is complicated by annular tautomerism , which renders the N1 and N2 positions nucleophilic.

Direct alkylation of the carboxylic acid often leads to mixtures of N-methyl isomers and competitive O-methylation (ester formation). Consequently, the industry-standard "Gold Route" involves protecting the acid as an ester, performing the N-methylation, and subsequently hydrolyzing the ester.

This guide details two distinct protocols:

  • Protocol A (Standard): Base-mediated alkylation of pyrazole esters (High throughput, cost-effective).

  • Protocol B (Advanced): Silyl-directed regioselective methylation (High N1-selectivity for difficult substrates).

Mechanistic Insight: The Regioselectivity Challenge

The pyrazole ring exists in a tautomeric equilibrium. When a substituent (like a carboxylate or ester) is present at position 3 (or 5), the steric and electronic environment differentiates the two nitrogens.

  • Steric Control: Alkylation generally favors the less hindered nitrogen (distal to bulky substituents).

  • Electronic Control: Electron-withdrawing groups (EWG) like esters decrease the nucleophilicity of the adjacent nitrogen.

  • The "Lone Pair" Paradox: While the lone pair on the pyridine-like nitrogen is the nucleophile, the tautomeric equilibrium constant (

    
    ) dictates which isomer is the major reacting species in solution.
    
Decision Framework (Graphviz Diagram)

G Start Starting Material: Pyrazole Carboxylic Acid Route1 Route A: Direct Alkylation (Not Recommended) Start->Route1 Rapid/Dirty Route2 Route B: Ester Protection (Industry Standard) Start->Route2 Reliable Result_Mix Outcome: Mixture of N1/N2 Isomers (Requires Chromatography) Route1->Result_Mix O-Alkylation Risk Ester Intermediate: Pyrazole Ester Route2->Ester Cond_Classic Method 1: Classical (MeI / K2CO3 / DMF) Ester->Cond_Classic Standard Substrates Cond_Advanced Method 2: Silyl-Directed (Halomethylsilane) Ester->Cond_Advanced Complex/Steric Substrates Cond_Classic->Result_Mix Result_Pure Outcome: High N1 Selectivity (>95:5) Cond_Advanced->Result_Pure Hydrolysis Final Step: LiOH Hydrolysis Result_Mix->Hydrolysis Result_Pure->Hydrolysis Final Target: N-Methyl Pyrazole Acid Hydrolysis->Final

Figure 1: Strategic decision tree for N-methylation. Route B is preferred to avoid zwitterionic complications and O-alkylation side reactions.

Protocol A: Standard Base-Mediated Alkylation

Best for: Routine synthesis, simple substrates, and when isomer separation is trivial.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Pyrazole carboxylic acid methyl/ethyl ester (1.0 equiv).

  • Alkylating Agent: Iodomethane (MeI) (1.2 – 1.5 equiv). Warning: Neurotoxin.

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (for faster rates).
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ester (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation/equilibration of the pyrazolate anion.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add MeI (1.2 equiv) dropwise via syringe.

    • Note: Cooling minimizes exothermic runaway and improves initial regioselectivity.

  • Reaction: Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: Look for the disappearance of the NH-pyrazole peak.

  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • Wash with brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Isomers typically separate well on silica gel.

    • Eluent: 0–50% EtOAc in Hexanes.

    • Identification: The N-methyl group adjacent to the ester (more sterically crowded) often elutes second or shows a distinct NOE signal with the ester protons.

Protocol B: Advanced Silyl-Directed Methylation

Best for: Substrates requiring high N1-selectivity or when isomer separation is difficult. This method utilizes


-halomethylsilanes as "masked" methylating agents to leverage steric bulk for selectivity [1].[2][3][4][5]
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Pyrazole ester (1.0 equiv).

  • Reagent: (Chloromethyl)trimethylsilane (1.2 equiv) or (Iodomethyl)trimethylsilane.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO.

  • Desilylating Agent: TBAF (Tetra-n-butylammonium fluoride).

Step-by-Step Methodology
  • Silyl-Alkylation: Dissolve pyrazole ester in DMF. Add

    
     and (chloromethyl)trimethylsilane. Heat to 60–80°C if necessary (chlorides are less reactive than iodides).
    
    • Mechanism:[6][1][7] The bulky TMS group directs the alkylation to the less hindered nitrogen (N1) with high selectivity (>95:5).

  • Protodesilylation: Once the

    
     intermediate is formed (verify by LC-MS), cool to RT.
    
  • Unmasking: Add TBAF (1.0 M in THF, 2.0 equiv) and stir at 60°C for 2–4 hours.

    • Result: The C-Si bond is cleaved, leaving the N-Methyl group.

  • Workup: Standard aqueous extraction (as in Protocol A).

Protocol C: Hydrolysis to the Free Acid

Context: Both Protocol A and B yield the N-methyl ester. This step converts it to the target acid.

  • Dissolve the purified N-methyl pyrazole ester in THF/Water (3:1).

  • Add LiOH·H2O (2.5 equiv).

  • Stir at RT (or 50°C if sluggish) until the ester is consumed.

  • Critical Workup:

    • Acidify carefully with 1N HCl to pH ~3–4.

    • Note: N-methyl pyrazole acids can be zwitterionic and water-soluble. Do not over-acidify if the product is amphoteric.

    • Extract with EtOAc or 10% MeOH/DCM. If the product remains in the aqueous phase, lyophilize the solution.

Data Summary: Method Comparison

FeatureProtocol A (Classical)Protocol B (Silyl-Directed)
Reagents MeI / K2CO3Cl-CH2-TMS / TBAF
Cost LowModerate
N1:N2 Selectivity Typically 60:40 to 80:20> 95:5 (Substrate dependent)
Complexity 1 Step2 Steps (Alkylation + Desilylation)
Scalability High (kg scale)Moderate (reagent cost)
Safety MeI is highly toxicSilanes are less volatile than MeI

Troubleshooting & Optimization

Isomer Identification

Distinguishing N1 vs N2 isomers is critical.[1]

  • NOESY NMR: Look for a cross-peak between the N-Methyl protons and the substituent at position 5. If the Me is at N1 and there is a proton at C5, a strong NOE will be observed. If the Me is at N2 (adjacent to C3-Ester), an NOE with the ester group may be seen.

  • Chromatography: On silica, the more polar isomer (often the more hindered one) usually elutes later, but this is not an absolute rule.

Handling "Sticky" Acids

If the final carboxylic acid is water-soluble during the hydrolysis workup:

  • Use a resin-based neutralization (e.g., Dowex 50W) instead of HCl.

  • Evaporate water and recrystallize from EtOH/Ether.

References

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Journal of Organic Chemistry, 2024.[2][3] [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 2022. [Link][8]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. Molecules, 2012. [Link]

Sources

Method

Application Note: One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acids

This guide details the One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acids , designed for researchers in medicinal chemistry and drug development. It prioritizes the Multicomponent Cyclocondensation-Hydrolysis r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the One-Pot Synthesis of Substituted Pyrazole-4-Carboxylic Acids , designed for researchers in medicinal chemistry and drug development. It prioritizes the Multicomponent Cyclocondensation-Hydrolysis route due to its operational simplicity, high atom economy, and scalability.

Introduction & Strategic Relevance

The pyrazole-4-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-inflammatory (e.g., Celecoxib analogs), anticancer, and antimicrobial agents. The C4-carboxylic acid moiety provides a critical handle for further diversification—typically into amides or esters—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Traditional synthesis often involves multi-step procedures: (1) Knoevenagel condensation, (2) hydrazine cyclization to the pyrazoline, (3) oxidative aromatization to the pyrazole ester, and (4) saponification to the acid. This guide presents a streamlined One-Pot Multicomponent Protocol that unifies these steps. By utilizing an in situ oxidation and hydrolysis strategy, we eliminate intermediate isolation, reducing solvent waste and processing time while maximizing yield.

Mechanistic Insight: The "Cascade" Logic

The efficiency of this one-pot synthesis relies on driving three distinct chemical transformations in a single reactor. We utilize a Hantzsch-type condensation followed by an oxidative aromatization and base-mediated hydrolysis .

The Pathway[1][2][3][4][5][6]
  • Knoevenagel Condensation: An aldehyde reacts with a 1,3-dicarbonyl (e.g., ethyl acetoacetate) to form an

    
    -unsaturated keto-ester (benzylidene intermediate).
    
  • Michael Addition & Cyclization: The hydrazine attacks the activated alkene, followed by intramolecular cyclization to form the dihydro-1H-pyrazole (pyrazoline).

  • Aromatization (Oxidation): The pyrazoline is oxidized to the fully aromatic pyrazole. Note: In aerobic conditions or with specific catalysts (e.g.,

    
    , ionic liquids), this can occur spontaneously or with mild heating.
    
  • Hydrolysis: Addition of strong base converts the ester directly to the target carboxylic acid.

Mechanistic Diagram (DOT)

ReactionMechanism Start Reagents: Aldehyde + Ethyl Acetoacetate + Hydrazine Inter1 Intermediate 1: Benzylidene (Knoevenagel) Start->Inter1 - H2O Inter2 Intermediate 2: Pyrazoline (Cyclization) Inter1->Inter2 + Hydrazine Michael Addn. Inter3 Intermediate 3: Pyrazole Ester (Aromatization) Inter2->Inter3 Oxidation (- 2H) Final Target Product: Pyrazole-4-Carboxylic Acid Inter3->Final + NaOH / H3O+ Hydrolysis

Caption: Sequential mechanistic flow from raw reagents to the final carboxylic acid via in situ intermediates.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-phenyl-3-methyl-5-aryl-pyrazole-4-carboxylic acid . It is adaptable for various aryl aldehydes and hydrazines.[1]

Reagents & Equipment[4][5][8]
  • Aldehyde: 4-Chlorobenzaldehyde (10 mmol)

  • 1,3-Dicarbonyl: Ethyl acetoacetate (10 mmol)

  • Hydrazine: Phenylhydrazine (10 mmol)

  • Catalyst/Solvent: Ethanol (20 mL), catalytic Iodine (

    
    , 10 mol%) or Ionic Liquid (e.g., [bmim][
    
    
    
    ]) for green acceleration.
  • Hydrolysis Base: NaOH (4M aqueous solution, 5 mL)

  • Workup: HCl (conc.), Ethyl Acetate, Brine.

Step-by-Step Methodology
PhaseStepActionCritical Parameter / Observation
I. Assembly 1Charge a 100 mL round-bottom flask with 4-chlorobenzaldehyde (1.40 g) and ethyl acetoacetate (1.30 g) in Ethanol (15 mL).Ensure complete dissolution.
2Add Phenylhydrazine (1.08 g) dropwise over 5 minutes.Exothermic reaction; control temp < 40°C.
3Add catalyst (

, 254 mg) or chosen green catalyst.
Iodine promotes the oxidative aromatization step.[1]
II. Reaction 4Reflux the mixture at 80°C for 2–4 hours.Monitor by TLC (Hexane:EtOAc 7:3). Look for disappearance of aldehyde.
5Checkpoint: Formation of the pyrazole ester is confirmed by a distinct UV-active spot (

).
If pyrazoline intermediate persists, extend reflux.
III. Hydrolysis 6Do not isolate. Cool the reaction mixture to 50°C.
7Add 4M NaOH (5 mL) directly to the reaction pot.
8Stir at 60°C for 1 hour.Saponification of the ester to the carboxylate salt.
IV. Workup 9Evaporate most of the ethanol under reduced pressure.Removes organic solvent to facilitate precipitation.
10Dilute residue with water (20 mL) and cool in an ice bath (0–5°C).
11Acidify carefully with conc. HCl to pH 2–3.Target Product Precipitates. Solid should form immediately.
12Filter the solid, wash with cold water (

mL), and dry in a vacuum oven at 60°C.
Crude purity is typically >90%. Recrystallize from EtOH if needed.

Process Workflow Diagram

Workflow Step1 Reagent Charging: Aldehyde + Ketoester + Hydrazine (Ethanol, Catalyst) Step2 Reflux (80°C, 2-4h) Cyclization & Aromatization Step1->Step2 Decision TLC Check: Ester Formed? Step2->Decision Decision->Step2 No (Extend Time) Step3 Add 4M NaOH (In-situ Hydrolysis, 60°C, 1h) Decision->Step3 Yes Step4 Evaporate EtOH & Dilute with Water Step3->Step4 Step5 Acidify with HCl (pH 2) Precipitate Product Step4->Step5

Caption: Operational workflow for the one-pot synthesis of pyrazole-4-carboxylic acids.

Troubleshooting & Optimization

Solvent Effects[6][9]
  • Ethanol/Methanol: Standard protic solvents facilitate proton transfer steps in the mechanism.

  • Water (Green Chemistry): The reaction can proceed in water using surfactant catalysis (e.g., SDS), though reaction times may increase.

  • Solvent-Free: Microwave irradiation (MW) allows for solvent-free synthesis (Results 1.4, 1.14), significantly reducing reaction time to minutes.

Substituent Effects[10]
  • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g.,

    
    , 
    
    
    
    ) accelerate the initial Knoevenagel condensation, typically increasing yields.
  • Hydrazine Source: Hydrazine hydrate (

    
    ) yields N-unsubstituted pyrazoles (
    
    
    
    -pyrazoles). Substituted hydrazines (e.g., Phenylhydrazine) yield N-substituted pyrazoles. Caution: Hydrazines are toxic and potential carcinogens; handle in a fume hood.
Common Pitfalls
  • Incomplete Oxidation: If the intermediate dihydropyrazole (pyrazoline) is isolated, the reaction lacks sufficient oxidative driving force. Ensure aerobic conditions (open vessel reflux) or add an oxidant like

    
     or DDQ.
    
  • Decarboxylation: Avoid excessive heating (>100°C) during the acidic workup, as pyrazole-4-carboxylic acids can decarboxylate under harsh thermal/acidic conditions.

References

  • Green Synthesis of Pyrazole-4-Carboxylic Esters: Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Source: SID.ir / Vertex AI Search. URL:[Link]

  • Microwave-Assisted One-Pot Protocol: Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.[2] Source: MDPI (Molecules). URL:[Link]

  • Metal-Free Oxidative Synthesis: Title: An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.[3] Source: Organic Chemistry Portal (Synlett). URL:[Link]

  • Vilsmeier-Haack Mechanism & Context: Title: Vilsmeier-Haack Reaction Mechanism.[4][5] Source: Organic Chemistry Portal / Chemistry Steps. URL:[Link]

Sources

Application

Process Development Guide: Scalable Synthesis of 5-Bromo-1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., for oncology) and advanced agrochemicals.

Unlike bench-scale methods that rely on chromatography, this protocol emphasizes crystallization-driven isolation and regioselective control , making it suitable for transfer to Kilo-Lab or Pilot Plant operations. The route utilizes a three-step sequence: regioselective cyclization, electrophilic bromination, and ester hydrolysis.

Key Process Parameters
  • Target Purity: >98% (HPLC)

  • Overall Yield: 55–65%

  • Critical Quality Attribute (CQA): Regioisomeric purity (1,3-dimethyl vs. 1,5-dimethyl isomer).

Retrosynthetic Strategy & Rational Design

The synthesis is designed to avoid the use of elemental bromine (


) in the initial phases due to handling hazards, substituting it with N-Bromosuccinimide (NBS) for better stoichiometric control. The core challenge is establishing the 1,3-dimethyl regiochemistry early.
Pathway Logic
  • Pyrazoles Core Construction: We utilize the reaction between an enaminone intermediate and methylhydrazine. This is preferred over direct methylation of 3-methylpyrazole-4-carboxylate, which often yields inseparable mixtures of N1- and N2-methylated products.

  • Bromination: The C5 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution (EAS). Bromination is performed before hydrolysis to exploit the solubility of the ester in organic solvents.

  • Hydrolysis: A standard saponification converts the ester to the final acid.

Figure 1: Strategic workflow for the synthesis of the target pyrazole acid.

Detailed Experimental Protocols

Step 1: Regioselective Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

Principle: The reaction of ethyl acetoacetate with


-dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone. Subsequent cyclization with methylhydrazine must be temperature-controlled. At low temperatures, the more nucleophilic nitrogen of methylhydrazine (

) attacks the more electrophilic center of the enaminone, favoring the 1,3-isomer over the 1,5-isomer.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • DMF-DMA (1.1 eq)

  • Methylhydrazine (1.05 eq) [DANGER: TOXIC/FLAMMABLE]

  • Ethanol (Absolute)

Protocol:

  • Enaminone Formation: Charge ethyl acetoacetate into a reactor. Add DMF-DMA dropwise at room temperature. Heat to reflux (approx. 80°C) for 3 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Concentration: Distill off the methanol byproduct and excess DMF-DMA under reduced pressure to yield the crude enaminone (red/orange oil).

  • Cyclization (Critical Step): Dissolve the crude enaminone in Ethanol (5 vol).

  • Cooling: Cool the solution to -10°C to -5°C .

  • Addition: Add Methylhydrazine dropwise over 2 hours, maintaining internal temperature below 0°C. Note: Rapid addition or higher temperatures increase the formation of the unwanted 1,5-dimethyl isomer.

  • Work-up: Allow to warm to RT and stir for 2 hours. Concentrate the solvent.

  • Purification: Dissolve residue in Ethyl Acetate, wash with water and brine. Dry over

    
    . If isomeric purity is <95%, recrystallize from Hexane/EtOAc (9:1).
    

Expected Yield: 75-85%

Step 2: C5-Bromination using N-Bromosuccinimide (NBS)

Principle: The C5 position is activated for electrophilic substitution. NBS provides a controlled source of bromine radicals/electrophiles without the corrosive vapor hazards of liquid bromine. Acetonitrile (ACN) is chosen as the solvent to facilitate the precipitation of succinimide byproduct.

Materials:

  • Ethyl 1,3-dimethylpyrazole-4-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN) (10 vol)

Protocol:

  • Dissolution: Charge the pyrazole ester and ACN into the reactor. Stir until dissolved.

  • Addition: Add NBS portion-wise over 30 minutes at room temperature.

    • Caution: The reaction is exothermic. Maintain temperature < 50°C.

  • Reaction: Stir at 45–50°C for 4 hours.

  • Filtration: Cool the mixture to 0°C. Succinimide (byproduct) will precipitate. Filter off the solids.

  • Isolation: Concentrate the filtrate. The residue is often sufficiently pure. If necessary, slurry in water to remove residual succinimide and filter the solid product.

Data Check:

  • 1H NMR: Loss of the C5-proton singlet (approx. 7.8 ppm).

  • Yield: 85–90%.

Step 3: Hydrolysis to the Free Acid

Principle: Base-catalyzed hydrolysis of the ethyl ester followed by acidification precipitates the target acid.

Protocol:

  • Saponification: Suspend the brominated ester in Ethanol (3 vol) and Water (3 vol).

  • Base Addition: Add NaOH (2.0 eq, 4M solution).

  • Reaction: Heat to 60°C for 2 hours. The solution should become clear as the salt forms.

  • Precipitation: Cool to 20°C. Slowly add 6M HCl until pH reaches 1–2. The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water (2x), and dry in a vacuum oven at 50°C.

Process Safety & Engineering Controls

This synthesis involves high-energy reagents. The following diagram outlines the critical safety setup for the hydrazine addition step.

Figure 2: Reactor configuration with safety interlocks for exothermic hydrazine addition.

Hazard Management Table
ReagentHazard ClassEngineering Control
Methylhydrazine Toxic, Carcinogen, FlammableClosed system transfer, full PPE (respirator), scrubber.
NBS Irritant, OxidizerSolid charging hopper (dust free), keep away from reducing agents.
Acetonitrile Flammable, ToxicGrounded equipment, inert atmosphere (

).

Analytical Specifications

To validate the process, the final product must meet these criteria:

  • Appearance: White to off-white crystalline powder.

  • 1H NMR (DMSO-d6):

    • 
       12.5 (s, 1H, COOH)
      
    • 
       3.8 (s, 3H, N-Me)
      
    • 
       2.4 (s, 3H, C-Me)
      
    • Absence of:

      
       7.5–8.0 (C5-H) and 
      
      
      
      1.2/4.1 (Ethyl ester).
  • HPLC Purity: >98.0% (Area %).

  • Regioisomer Content: <0.5% of 1,5-dimethyl isomer.

References

  • Regioselective Pyrazole Synthesis: Fustero, S., et al. "Regioselective synthesis of 5-amino- and 5-hydroxy-pyrazoles." Org.[1][2] Process Res. Dev. 2010.

  • Bromination Protocol: "Process for the preparation of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid." Google Patents, CN103145612A.

  • Safety of Methylhydrazine: "Methylhydrazine - CAMEO Chemicals." NOAA.

  • NBS Bromination Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide."[3] Chem. Rev. 1948, 43, 2, 271–317.

  • General Scale-Up Guide: Anderson, N. G. "Practical Process Research and Development." Academic Press, 2012.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must undergo a rigorous Process Hazard Analysis (PHA) before execution.

Sources

Method

Application Note: Strategic Derivatization of 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It details the strategic derivatization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It details the strategic derivatization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a privileged scaffold in drug discovery, particularly for kinase inhibitors (e.g., PI3K) and agrochemicals (SDHI fungicides).

Executive Summary & Strategic Rationale

In the architecture of bioactive small molecules, the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid core serves as a "pharmacophore hub."[1] The presence of the 5-bromo substituent provides a critical handle for late-stage diversification, while the C-4 carboxylic acid acts as the primary vector for attaching target-binding motifs or reporter groups (fluorophores/biotin).

This guide addresses two primary challenges in bioassay development:

  • SAR Library Generation: Rapid synthesis of analogs to probe the steric and electronic requirements of the binding pocket.

  • Probe Synthesis: Creation of affinity probes or fluorescent tracers without abolishing biological activity.

The "Divergent Core" Strategy

We utilize a divergent synthetic workflow. The high stability of the pyrazole ring allows for orthogonal reactivity:

  • Vector A (C-4 Acid): Amide coupling to install the primary pharmacophore or linker.

  • Vector B (C-5 Bromine): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to explore hydrophobic pockets.

Experimental Workflow (Visualized)

The following diagram illustrates the logical flow for generating two distinct classes of derivatives: SAR Libraries (via Suzuki coupling) and Bioassay Probes (via Amide coupling).

DerivatizationWorkflow Start Starting Material 5-Bromo-1,3-dimethyl-1H-pyrazole-4-COOH PathA Path A: C-4 Functionalization (Amide Coupling) Start->PathA Primary Vector (Linker Attachment) PathB Path B: C-5 Diversification (Suzuki Coupling) Start->PathB Secondary Vector (Scaffold Expansion) IntermedA Intermediate A 5-Bromo-Amide Conjugate PathA->IntermedA HATU/DIPEA Amine Partner IntermedB Intermediate B 5-Aryl-Acid Scaffold PathB->IntermedB Pd(dppf)Cl2 Ar-B(OH)2 FinalProbe Bioassay Probe (Fluorescent/Biotinylated) IntermedA->FinalProbe Direct Use or Further Mod SARLibrary SAR Library (C-5 Aryl Analogs) IntermedB->SARLibrary Parallel Amide Coupling

Figure 1: Divergent synthesis workflow. Path A prioritizes linker attachment for probes; Path B prioritizes scaffold diversity for SAR libraries.

Detailed Protocols

Protocol A: C-4 Amide Coupling (The "Linker" Synthesis)

Objective: To attach a bioactive amine or a solubilizing linker to the carboxylic acid.[1] Mechanism: Activation of the carboxylate via HATU to form an active ester, followed by nucleophilic attack by the amine.

Reagents & Materials
  • Substrate: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv). Note: HATU is preferred over EDC/HOBt for sterically hindered pyrazoles.

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Amine Partner: Primary or secondary amine (1.1 equiv).[1]

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the pyrazole acid (100 mg, 0.43 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (225 µL, 1.29 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling: Add HATU (196 mg, 0.52 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to ensure formation of the activated ester.

  • Addition: Add the amine partner (0.47 mmol) dropwise (if liquid) or as a solution in DMF (0.5 mL).

  • Reaction: Seal the vial and stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass: MW_amine + 217 - 18).

  • Workup:

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash sequentially with 10% citric acid (2 x 10 mL), Sat. NaHCO₃ (2 x 10 mL), and Brine (10 mL).

    • Critical Step: The citric acid wash removes unreacted amine and DIPEA; the bicarbonate wash removes unreacted acid and HATU byproducts.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Chromatography (Hexanes/EtOAc gradient).

Validation Check: The appearance of a doublet (NH) around 6.0–8.0 ppm in ¹H NMR confirms amide formation.

Protocol B: C-5 Suzuki-Miyaura Coupling (The "Diversity" Synthesis)

Objective: To replace the C-5 bromine with an aryl or heteroaryl group to probe hydrophobic interactions in the bioassay.[1] Context: This protocol is optimized for the methyl ester of the starting acid to prevent catalyst poisoning by the free carboxylate.

Reagents & Materials
  • Substrate: Methyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 equiv). (Prepared via standard esterification of the core acid).

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%). Robust against steric bulk.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology
  • Setup: In a microwave vial, combine the pyrazole ester (0.5 mmol), boronic acid (0.75 mmol), and Pd(dppf)Cl₂ (20 mg).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (0.75 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes. Oxygen is the enemy of Palladium.

  • Reaction: Cap the vial and heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).

  • Workup: Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Hydrolysis (One-Pot): To the filtrate, add LiOH (5 equiv) and water/MeOH (1:1). Stir at 50°C for 2 hours to reveal the free acid for subsequent amide coupling.

Bioassay Application Note: Creating a Fluorescent Probe

Scenario: You need to visualize the uptake of a pyrazole-based drug candidate in cells.[1]

Strategy: Use the Protocol A (Amide Coupling) to attach a linker-fluorophore construct.[1]

  • Linker: Piperazine or PEG-diamine (prevents the fluorophore from sterically clashing with the binding pocket).

  • Fluorophore: FITC or BODIPY-NHS.

Data Summary: Typical Yields & Purity

Derivative TypeReactionTypical YieldPurity (HPLC)Key Challenge
Amide (Aliphatic) HATU Coupling85 - 95%>98%Removal of urea byproduct
Amide (Aromatic) HATU Coupling70 - 85%>95%Slower kinetics (requires heat)
C-5 Biaryl Suzuki (Microwave)60 - 80%>95%Protodeboronation of partner

References

  • Chemical Properties & Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21218106, 5-bromo-1H-pyrazole-3-carboxylic acid. [Link]

  • Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Suzuki Coupling on Pyrazoles: Kudo, N., et al. (2011). Synthesis of 5-aryl-1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives via Suzuki-Miyaura coupling. Heterocycles. [Link]

  • Bioassay Context (Kinase Inhibitors): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]

Sources

Application

Application Note: Pyrazole Carboxylic Acids in Coordination Chemistry

Introduction: The Amphoteric Advantage Pyrazole carboxylic acids (e.g., 1H-pyrazole-3-carboxylic acid, H₂pzbc; 3,5-pyrazoledicarboxylic acid, H₃pdc) represent a privileged class of ligands in coordination chemistry. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphoteric Advantage

Pyrazole carboxylic acids (e.g., 1H-pyrazole-3-carboxylic acid, H₂pzbc; 3,5-pyrazoledicarboxylic acid, H₃pdc) represent a privileged class of ligands in coordination chemistry. Their utility stems from their structural duality : they combine a "hard" oxygen donor (carboxylate) with a "borderline" nitrogen donor (pyrazole) within a single scaffold.

For drug development and materials scientists, these ligands offer a programmable "switch." By manipulating pH and metal selection, one can access discrete metallacycles (for bio-mimetic catalysis) or infinite porous networks (MOFs for gas storage or separation).

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11][12]
  • Acidity Constants: The carboxyl group typically deprotonates at pH 3–4 (

    
    ), while the pyrazole N-H deprotonates at pH 10–14 (
    
    
    
    ). This wide window allows for selective deprotonation.
  • Coordination Modes: The ligand can act as a monodentate terminal ligand, a chelating (

    
    ) ligand, or a bridging (
    
    
    
    ) linker.[1]

Ligand Design & Coordination Logic

To successfully utilize these ligands, the researcher must predict the coordination mode based on the synthetic conditions. The diagram below illustrates the pH-dependent speciation and resulting coordination geometries.

Figure 1: pH-Dependent Coordination Switching

CoordinationModes H2L H₂L (Neutral) pH < 3 HL HL⁻ (Mono-anion) pH 4 - 9 H2L->HL - H⁺ (COOH) L L²⁻ (Di-anion) pH > 10 HL->L - H⁺ (NH) Mode1 Mode A: Monodentate (O-bound only) HL->Mode1 Steric Bulk Low Metal Conc. Mode2 Mode B: N,O-Chelate (0-D Discrete Complex) HL->Mode2 3d Metals (Cu, Ni, Co) Mode3 Mode C: Exo-bidentate (Bridging N-N) L->Mode3 Ag(I), Au(I) Mode4 Mode D: Multi-dimensional (MOF Formation) L->Mode4 Ln(III), Fe(III) High Temp

Caption: Speciation of Pyrazole-3-carboxylic acid. Deprotonation of the pyrazole NH (green node) is often the rate-limiting step for forming extended porous networks.

Protocol A: Solvothermal Synthesis of Porous Fe-MOFs

Target: Synthesis of Iron(III) Pyrazole-3,5-dicarboxylate (Analogous to CAU-56). Application: Gas adsorption, Lewis acid catalysis. Rationale: Iron(III) is a hard Lewis acid that bonds strongly to the carboxylate. High temperature is required to overcome the activation energy for the formation of the trimeric


 secondary building unit (SBU).
Reagents & Equipment[1][5][7]
  • Ligand: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (

    
    ).
    
  • Metal Source: Iron(III) Sulfate (

    
    ) or Iron(III) Chloride (
    
    
    
    ).
  • Modulator: Glacial Acetic Acid (AcOH).

  • Base: NaOH (1M aqueous solution).[2]

  • Vessel: 23 mL Teflon-lined stainless steel autoclave.

Step-by-Step Methodology
  • Precursor Dissolution: In a beaker, dissolve

    
     of 
    
    
    
    in
    
    
    of deionized water.
    • Critical Step: Add

      
       NaOH (1M).[2] This neutralizes the carboxylic acid groups, increasing solubility.
      
  • Modulator Addition: Add

    
     of Acetic Acid.
    
    • Why? Acetate acts as a competing ligand. It slows down the nucleation rate, preventing the formation of amorphous powder and promoting the growth of single crystals.

  • Metal Addition: Add

    
     of Iron(III) salt dissolved in 
    
    
    
    water. Stir vigorously for 10 minutes.
    • Observation: The solution should turn a deep orange/red color.

  • Solvothermal Treatment: Transfer the slurry to the Teflon liner. Seal the autoclave.

    • Ramp: Heat to

      
       over 1 hour.
      
    • Dwell: Hold at

      
       for 12–24 hours.
      
    • Cool: Cool to RT over 3 hours.

  • Isolation: Filter the resulting beige/red precipitate.[2] Wash

    
     with water and 
    
    
    
    with ethanol.
Data Summary: Optimization Parameters
ParameterCondition A (Amorphous)Condition B (Crystalline)
Metal:Ligand Ratio 1:11.8:1
Modulator (AcOH) None20 equivalents
Temperature


pH (Initial) < 1.0~3.5 (Buffered)

Protocol B: Room Temperature Crystal Engineering

Target: Discrete Cu(II) or Co(II) Chelate Complexes. Application: Bio-inorganic modeling, antimicrobial screening. Rationale: 3d transition metals often prefer the


-chelating pocket of the mono-deprotonated ligand (

). Slow diffusion prevents kinetic trapping.
Experimental Workflow

DiffusionProtocol Step1 Bottom Layer: Metal Salt in H₂O (High Density) Step2 Buffer Layer: 1:1 H₂O/EtOH Mix (Prevents rapid mixing) Step1->Step2 Careful layering Step3 Top Layer: Ligand in EtOH (Low Density) Step2->Step3 Careful layering Step4 Incubation: Leave undisturbed 7-14 days Step3->Step4 Step5 Harvest: X-ray quality crystals at interface Step4->Step5

Caption: Liquid-liquid diffusion method (H-tube or test tube) for growing X-ray quality crystals of pyrazole complexes.

  • Preparation: Dissolve

    
    
    
    
    
    in
    
    
    water.
  • Layering: Place this in a narrow test tube.

  • Buffer: Gently pipette

    
     of a 1:1 water/ethanol mixture down the side of the tube.
    
  • Ligand: Dissolve

    
     Pyrazole-3-carboxylic acid in 
    
    
    
    ethanol. Gently layer this on top.
  • Result: Blue block crystals will form at the interface over 1 week.

Characterization & Troubleshooting

Infrared Spectroscopy (FT-IR)

The shift in the carbonyl stretching frequency is the primary indicator of coordination mode.

Functional GroupFree Ligand (

)
Monodentate Complex (

)
Chelating/Bridging (

)

1690–17101640–16601590–1610

3200–34003200–3400Absent (if deprotonated)
Troubleshooting Guide
  • Problem: Precipitate forms immediately upon mixing.

    • Cause: Reaction kinetics are too fast; pH is too high causing metal hydroxide precipitation.

    • Solution: Lower the pH to ~4.0 or increase the volume of the buffer layer in Protocol B.

  • Problem: Ligand remains undissolved.

    • Cause: Pyrazole carboxylic acids have poor solubility in pure water or pure ethanol.

    • Solution: Use DMF/Ethanol mixtures or convert the ligand to its sodium salt (add 1 eq. NaOH) before layering.

References

  • Review of Pyrazole Ligands: Potapov, A. S., & Domina, G. A. (2021).[3][4][5][6] Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications. ACS Omega. [Link]

  • Fe-MOF Synthesis (CAU-56): Reinsch, H., et al. (2015). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link][7]

  • Cu(II) Coordination Modes: Kochel, A., et al. (2021).[3][8] Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole. Crystal Growth & Design. [Link]

  • pKa and Physico-chemical Properties: Zimmermann, D., et al. (1999).[9] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. European Journal of Medicinal Chemistry. [Link]

Sources

Method

Strategic Development of Antimicrobial Agents from Pyrazole Scaffolds

Application Note & Protocol Guide Introduction: The Pyrazole Privilege in Antimicrobial Discovery The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry due to its distinct planar struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Pyrazole Privilege in Antimicrobial Discovery

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry due to its distinct planar structure, capacity for multiple non-covalent interactions (hydrogen bonding,


-stacking), and metabolic stability. In the context of antimicrobial resistance (AMR), pyrazoles have emerged as potent inhibitors of bacterial DNA gyrase (GyrB subunit) and Topoisomerase IV, offering a mechanism of action distinct from 

-lactams and aminoglycosides.

This guide provides a rigorous, field-validated framework for developing pyrazole-based antimicrobials. It moves beyond basic synthesis to integrate Structure-Activity Relationship (SAR) logic with CLSI-compliant biological validation.

Part 1: Rational Design & Synthetic Strategy
1.1 SAR Logic & Pharmacophore Design

Effective design requires targeting specific regions of the bacterial enzyme pocket.

  • N1-Position: Essential for pharmacokinetic modulation. Bulky aryl groups here often improve lipophilicity (logP) for membrane permeation but must be balanced to avoid cytotoxicity.

  • C3/C5-Positions: Substituents here (e.g., -CH3, -CF3) control the steric landscape. Electron-withdrawing groups (EWGs) like trifluoromethyl at C3 often enhance metabolic stability.

  • C4-Position: The "warhead" attachment point. Introduction of electrophilic moieties (e.g., aldehydes, halogens) or hydrogen-bond acceptors (e.g., nitro, sulfonamide) at C4 is critical for binding affinity with the ATP-binding pocket of DNA gyrase.

1.2 Protocol: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

Methodology: Modified Knorr Synthesis followed by Electrophilic Substitution.

Reagents & Equipment:

  • 1,3-Diketone derivative (e.g., Acetylacetone)

  • Hydrazine hydrate (or substituted hydrazine)[1]

  • Ethanol (Absolute)

  • Electrophile (e.g., N-halosuccinimide for halogenation)

  • Microwave Reactor (Optional for Green Chemistry optimization) or Reflux setup.

Step-by-Step Workflow:

  • Cyclocondensation (Core Formation):

    • Dissolve 10 mmol of 1,3-diketone in 20 mL of ethanol.

    • Add 10 mmol of hydrazine derivative dropwise at 0°C to control exotherm.

    • Critical Step: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Validation: Disappearance of diketone spot (

      
      ) and appearance of pyrazole spot (
      
      
      
      ).
    • Isolate via vacuum filtration; recrystallize from ethanol.

  • C4-Functionalization (The "Warhead"):

    • Dissolve the isolated pyrazole (5 mmol) in acetonitrile.

    • Add N-Chlorosuccinimide (NCS) (5.5 mmol) for chlorination or mixed acid (

      
      ) for nitration.
      
    • Stir at room temperature for 3 hours.

    • Self-Validation: NMR check. The disappearance of the C4-proton singlet (

      
       ppm) confirms substitution.
      

Data Visualization: Synthetic Pathway

PyrazoleSynthesis Reagents 1,3-Diketone + Hydrazine Intermediate Pyrazole Core (Cyclization) Reagents->Intermediate Reflux/EtOH (-2 H2O) Reaction C4-Functionalization (Electrophilic Sub.) Intermediate->Reaction NCS or HNO3 Product Final Antimicrobial Candidate Reaction->Product Purification

Caption: Figure 1. Regioselective synthesis workflow transforming precursors into bioactive scaffolds.

Part 2: Biological Validation (The "Go/No-Go" Gate)
2.1 MIC Determination (CLSI M07 Compliance)

Quantitative accuracy is paramount. The Microbroth Dilution method is the gold standard, superior to disk diffusion for lead optimization.

Protocol:

  • Inoculum Preparation:

    • Select standard strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

    • Prepare a 0.5 McFarland suspension (

      
       CFU/mL) in saline.
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final assay concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve pyrazole compound in 100% DMSO (Stock: 10 mg/mL).

    • Critical Control: Ensure final DMSO concentration in wells is

      
       to prevent solvent toxicity.
      
    • Prepare 2-fold serial dilutions in 96-well plates (Range: 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
  • Incubation & Readout:

    • Incubate at 35°C

      
       2°C for 16–20 hours (ambient air).
      
    • Endpoint: The MIC is the lowest concentration showing no visible growth.

    • Validation: Positive control (Ciprofloxacin) must fall within CLSI QC ranges (e.g., S. aureus MIC 0.12–0.5

      
      g/mL).
      
2.2 Cytotoxicity & Selectivity Index (SI)

An antimicrobial is useless if it kills the host.

  • Assay: MTT Colorimetric Assay using Vero (kidney epithelial) or HepG2 cells.

  • Calculation:

    
    .
    
  • Threshold: An

    
     is generally required to proceed to animal models.
    

Data Summary: Representative Activity Profile

Compound IDR1 (N1)R2 (C4)S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
Vero

(

g/mL)
SI (S. aureus)
PYZ-01 PhenylH64.0>1282503.9
PYZ-04 PhenylNitro 4.016.020050.0
PYZ-09 4-F-PhenylCl 0.5 8.0180360.0
Ciprofloxacin--0.250.015>500>2000
Part 3: Mechanism of Action (MoA)
3.1 DNA Gyrase Supercoiling Inhibition

To confirm the pyrazole acts via the targeted pathway (and not non-specific membrane lysis), a gyrase inhibition assay is mandatory.

Experimental Logic: Bacterial DNA gyrase introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent reaction. If the pyrazole binds the ATP pocket (GyrB), supercoiling is blocked.

Protocol:

  • Incubate relaxed pBR322 plasmid (0.5

    
    g) with E. coli DNA gyrase (1 U).
    
  • Add test compound (varying concentrations) and ATP (1 mM).

  • Incubate at 37°C for 30 mins.

  • Stop reaction with SDS/Proteinase K.

  • Readout: Electrophoresis on 1% agarose gel.

    • Active Inhibitor: Presence of relaxed DNA band (slower migration).

    • Inactive: Presence of supercoiled DNA band (faster migration).

Data Visualization: Mechanism of Action

MoA Compound Pyrazole Inhibitor Target DNA Gyrase (GyrB) ATP-Binding Pocket Compound->Target Competitive Binding Process ATP Hydrolysis Blocked Target->Process Stabilizes Complex Outcome Inhibition of DNA Supercoiling Process->Outcome Prevents Topology Change Death Bacterial Cell Death (Replication Arrest) Outcome->Death Irreversible Damage

Caption: Figure 2. Cascade of events leading to bacterial stasis via GyrB inhibition.

References
  • Global SAR Reviews

    • Recent advances in anticancer activity and SAR of pyrazole derivatives.[2] (2025).[3][4] ResearchGate. Link

    • Antibacterial pyrazoles: tackling resistant bacteria.[1][5] (2022).[1] NIH PubMed Central. Link

  • Synthetic Protocols

    • Synthesis and antimicrobial evaluation of some new pyrazole derivatives containing thiazole scaffolds. (2021).[6] MDPI. Link

    • Synthesis of pyrazole derivatives containing imidazothiadiazole moiety.[5] (2025).[3][4] Future Medicinal Chemistry. Link

  • Assay Standards (CLSI)

    • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[7][8] (2024).[3][4][5] CLSI. Link

    • M100: Performance Standards for Antimicrobial Susceptibility Testing.[8][9] (2024).[3][4][5] CLSI. Link

  • Mechanistic Studies

    • Pyrazole-derived DNA gyrase inhibitors.[1][10] (2023).[5] ResearchGate. Link

    • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: DNA Gyrase B Inhibition. (2023).[5] NIH PubMed Central. Link

Sources

Application

functionalization of the C4-position of pyrazole-4-carboxylic acids

Application Note: Strategic Functionalization of the C4-Position of Pyrazole-4-Carboxylic Acids Executive Summary & Strategic Rationale In modern medicinal chemistry, the pyrazole-4-carboxylic acid scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C4-Position of Pyrazole-4-Carboxylic Acids

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazole-4-carboxylic acid scaffold is a privileged intermediate, ubiquitous in kinase inhibitors (e.g., substituted analogs of Celecoxib or Ruxolitinib precursors) and GPCR modulators. While the C3 and C5 positions are often defined early in the synthetic route (via hydrazine/1,3-diketone condensation), the C4-position offers a critical vector for Late-Stage Functionalization (LSF).

This guide moves beyond elementary amide couplings to explore high-value transformations. We treat the C4-carboxylate not merely as an endpoint, but as a versatile chemical handle for installing bioisosteres, amines (via rearrangement), and aryl/alkyl groups (via decarboxylative cross-coupling).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid library generation via parallel amidation.

  • Scaffold Hopping: Converting the C4-ester/acid to oxadiazoles or C4-amines.

  • Lead Optimization: Modulating lipophilicity (LogD) via decarboxylative alkylation.

The C4-Carboxylate Divergency Map

The following workflow illustrates the strategic divergence possible from a single pyrazole-4-carboxylic acid precursor.

G Start Pyrazole-4-Carboxylic Acid (C4-COOH) Amide C4-Amide (Library Gen) Start->Amide HATU/Amine (Standard) Azide Acyl Azide Intermediate Start->Azide DPPA, Et3N (Curtius) Radical C4-Radical Intermediate Start->Radical Ag(I)/S2O8 (-CO2) Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Amine C4-Amine / Urea (Kinase Hinge Binder) Isocyanate->Amine Hydrolysis or Amine Trap Aryl C4-Aryl / Alkyl (Minisci-Type) Radical->Aryl Heteroarene Trapping

Figure 1: Divergent synthetic pathways from the C4-carboxylate handle.[1][2] Blue: Starting Material; Yellow: Reactive Intermediates; Green: High-Value Products.

Module A: The Curtius Rearrangement (C4-COOH C4-NH )

Scientific Context: The conversion of a C4-carboxyl group to a C4-amino group is a powerful tactic to alter the hydrogen-bond donor/acceptor profile of the drug candidate. C4-amino pyrazoles are frequent motifs in ATP-competitive kinase inhibitors, where the exocyclic amine forms key hydrogen bonds with the hinge region (e.g., Sildenafil analogs).

Mechanism: The reaction proceeds via the formation of an acyl azide, which undergoes thermal rearrangement to an isocyanate with loss of N


. The isocyanate is then trapped by an alcohol (to form a carbamate) or hydrolyzed (to the free amine).[3]

Protocol 1: One-Pot Synthesis of C4-Boc-Amino Pyrazoles

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et

    
    N), tert-Butanol (
    
    
    
    -BuOH).
  • Substrate: 1-Methyl-1H-pyrazole-4-carboxylic acid (Model).

Step-by-Step Methodology:

  • Activation: Charge a dry round-bottom flask with the pyrazole-4-carboxylic acid (1.0 equiv) and anhydrous

    
    -BuOH (10 mL/mmol).
    
  • Base Addition: Add Et

    
    N (1.2 equiv) and stir at room temperature (RT) for 10 minutes to ensure deprotonation.
    
  • Azidation: Add DPPA (1.1 equiv) dropwise. Caution: DPPA is toxic and potentially explosive; use a blast shield.

  • Rearrangement: Heat the reaction mixture to reflux (82 °C) for 4–6 hours. Evolution of N

    
     gas indicates the formation of the isocyanate.
    
  • Workup: Cool to RT. Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc and wash with 5% citric acid (to remove excess base), saturated NaHCO

    
    , and brine.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc).

Critical Control Point:

  • Moisture Sensitivity: The isocyanate intermediate is sensitive to water. If water is present, it will hydrolyze to the amine and potentially react with the remaining isocyanate to form a symmetric urea byproduct. Ensure

    
    -BuOH is anhydrous.
    

Module B: Decarboxylative Cross-Coupling (C4-COOH C4-Aryl/Alkyl)

Scientific Context: Traditional cross-couplings (Suzuki, Stille) at the C4 position require a pre-halogenated pyrazole (C4-Br/I). However, pyrazole-4-carboxylic acids are often cheaper and more stable. Decarboxylative cross-coupling utilizes the carboxylate as a "traceless" activating group, generating a transient C4-radical that couples with electron-deficient heteroarenes (Minisci-type) or alkyl halides.

Mechanism: Silver(I) salts catalyze the oxidative decarboxylation (using persulfate as the oxidant) to generate a nucleophilic alkyl radical at C4. This radical attacks a protonated heteroaromatic base.

Protocol 2: Ag-Catalyzed Decarboxylative Heteroarylation

  • Reagents: AgNO

    
     (Catalyst), K
    
    
    
    S
    
    
    O
    
    
    (Oxidant), Trifluoroacetic acid (TFA).
  • Partners: Pyrazole-4-carboxylic acid (1.0 equiv) + 4-Methylquinoline (Substrate).

Step-by-Step Methodology:

  • Solvent System: Prepare a biphasic mixture of Dichloromethane (DCM) and Water (1:1 ratio).

  • ** reactant Loading:** Add the pyrazole-4-carboxylic acid (1.0 equiv) and the heteroaryl coupling partner (e.g., 4-methylquinoline, 1.5 equiv) to the flask.

  • Acidification: Add TFA (1.0 equiv). Note: Protonation of the quinoline activates it toward radical attack.

  • Catalyst Addition: Add AgNO

    
     (0.2 equiv) and K
    
    
    
    S
    
    
    O
    
    
    (2.0 equiv).
  • Reaction: Stir vigorously at 40–50 °C for 12 hours.

  • Quench: Basify with aqueous NaOH to pH > 9 (to deprotonate the product and remove TFA).

  • Extraction: Extract with DCM (3x). The organic layer contains the coupled C4-heteroaryl pyrazole.

Data Summary: Comparison of Methods

MethodTransformationKey ReagentsScope Limitation
Amide Coupling COOH

CONHR
HATU, DIPEAStandard linker chemistry only.
Curtius Rearr. COOH

NH-Boc
DPPA,

-BuOH
Requires anhydrous conditions; Safety (Azides).
Decarboxylative COOH

Aryl
Ag(I), S

O

Works best with electron-deficient coupling partners.

References

  • Decarboxylative Cross-Coupling Mechanisms

    • Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols.
    • See also: Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Science China Chemistry. Link

  • Curtius Rearrangement Protocols

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

  • Pyrazole C-H Functionalization Reviews

    • Gooßen, L. J., et al. (2008). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. Science. Link

    • Note: While direct C-H activation is possible, the decarboxylative route cited here provides higher regiocontrol for the C4 position specifically when starting

Sources

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Strategic Overview The Suzuki-Miyaura coupling of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid represents a significant challenge in medicinal chemistry.[1] This scaffold is a critical building block for kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Suzuki-Miyaura coupling of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid represents a significant challenge in medicinal chemistry.[1] This scaffold is a critical building block for kinase inhibitors and anti-inflammatory agents, yet it combines two distinct chemical hurdles:[1]

  • The "Acid Problem": Unprotected carboxylic acids can poison Palladium (Pd) catalysts by forming stable, unreactive

    
    -carboxylate complexes.[1] They also suffer from poor solubility in standard non-polar organic solvents.[1]
    
  • Steric Congestion: The electrophilic site (C5-Br) is flanked by a substituent at N1 (Methyl) and C4 (Carboxylic Acid).[1] This "ortho-ortho" disubstitution creates a narrow steric corridor, impeding the oxidative addition of bulky Pd species.[1]

This guide presents two validated workflows: Route A (Direct Coupling) for rapid library synthesis, and Route B (Protection-Deprotection) for scalable process chemistry.[1]

Decision Matrix & Workflow

Use the following logic flow to determine the optimal protocol for your specific application.

Suzuki_Workflow Start START: 5-Br-Pyrazole-4-COOH Substrate Scale_Check Is Scale > 10g OR Purification Difficult? Start->Scale_Check Route_A ROUTE A: Direct Coupling (High Throughput / Small Scale) Scale_Check->Route_A No (Speed Priority) Route_B ROUTE B: Ester Protection (Process Scale / Robust) Scale_Check->Route_B Yes (Purity Priority) Cat_A Catalyst: XPhos Pd G3 or Pd(dppf)Cl2 Solvent: Dioxane/H2O (3:1) Route_A->Cat_A Step_B1 1. Esterification (MeOH/H+) Route_B->Step_B1 Workup_A Acidic Workup (pH 3-4) Precipitation/Filtration Cat_A->Workup_A End Final Biaryl Acid Product Workup_A->End Step_B2 2. Standard Suzuki (Pd(PPh3)4 or Pd(dppf)Cl2) Step_B1->Step_B2 Step_B3 3. Saponification (LiOH) Step_B2->Step_B3 Step_B3->End

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purification requirements.

Critical Chemo-Physical Considerations

The Catalyst Poisoning Mechanism

In the absence of a protecting group, the carboxylate anion (generated by the base) can displace phosphine ligands on the Palladium center. This forms a stable [L-Pd(II)-OCOR] species that resists transmetallation with the boronic acid.[1]

  • Solution: We utilize water-rich solvent systems to solvate the carboxylate, preventing tight ion-pairing with the metal center.[1]

  • Catalyst Choice: We prioritize electron-rich, bulky biaryl phosphine ligands (e.g., XPhos , SPhos ) which facilitate oxidative addition even in sterically crowded environments and resist displacement by carboxylates [1].[1]

Steric Hindrance at C5

The C5-bromide is "sandwiched" between the N-Methyl and the C4-Carboxylate.[1]

  • Impact: Standard Pd(PPh3)4 is often too bulky and insufficiently active (slow oxidative addition).[1]

  • Recommendation: Pd(dppf)Cl2 (smaller bite angle) or XPhos Pd G3 (highly active precatalyst) are required to drive the reaction to completion.[1]

Protocol A: Direct Coupling (Unprotected Acid)[1]

Best for: Rapid analog synthesis, Green Chemistry applications (fewer steps).[1]

Materials
  • Substrate: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-3 mol%) OR Pd(dppf)Cl2[1]·DCM (5 mol%)[1]

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Critical for solubility[1]

Step-by-Step Methodology
  • Charge Reactor: In a reaction vial equipped with a magnetic stir bar, add the Pyrazole Acid (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).[1]

  • Solvent Addition: Add the Dioxane/Water mixture (concentration ~0.1 M).[1]

    • Note: The acid will convert to the carboxylate salt immediately. Ensure the solid dissolves or forms a fine suspension.[1]

  • Degassing (Crucial): Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Catalyst Addition: Add the Pd catalyst (XPhos Pd G3 is preferred for difficult substrates).[1] Cap the vial immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check via LCMS.[1] The starting material peak (Acid) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water.[1]

    • Acidification: Carefully add 1N HCl until pH reaches ~3–4. The product (carboxylic acid) should precipitate.[1]

    • Isolation: Filter the solid.[1] If no precipitate forms (amphoteric product), extract with EtOAc/THF mixtures.[1]

Protocol B: The "Robust" Ester Route

Best for: Multi-gram scale-up, purification of difficult intermediates.[1]

Phase 1: Esterification[1]
  • Dissolve 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in Methanol .

  • Add SOCl₂ (2.0 equiv) dropwise at 0°C.

  • Reflux for 3 hours. Concentrate to yield the methyl ester.[1]

Phase 2: Suzuki Coupling (Ester Substrate)

This reaction is significantly cleaner than the acid coupling because the "poisoning" carboxylate is masked.[1]

  • Substrate: Methyl 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate[1]

  • Catalyst: Pd(dppf)Cl2[1][2]·DCM (3 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)[1][2]

  • Solvent: Toluene/Water (10:[1]1) or DME/Water.[1]

  • Combine Ester, Boronic Acid, and Base in Toluene/Water.[1][2]

  • Degas with Argon.

  • Add Pd(dppf)Cl2[1][2]·DCM.[1][3][4]

  • Heat at 90°C for 4 hours.

  • Standard Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via Flash Chromatography (Hexane/EtOAc).

Phase 3: Saponification (Hydrolysis)[1]
  • Dissolve the coupled ester in THF/Water (1:1).[1]

  • Add LiOH·H₂O (3.0 equiv).[1]

  • Stir at RT (or 40°C if slow) until LCMS shows full conversion to acid.

  • Acidify with 1N HCl to precipitate the final product.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by carboxylate.[1]Switch to Route B (Ester).[1] Alternatively, increase water content in Route A to 30% to solvate the salt.[1]
Protodebromination (Br replaced by H)Hydride source present or excessive heat.[1]Use dry Dioxane in Route B. Lower temp to 70°C. Ensure Boronic acid is in excess.[1]
Homocoupling of Boronic Acid Oxygen presence.[1]Degas solvents more rigorously (3x freeze-pump-thaw).
Starting Material Remains Steric hindrance at C5.[1]Switch catalyst to XPhos Pd G3 or Sphos Pd G2 .[1] These bulky ligands create a "pocket" that facilitates coupling at hindered centers [2].[1]

References

  • Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society. Link[1]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.[1] Link

  • Li, H., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1] Organic Letters. Link (Note: While focused on amination, this reference establishes the utility of bulky ligands for unprotected azoles).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-1,3-Dimethyl-1H-Pyrazole-4-Carboxylic Acid

Current Status: Operational Ticket Queue: High Priority (Yield Optimization) Agent: Senior Application Scientist Welcome to the Synthesis Support Hub You have reached the Tier 3 Technical Support for pyrazole functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: High Priority (Yield Optimization) Agent: Senior Application Scientist

Welcome to the Synthesis Support Hub

You have reached the Tier 3 Technical Support for pyrazole functionalization. We understand you are experiencing yield attrition during the synthesis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid .

This molecule presents a classic "crowded core" challenge. The interplay between the electron-withdrawing carboxylate at C4 and the steric bulk at N1/C5 often leads to three specific failure modes:

  • Regio-isomer contamination (1,3-dimethyl vs. 1,5-dimethyl).

  • Incomplete bromination due to ring deactivation.

  • Decarboxylation during the final hydrolysis.

Below are the troubleshooting guides (Tickets) addressing these specific bottlenecks.

Ticket #101: Low Yield due to Isomer Contamination

Issue: "My crude NMR shows a mixture of isomers after cyclization. I cannot separate them easily."

Root Cause Analysis

The formation of the pyrazole core usually involves reacting an enaminone (derived from ethyl acetoacetate) with methylhydrazine. Methylhydrazine is an ambident nucleophile.

  • The Kinetic Product: Attack by the more nucleophilic methylated nitrogen (

    
    ) leads to the 1,5-dimethyl  isomer (Undesired).
    
  • The Thermodynamic Product: Attack by the unsubstituted nitrogen (

    
    ) leads to the 1,3-dimethyl  isomer (Target).
    

If your reaction temperature is uncontrolled during the addition, you will generate significant amounts of the 1,5-isomer, which has very similar physical properties to your target, making purification destructive to yield.

Corrective Action Protocol

Optimization Target: Control the cyclization temperature to favor the thermodynamic pathway or direct the regioselectivity sterically.

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Solvent Ethanol/MethanolToluene or anhydrous THF
Temperature

to Room Temp

to

(Initial)
Addition Rapid addition of MethylhydrazineSlow dropwise addition over 2 hours
Workup Aqueous extractionFiltration of HCl salt (if applicable)

Step-by-Step Fix:

  • Pre-cool: Cool the solution of ethyl 2-((dimethylamino)methylene)-3-oxobutanoate (intermediate) in Toluene to

    
    .
    
  • Controlled Addition: Add Methylhydrazine (35-40% aq. or pure) dropwise. Maintain internal temperature strictly below

    
    .
    
  • The "Switch": After addition, allow the reaction to warm slowly to room temperature, then reflux for 1 hour. This thermal ramp ensures the closure of the correct isomer.

  • Validation: Check

    
     NMR. The N-Methyl peak for the 1,3-isomer typically appears upfield (~3.7 ppm) compared to the 1,5-isomer (~3.85 ppm) in 
    
    
    
    .
Ticket #102: Bromination Reaction Stalls or Forms Impurities

Issue: "The bromination stops at 60% conversion, or I see side products. Adding more bromine doesn't help."

Root Cause Analysis

You are attempting Electrophilic Aromatic Substitution (EAS) on a ring that is deactivated by the ester group at C4.

  • Stalling: The electron-withdrawing ester makes the C5 position less nucleophilic. Standard

    
     in DCM/Chloroform is often too weak.
    
  • Side Reactions: If you use radical conditions (NBS/AIBN/Light), you risk brominating the C3-methyl group (benzylic-like bromination) rather than the ring.

Corrective Action Protocol

Optimization Target: Increase electrophilicity of the bromine species without triggering radical side-reactions.

Recommended System: Bromine (


) in Acetic Acid with Sodium Acetate buffer.
  • Solvent Switch: Move from chlorinated solvents to Glacial Acetic Acid . The polar protic solvent stabilizes the sigma-complex intermediate.

  • Buffer: Add 1.5 eq of Sodium Acetate (NaOAc) . This scavenges the HBr formed. High concentrations of HBr can protonate the pyrazole nitrogen, further deactivating the ring and stopping the reaction.

  • Temperature: Heat to

    
    . Room temperature is insufficient for this deactivated system.
    

Visual Workflow (Graphviz):

BrominationWorkflow Start Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate Condition Condition Check: Is Ring Deactivated? Start->Condition Path_Standard Standard Br2/DCM Condition->Path_Standard No (Standard) Path_Optimized Br2 / AcOH / NaOAc (60-80°C) Condition->Path_Optimized Yes (Correct) Result_Fail Incomplete Conversion or N-Protonation Path_Standard->Result_Fail Result_Success High Yield C5-Bromination Path_Optimized->Result_Success

Figure 1: Decision logic for selecting bromination conditions on deactivated pyrazole rings.

Ticket #103: Yield Loss During Hydrolysis (Decarboxylation)

Issue: "I get the product, but the mass balance is low. I suspect the carboxylic acid is falling off."

Root Cause Analysis

Pyrazole-4-carboxylic acids are prone to thermal decarboxylation , especially if the 1- and 3-positions are substituted. This is catalyzed by strong acid and high heat.

  • Risk Factor: Acidic hydrolysis (HCl/Reflux) is highly risky.

  • Risk Factor: Workup pH. If you acidify to pH 1 to precipitate the product, you risk re-dissolving it (protonating the pyrazole) or decarboxylating if the solution is hot.

Corrective Action Protocol

Optimization Target: Mild basic hydrolysis with controlled acidification.

Protocol:

  • Reagent: Use LiOH (Lithium Hydroxide) or NaOH (2M) in THF/Water (1:1). LiOH is often gentler and provides better solubility for the intermediate salt.

  • Temperature: Do not reflux violently. Stir at

    
    . Monitor by TLC/LCMS until the ester disappears.
    
  • Isolation (The Critical Step):

    • Cool the reaction mixture to

      
      before  adding acid.
      
    • Acidify slowly with 1N HCl to pH 3-4 (Isoelectric point region). Do not go to pH 1.

    • Reasoning: At pH 3-4, the carboxylic acid is protonated (

      
      ) and precipitates. At pH < 1, the pyrazole nitrogen protonates (
      
      
      
      ), forming a soluble salt, leading to product loss in the filtrate.
Summary of Validated Synthetic Route

The following workflow consolidates the troubleshooting steps into a single, high-yield pathway.

Synthesispath Reactants Ethyl Acetoacetate + DMF-DMA Intermediate Enaminone Intermediate Reactants->Intermediate Step1 Step 1: Cyclization MeNHNH2, Toluene, -20°C Intermediate->Step1 Iso_Check Checkpoint: Confirm 1,3-isomer (NMR) Step1->Iso_Check Step2 Step 2: Bromination Br2 (1.2 eq), AcOH, NaOAc, 60°C Iso_Check->Step2 Pass Step3 Step 3: Hydrolysis LiOH, THF/H2O, 50°C Acidify to pH 3-4 only Step2->Step3 Product Target: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Step3->Product

Figure 2: Validated high-yield synthetic workflow.

Frequently Asked Questions (FAQ)

Q: Can I use NBS (N-Bromosuccinimide) instead of Bromine? A: Yes, but proceed with caution. NBS in DMF or Acetonitrile is a valid alternative. However, ensure you do not use radical initiators (AIBN, Benzoyl Peroxide) or strong light, as this favors bromination of the C3-Methyl group. Keep the reaction in the dark.

Q: My product is slightly pink after hydrolysis. Is it impure? A: This is likely trace bromine residue. Wash your final solid with a dilute solution of Sodium Thiosulfate (


) during the filtration step to quench oxidative impurities.

Q: Why do you recommend Toluene for the first step? A: Toluene allows for lower reaction temperatures than water/ethanol and suppresses the solubility of the unwanted isomer salts if HCl is used, aiding in purification.

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles.
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Explains the thermodynamic vs kinetic control in hydrazine cycliz
    • (General Journal Link for verification)

  • Bromination of Deactivated Pyrazoles

    • Title: Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[1]

    • Source: WO2012025469A1 (P
    • Context: Details the temperature and buffering requirements for brominating electron-deficient pyrazole esters.
  • Decarboxylation Mechanisms

    • Title: Procedure for the decarboxylation of 3,5-bis(haloalkyl)
    • Source: WO2014033164A1.
    • Context: Highlights the risks of acidic hydrolysis and thermal decarboxyl
  • General Synthesis of 1,3-Dimethylpyrazole-4-carboxylic Acid

    • Title: Synthetic method of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
    • Source: CN103936675A (P
    • Context: Provides the baseline industrial route for the unbromin

Sources

Optimization

Technical Support Center: Purification of 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

[1] Executive Summary & Compound Profile Target Molecule: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Chemical Class: Halogenated Heteroaromatic Carboxylic Acid Criticality: High.[1] The C5-Bromine is a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Target Molecule: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Chemical Class: Halogenated Heteroaromatic Carboxylic Acid Criticality: High.[1] The C5-Bromine is a versatile handle for Suzuki/Buchwald couplings; the C4-Carboxylic acid is a key pharmacophore or linker.[1] Purity is essential to prevent catalyst poisoning during downstream cross-coupling reactions.

Physicochemical Profile (Technical Reference)
PropertyValue / CharacteristicImplication for Purification
Physical State White to off-white solidColor indicates oxidation/impurities (often yellow/brown).[1]
Melting Point >200°C (High)Requires high-boiling solvents or mixed solvent systems.[1]
Acidity (pKa) ~3.5 – 4.2 (Carboxylic Acid)Key Feature: Allows for Acid-Base reprecipitation.[1]
Solubility (Water) Negligible (at pH < 3)Water is an excellent anti-solvent.
Solubility (Base) High (forms Carboxylate salt)Enables aqueous extraction of non-acidic impurities.
Solubility (Org.) Soluble in DMSO, DMF, hot EtOHEthanol/Water is the primary recrystallization system.

Solvent Selection & Strategy

The purification strategy relies on the polarity differential between the highly polar carboxylic acid and the less polar brominated by-products or starting materials.

Primary System: Ethanol / Water (Mixed Solvent)
  • Mechanism: The pyrazole core and carboxylic acid dissolve in hot ethanol. Water acts as a "crowding agent" (anti-solvent), forcing the hydrophobic bromine/methyl regions to aggregate and crystallize upon cooling.

  • Ratio: Typically 3:1 to 5:1 (EtOH:Water) by volume, depending on saturation.

Secondary System: Acid-Base Reprecipitation (Chemical Purification)
  • Mechanism: Exploits the acidic proton. Dissolving the crude solid in NaOH converts it to the water-soluble sodium salt. Non-acidic impurities (e.g., decarboxylated bromopyrazoles) remain insoluble and are filtered off. Re-acidification precipitates the pure product.

  • Recommendation: Use this before recrystallization if the crude purity is <90%.

Detailed Protocols

Method A: Standard Recrystallization (Ethanol/Water)

Best for: Removing trace impurities and improving crystal habit.

  • Dissolution: Transfer 10.0 g of crude material into a round-bottom flask. Add 80 mL of absolute ethanol .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add ethanol in 5 mL increments until clear.

    • Note: If colored impurities are present, add 0.5 g activated charcoal carefully (remove heat source momentarily to prevent boil-over) and reflux for 10 mins. Filter hot through Celite.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add deionized water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (stirring can cause rapid precipitation of amorphous powder rather than crystals).

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter the crystals using a Buchner funnel. Wash with 20 mL of cold 20% EtOH/Water mixture.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Acid-Base Reprecipitation (Pre-Purification)

Best for: Crude material with significant non-acidic byproducts.[1]

  • Basification: Suspend the crude solid in 10% aqueous NaOH (3 equivalents). Stir until the solid dissolves (solution pH > 12).

  • Filtration: Filter the aqueous solution to remove any insoluble organic impurities (e.g., unreacted neutral precursors).

  • Acidification: Cool the filtrate to 5°C. Slowly add 6N HCl dropwise with vigorous stirring.

    • Target: pH 1–2. The product will precipitate as a thick white solid.

  • Digestion: Stir the slurry for 30 minutes to ensure no trapped salts remain in the lattice.

  • Isolation: Filter and wash copiously with water to remove NaCl. Proceed to Method A for final polishing if necessary.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for purifying this specific pyrazole derivative.

PurificationWorkflow Start Crude 5-bromo-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck AcidBase Method B: Acid-Base Reprecipitation (Dissolve in NaOH -> Filter -> Acidify) PurityCheck->AcidBase < 90% or Dark Color Recryst Method A: Recrystallization (Ethanol / Water) PurityCheck->Recryst > 90% FilterInsolubles Remove Non-Acidic Impurities (Filtration) AcidBase->FilterInsolubles Precipitate Precipitate with HCl (pH 1-2) FilterInsolubles->Precipitate Precipitate->Recryst Polishing Step HotFilter Activated Charcoal Treatment (If colored) Recryst->HotFilter Optional Cooling Slow Cooling -> Ice Bath Recryst->Cooling HotFilter->Cooling FinalFilter Vacuum Filtration & Wash Cooling->FinalFilter Drying Vacuum Dry (50°C) FinalFilter->Drying FinalProduct Pure Product (White Crystalline Solid) Drying->FinalProduct

Caption: Integrated workflow for the purification of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, prioritizing chemical cleaning (Acid/Base) for low-purity crudes and solvent recrystallization for final polishing.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Temperature dropped too fast or solvent mix is too polar.[1]Re-heat to dissolve. Add a small amount of pure Ethanol. Add a "seed crystal" of pure product at 40°C. Cool very slowly.
Low Yield Too much solvent used or product is soluble in the mother liquor.Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a second crop.
Yellow/Brown Color Bromine oxidation byproducts or traces of free bromine.Crucial: Use activated charcoal during the hot dissolution step. Ensure the wash solvent is cold.[2]
Melting Point Depression (<200°C)Presence of des-bromo impurity (starting material) or inorganic salts.[1]If salts: Wash thoroughly with water. If des-bromo: This is hard to remove by crystallization due to structural similarity.[1] Use Method B (Acid/Base) or Column Chromatography (MeOH/DCM gradient).
Insoluble Matter in Hot EtOH Inorganic salts (NaBr, KBr) from the bromination reaction.Filter the hot ethanolic solution through a heated funnel or Celite pad before cooling.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. However, Methanol is more polar and toxic. Ethanol is generally preferred for carboxylic acids as it offers a slightly better solubility differential when water is added as an anti-solvent.

Q: My product is turning pink/red during drying. Why? A: This indicates light sensitivity or trace free bromine liberation. Ensure the product is washed thoroughly with water to remove residual acidity/bromide ions. Dry in the dark or wrap the drying vessel in aluminum foil.

Q: How do I remove the un-brominated starting material (1,3-dimethyl-1H-pyrazole-4-carboxylic acid)? A: This is the most difficult impurity.[1] Because both the product and impurity are acids, Method B (Acid/Base) won't separate them. You must rely on recrystallization efficiency . If the impurity persists >5%, column chromatography is required (Eluent: 5% Methanol in Dichloromethane + 0.1% Acetic Acid).

Q: What is the expected yield? A: For Method A (Recrystallization): 70–85%. For Method B (Acid/Base): 85–95%.

References

  • PubChem. (2025).[3][4][5] 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for purification of organic acids).

  • ResearchGate. (2025).[6][7] Discussions on Recrystallization of Heterocyclic Carboxylic Acids. Available at: [Link]

  • World Intellectual Property Organization (WIPO). (2012). Patent WO2012015723: Synthesis of Pyrazole Derivatives. (Describes synthesis and isolation of similar brominated pyrazole intermediates). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Regioselectivity Challenges in Pyrazole Construction Executive Summary: The "Selectivity" Problem The pyrazole ring is a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Regioselectivity Challenges in Pyrazole Construction

Executive Summary: The "Selectivity" Problem

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, its synthesis is notoriously plagued by regiochemical ambiguity. Whether you are performing a classical Knorr condensation or N-alkylating an existing core, you are fighting a battle between tautomerism and steric/electronic bias .

This guide moves beyond basic textbook definitions to provide actionable, field-proven strategies for forcing the reaction down a single mechanistic pathway.

Diagnostic Workflow (Decision Tree)

Before selecting a reagent, determine your primary failure mode. Use this logic flow to select the correct synthetic strategy.

PyrazoleStrategy Start START: Define Target Structure Method Is the Pyrazole Ring Pre-formed? Start->Method No No (De Novo Synthesis) Method->No Ring Construction Yes Yes (N-Functionalization) Method->Yes Derivatization Substrate Substrate Type? No->Substrate Diketone 1,3-Diketone (Sym/Unsym) Substrate->Diketone Enaminone Enaminone/Enone Substrate->Enaminone Sol_Fluor Strategy A: Fluorinated Solvents (HFIP/TFE) for H-Bond Activation Diketone->Sol_Fluor Unsym. Diketones yield mixtures Sol_Enam Strategy B: Enaminone Route (Predictable Steric Control) Enaminone->Sol_Enam High Regiocontrol Tautomer Is N-H Tautomerism Active? Yes->Tautomer Sol_Protect Strategy C: Transient Blocking Groups or Metal Catalysis (Chan-Lam) Tautomer->Sol_Protect N1 vs N2 Competition

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate class and availability.

Technical Modules & Troubleshooting

Module A: The Knorr Condensation (1,3-Diketones + Hydrazines)

The Issue: When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, you often get a mixture of 1,3- and 1,5-isomers. The Mechanism: The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons.

  • Phenylhydrazine: The terminal

    
     is more nucleophilic than the internal 
    
    
    
    (due to lone pair delocalization into the phenyl ring).
  • Methylhydrazine: The internal

    
     is electronically more electron-rich (inductive effect) but sterically hindered.
    

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
50:50 Mixture of Isomers Similar electrophilicity of carbonyls.Switch Solvent: Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) . These solvents are strong Hydrogen Bond Donors (HBD).[1] They selectively activate the most basic carbonyl (usually the one without EWGs), directing the initial attack [1].
Wrong Regioisomer (Steric) Hydrazine attacked the less hindered carbonyl, but you wanted the other.Switch to Enaminones: Convert the diketone to an enaminone (using DMF-DMA). The hydrazine will exclusively attack the hard electrophile (the carbon attached to the amine) first, locking in regioselectivity [2].
Low Yield / Polymerization Acid catalyst too harsh.Lewis Acid Catalysis: Use

or

. These coordinate to the 1,3-dicarbonyl, enhancing electrophilicity without the harshness of HCl/AcOH [3].
Module B: N-Alkylation of Unsubstituted Pyrazoles

The Issue: Alkylating a parent pyrazole (


) typically yields a mixture of N1- and N2-alkylated products due to annular tautomerism.

Expert Insight: In the solid state, pyrazoles exist as hydrogen-bonded oligomers or dimers. In solution, the tautomeric equilibrium (


) depends on the solvent dielectric constant and the substituents at positions 3 and 5.
  • Steric Rule: Alkylation generally favors the nitrogen distal to the bulky substituent (the "less hindered" nitrogen) under

    
     conditions.
    
  • Electronic Rule: Electron-withdrawing groups (EWG) at C3 make the adjacent N2 less nucleophilic, directing alkylation to N1.

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
N2-Alkylation (Undesired) Steric bulk at C3 is insufficient to block N2 attack.Use a Transient Directing Group: If possible, synthesize the pyrazole with a bulky protecting group (e.g., THP, Trityl) that forces the desired isomer, then deprotect and alkylate. Alternatively, use Michael Addition conditions which often show different selectivity profiles than alkyl halides [4].
Inseparable Isomers Very similar polarity on Silica.Mobile Phase Modifier: Add 0.1% to 1% Diethylamine or Triethylamine to your chromatography solvent. Pyrazoles can streak due to interaction with silanols; the amine blocks these sites and tightens the peaks, often resolving the isomers [5].

Validated Experimental Protocol

Protocol: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles via Fluorinated Solvents. Rationale: This method leverages the specific solvation properties of fluorinated alcohols to differentiate carbonyl electrophilicity, a common failure point in standard ethanol/acetic acid protocols.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) (0.5 M concentration)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the 1,3-diketone in HFIP (Caution: HFIP is volatile and corrosive; use a fume hood).

  • Addition: Add the arylhydrazine hydrochloride in one portion at room temperature.

    • Note: No additional acid catalyst is required; HFIP acts as a promoter.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

    • Checkpoint: Monitor by TLC.[2][3] If the reaction is sluggish, heat to reflux (approx. 58°C for HFIP).

  • Workup:

    • Evaporate the HFIP under reduced pressure (Rotavap). HFIP can be recovered and redistilled.

    • The residue is often the pure pyrazole salt or free base.

    • Neutralize with saturated

      
       solution and extract with Ethyl Acetate (
      
      
      
      ).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Hexanes/EtOAc).
    

Why this works: The highly ionizing power and strong hydrogen-bond donating ability of HFIP preferentially activate the acyl carbonyl (or the more basic carbonyl) of the diketone. The hydrazine's


 group (the better nucleophile) attacks this activated position selectively, leading to the 5-substituted-1-arylpyrazole  as the major product [1].

Data Comparison: Solvent Effects

Effect of solvent on the regioselectivity of reaction between benzoylacetone and phenylhydrazine:

SolventConditionsRatio (5-Me : 5-Ph isomer)Notes
Ethanol Reflux, HCl60 : 40Poor selectivity (Classic Knorr)
Acetic Acid 100°C55 : 45Poor selectivity
TFE Reflux92 : 8 High Selectivity
HFIP Reflux>98 : 2 Excellent Selectivity

Data adapted from Fustero et al. [1]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: The Journal of Organic Chemistry (ACS) Significance: Establishes the use of HFIP/TFE to control nucleophilic attack on 1,3-diketones. URL:[Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: Organic Letters Significance:[4] Demonstrates the use of alternative electrophiles (nitroolefins/enaminones) to bypass diketone ambiguity. URL:[Link]

  • Lewis Acid-Catalyzed Regioselective Synthesis of Pyrazoles.

    
    , 
    
    
    
    ) for sensitive substrates. URL:[Link]
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: The Journal of Organic Chemistry Significance:[4] Provides mechanistic insight into N-alkylation selectivity and "attractive interactions" guiding the reaction. URL:[Link]

  • Chromatographic Separation of Pyrazole Regioisomers. Source: BenchChem / ResearchGate Technical Discussions Significance: Practical tips for separating difficult isomer mixtures using amine modifiers. URL:[Link]

Sources

Optimization

optimization of reaction conditions for pyrazole synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Optimization of Reaction Conditions for Pyrazole Synthesis Ticket ID: PYR-OPT-2026-X Welcome to the Pyrazole Synthesis Support Center You have reach...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Optimization of Reaction Conditions for Pyrazole Synthesis Ticket ID: PYR-OPT-2026-X

Welcome to the Pyrazole Synthesis Support Center

You have reached the advanced troubleshooting hub for pyrazole chemistry. This guide is not a textbook review; it is a dynamic troubleshooting system designed to resolve the specific failure modes encountered in drug discovery and process chemistry.

We address the three "Pain Points" of pyrazole synthesis:

  • Regioselectivity: Controlling the 1,3- vs. 1,5-isomer ratio.

  • Reaction Efficiency: Overcoming slow kinetics and low conversion.

  • Purification: Separating polar, "sticky" regioisomers.

Module 1: The Regioselectivity Crisis (1,3- vs 1,5-Isomers)

User Question: "I am performing a standard Knorr synthesis (hydrazine + 1,3-diketone), but I consistently get a 60:40 mixture of regioisomers. How do I force the reaction toward a single isomer?"

Technical Diagnosis: The Knorr synthesis is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.

  • Electronic Control: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

  • Steric Control: Bulky groups on the hydrazine or diketone hinder attack at adjacent sites.

The Solution: Solvent-Controlled Regioselectivity Recent optimization protocols utilize fluorinated alcohols to amplify electronic differentiation.

Protocol A: The Fluorinated Alcohol Switch

Use this when standard ethanol reflux fails to give selectivity.

  • Solvent System: Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv).

  • Mechanism: The highly ionizing, non-nucleophilic nature of TFE/HFIP, combined with TFA, protonates the diketone, exacerbating the electrophilic difference between the two carbonyls.

Workflow Diagram: Regioselectivity Decision Tree

Regioselectivity Start Start: 1,3-Diketone + Hydrazine Check Are substituents significantly different (Sterics/Electronics)? Start->Check Standard Standard Conditions (EtOH, Reflux) Check->Standard Yes Switch Switch Mechanism Check->Switch No Problem Result: Isomer Mixture? Standard->Problem Problem->Switch Method1 Method 1: Fluorinated Solvents (TFE/TFA) Enhances electronic control Switch->Method1 Method2 Method 2: Stepwise Synthesis (Enaminone Intermediate) Switch->Method2 Result High Regioselectivity (>95:5) Method1->Result Method2->Result

Caption: Decision matrix for selecting reaction conditions based on substrate sterics and electronics.

Module 2: Reaction Efficiency (Microwave vs. Conventional)

User Question: "My reaction takes 12 hours at reflux and yields are stuck at 70%. Can I accelerate this?"

Technical Diagnosis: Condensation reactions often stall due to the equilibrium nature of water elimination. Conventional heating creates thermal gradients that can degrade sensitive substrates before conversion is complete.[1]

The Solution: Microwave-Assisted Organic Synthesis (MAOS) Microwave irradiation provides uniform dielectric heating, superheating the solvent (ethanol/water) above its boiling point, which drives the equilibrium forward rapidly.

Comparative Data: Conventional vs. Microwave
ParameterConventional RefluxMicrowave-Assisted (MAOS)Improvement Factor
Temperature 75°C (Oil Bath)60–80°C (Internal Control)Precise Control
Time 2 – 12 Hours2 – 10 Minutes 60x Faster
Yield (Avg) 72 – 85%91 – 98% +15% Yield
Energy High (Continuous heat)Low (50W - 150W pulses)Green Efficiency
Oxidation 1 Hour (for COOH derivs)2 Minutes30x Faster

Data Source: Comparative studies on phenyl-1H-pyrazoles synthesis [1, 2].[2][3]

Protocol B: Rapid Microwave Synthesis
  • Vessel: 10 mL sealed microwave vial.

  • Loading: 1.0 mmol diketone + 1.1 mmol hydrazine + 3 mL EtOH.

  • Settings:

    • Power: Dynamic (Max 150W)

    • Temp: 80°C

    • Hold Time: 5 minutes

    • Stirring: High[4]

  • Work-up: Cool to RT. Pour into ice water. Precipitate is usually pure enough to bypass chromatography.

Module 3: Green & Aqueous Chemistry

User Question: "We are moving toward green chemistry. Can we eliminate organic solvents and catalysts?"

Technical Diagnosis: Traditional methods use volatile organic compounds (VOCs). However, pyrazole synthesis is a dehydration reaction; paradoxically, water can be an excellent medium if "on-water" or "microdroplet" effects are utilized.

The Solution: Catalyst-Free Aqueous Ultrasound Ultrasound irradiation induces acoustic cavitation in water, creating microscopic "hot spots" (temp >5000K, pressure >1000 atm) that drive the reaction without external heat or acid catalysts.

Protocol C: Aqueous Ultrasound Synthesis
  • Reagents: Mix hydrazine hydrate and 1,3-diketone (or

    
    -oxoketene dithioacetal) in water.
    
  • Equipment: Ultrasonic bath or probe sonicator.

  • Condition: Sonicate at RT or 40°C for 15–45 mins.

  • Observation: Product often precipitates out of the aqueous phase, driving the reaction to completion (Le Chatelier’s principle).

  • Yield: 82–93% (Isolated).

Module 4: Purification & Isolation (The Separation Headache)

User Question: "My TLC shows two spots very close together. Column chromatography is failing to separate the isomers. What now?"

Technical Diagnosis: Regioisomers of pyrazoles often have nearly identical dipole moments. Furthermore, N-unsubstituted pyrazoles (


) interact strongly with silica silanols, causing "streaking" (tailing) that merges bands.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Streaking on Silica Acidic N-H proton H-bonds to silica.Doping: Add 1% Triethylamine (TEA) or 1% NH

OH to the mobile phase to deactivate silica.
Inseparable Spots Polarity is too similar.N-Protection: React crude mix with Boc

O. The N-Boc isomers often have vastly different R

values. Separate, then deprotect (TFA/DCM).
Co-precipitation Both isomers are solids.pH Swing: One isomer may be more acidic. Dissolve in dilute NaOH, then slowly acidify to pH 6-7. One isomer often precipitates first.
Loading Issues Poor solubility in eluent.Dry Loading: Dissolve in DCM, adsorb onto silica, evaporate, and load the dry powder.[5] Crucial for resolution.

Workflow Diagram: Purification Strategy

Purification Crude Crude Mixture TLC TLC Analysis (Check Delta Rf) Crude->TLC Decision Delta Rf > 0.1? TLC->Decision Yes Flash Chromatography (Doped with 1% Et3N) Decision->Yes Yes No Derivatization Decision->No No Boc Boc-Protection (Creates steric difference) No->Boc Sep Separate N-Boc Isomers Boc->Sep Depro Deprotection (TFA) Sep->Depro

Caption: Purification flowchart for difficult-to-separate pyrazole isomers.

References
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Source: National Institutes of Health (NIH) / PubMed. Key Finding: Microwave synthesis increased yields to 91-98% and reduced time to 5 minutes.[2][3] URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave. Source: Royal Society of Chemistry (RSC). Key Finding: Microwave irradiation employed in 68% of reviewed high-yield protocols.[6] URL:[Link]

  • Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium. Source: Taylor & Francis Online. Key Finding: Aqueous sonication provides 82-93% yield without catalysts.[7] URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). Key Finding: TFE and HFIP solvents significantly enhance regiocontrol in Knorr synthesis. URL:[Link]

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. Source: J. Am. Chem. Soc. (ACS).[8] Key Finding: Microdroplet interface drives reaction in milliseconds (Emerging Tech).[8][9] URL:[Link]

Sources

Troubleshooting

minimizing side products in the bromination of pyrazole rings

Technical Support Center: Precision Pyrazole Bromination Topic: Minimizing Side Products & Optimizing Regioselectivity Ticket ID: PYR-BR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Pyrazole Bromination Topic: Minimizing Side Products & Optimizing Regioselectivity Ticket ID: PYR-BR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Pyrazole Challenge

Brominating a pyrazole ring is deceptively simple. While the C4 position is electronically activated for Electrophilic Aromatic Substitution (EAS), the unique "amphoteric" nature of the pyrazole nitrogens creates a minefield of side reactions.

The Core Conflict:

  • Thermodynamic Goal: C4-Bromination (The desired pharmaceutical intermediate).

  • Kinetic Trap: N-Bromination (Unstable species, often reverts to starting material).[1]

  • Over-Reaction: Polybromination at C3/C5 (Occurs if C4 is blocked or conditions are too aggressive).[1]

This guide provides a logic-driven workflow to navigate these issues, moving beyond "recipe following" to mechanistic control.

Diagnostic Workflow (Visual Guide)

Before starting, map your substrate to the correct protocol.[1] Most failures stem from applying "standard" conditions to "non-standard" pyrazoles.

PyrazoleDecisionTree Start START: Analyze Substrate NH_Status Is the Pyrazole NH free? Start->NH_Status NH_Yes Yes (NH Free) NH_Status->NH_Yes Unprotected NH_No No (N-Substituted) NH_Status->NH_No Protected/Alkylated Acid_Sens Acid Sensitive Groups? (Boc, Acetal, Silyl) NH_Yes->Acid_Sens Method_Green PROTOCOL A: Green Aqueous Suspension (NBS/Water) Acid_Sens->Method_Green No (Robust) Method_Buffer PROTOCOL B: Buffered Organic (NBS/DMF + CaCO3) Acid_Sens->Method_Buffer Yes (Sensitive) C4_Status Is C4 Position Open? NH_No->C4_Status Method_Std PROTOCOL C: Standard Organic (NBS/MeCN) C4_Status->Method_Std Yes (Target C4) Method_Force PROTOCOL D: Forced Conditions (Br2/AcOH or NBS/H+) C4_Status->Method_Force No (Target C3/C5)

Figure 1: Decision Matrix for selecting the optimal bromination protocol based on substrate stability and substitution pattern.

Troubleshooting Knowledge Base (FAQs)

Issue 1: "I isolated a solid, but it decomposed back to starting material."

Diagnosis: You likely isolated the N-bromo intermediate (Kinetic Product), not the C-bromo product (Thermodynamic Product).[1]

  • The Mechanism: Pyrazoles with a free NH group react rapidly with NBS at the nitrogen. This N-Br bond is labile.

  • The Fix:

    • Do not filter yet. If you see a precipitate early, it might be the N-bromo species.

    • Apply Heat: The rearrangement of Br from N

      
       C4 is thermally driven. Heat the reaction to 60°C for 1-2 hours.
      
    • Add Acid Catalyst: A catalytic amount of HCl or HBr accelerates the migration of the bromine to the C4 position.

Issue 2: "I am seeing di-bromo and tri-bromo side products."

Diagnosis: Loss of regioselectivity due to "over-activation" or incorrect stoichiometry.

  • The Mechanism: Once C4 is brominated, the ring is deactivated. However, if you use excess Bromine (

    
    ) or highly polar protic solvents, the activation barrier for C3/C5 bromination lowers.[1]
    
  • The Fix:

    • Switch Reagent: Move from elemental Bromine (

      
      ) to NBS (N-bromosuccinimide) . NBS provides a controlled, low concentration of electrophilic bromine (
      
      
      
      ).[1]
    • Stoichiometry Control: Use exactly 1.0 to 1.05 equivalents of NBS.

    • Solvent Switch: Use Acetonitrile (MeCN) .[1] It complexes weakly with the bromonium ion, moderating its reactivity compared to DMF or AcOH.[1]

Issue 3: "My Boc-protecting group fell off during the reaction."

Diagnosis: In situ generation of HBr.

  • The Mechanism: Every mole of bromination generates one mole of HBr byproduct.

    
     (trace moisture initiates HBr formation).
    
  • The Fix:

    • The Scavenger Protocol: Add 1.5 equivalents of solid Calcium Carbonate (

      
      )  or Sodium Bicarbonate (
      
      
      
      )
      to the reaction mixture. This neutralizes HBr as it forms without deprotonating the pyrazole (which would make it more reactive to side reactions).

Mechanistic Pathway Visualization

Understanding why side products form is the key to prevention.

ReactionMechanism Substrate Pyrazole (C4-H) Kinetic N-Bromo Intermediate (Unstable Solid) Substrate->Kinetic Fast (Kinetic) Thermodynamic C4-Bromo Product (Stable Target) Substrate->Thermodynamic Direct EAS (Slow) NBS NBS Kinetic->Substrate Reversible Kinetic->Thermodynamic Thermal Rearrangement (Needs Heat/Acid) Poly C3/C5 Poly-Bromo (Side Product) Thermodynamic->Poly Excess Reagent High T

Figure 2: The Kinetic vs. Thermodynamic landscape.[1] Note that the N-Bromo intermediate can revert, leading to perceived "failed" reactions.

Validated Experimental Protocols

Protocol A: The "Green" Aqueous Method (Recommended)

Best for: NH-free pyrazoles, large scale, minimizing organic waste. This method utilizes the insolubility of the brominated product in water to drive the reaction to completion and simplify purification.

  • Setup: In a round-bottom flask, suspend Pyrazole (1.0 equiv) in Deionized Water (10-15 volumes) .

  • Addition: Add NBS (1.05 equiv) in a single portion at Room Temperature (RT).

  • Reaction: Stir vigorously. The mixture will likely turn from a clear/cloudy solution to a thick white suspension.

    • Note: If the mixture becomes yellow/orange, it indicates free

      
       formation.[1]
      
  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup:

    • Filter the solid precipitate.[2]

    • Wash the cake with water (

      
       vol) to remove succinimide and residual HBr.
      
    • Dry under vacuum.[2]

    • Yield: Typically >90%.[3][4][5] No chromatography required.

Protocol B: The "Buffered" Organic Method

Best for: Complex substrates, acid-sensitive groups (Boc, TBS), or lipophilic pyrazoles insoluble in water.[1]

  • Setup: Dissolve Substrate (1.0 equiv) in DMF or MeCN (10 volumes) .[1]

  • Buffer: Add

    
     (1.5 equiv)  solid powder.
    
  • Addition: Add NBS (1.0 equiv) dropwise as a solution in DMF/MeCN over 30 minutes at 0°C.

    • Why 0°C? Low temperature suppresses polybromination.

  • Reaction: Allow to warm to RT and stir for 4-12 hours.

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash with Sat.

      
       (to quench trace bromine) and Sat.[1] 
      
      
      
      .
    • Dry over

      
       and concentrate.
      

Data Summary: Solvent Effects on Selectivity

SolventDielectric ConstantRegioselectivity (C4:Other)Risk FactorRecommended For
Water 80.199:1 LowSimple, NH-free pyrazoles
MeCN 37.595:5 ModerateGeneral purpose, clean workup
DMF 36.790:10 High (Over-reaction)Highly insoluble substrates
AcOH 6.280:20 High (Poly-bromo)Forcing conditions only

References

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text on EAS mechanisms in azoles).

  • Alinezhad, H., et al. (2011).[1][4] "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 55(4).[1][4]

  • Menemenlioglu, S., et al. (2025).[1][3] "Halogenation of Pyrazoles Using N-Halosuccinimides in Water." ResearchGate Archive.

  • ChemicalBook. (2025).[1][3][4][5][6] "4-Bromopyrazole Synthesis and Properties."

  • Mahat, M., et al. (2025).[1][3] "Modern Approaches to Green Bromination for a Sustainable Future." Engineered Science Publisher.

Sources

Optimization

troubleshooting guide for Knorr pyrazole synthesis

Technical Support Center: Knorr Pyrazole Synthesis Welcome to the Advanced Organic Synthesis Support Hub. Ticket Subject: Troubleshooting Regioselectivity, Yield, and Purification in Knorr Pyrazole Synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Knorr Pyrazole Synthesis

Welcome to the Advanced Organic Synthesis Support Hub. Ticket Subject: Troubleshooting Regioselectivity, Yield, and Purification in Knorr Pyrazole Synthesis. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

The Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the industry standard for generating the pyrazole pharmacophore found in drugs like Celecoxib (Celebrex) and Edaravone.[1] While ostensibly simple, the reaction frequently suffers from regioselectivity issues (formation of 1,3- vs. 1,5-isomers), reaction stalling , and "oiling out" during purification.

This guide moves beyond basic textbook procedures, offering field-proven solutions for high-value pharmaceutical intermediates.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

User Question: "I am reacting a 1,3-diketone with phenylhydrazine, but I’m getting a 60:40 mixture of regioisomers. How do I force the reaction toward the 1,3-isomer?"

Technical Diagnosis: Regioselectivity is governed by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls of the 1,3-dicarbonyl.

  • Hydrazine Nucleophilicity: The terminal nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Carbonyl Electrophilicity: Sterics and electronics dictate which carbonyl is attacked first.

  • The "Solvent Switch": In standard protic solvents (EtOH), hydrogen bonding is non-specific. In fluorinated alcohols, specific solvation can alter the transition state energy.

Troubleshooting Protocol:

VariableRecommendationMechanism of Action
Solvent Switch to TFE or HFIP 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD). They activate the carbonyls selectively and stabilize the polar transition state, often flipping regioselectivity from 1:1 to >95:5 [1].
Catalyst Lewis Acid (Yb(OTf)

)
For sensitive substrates, mild Lewis acids can chelate the dicarbonyl, enhancing the electrophilicity difference between the two carbonyls better than Brønsted acids [2].
Temperature Lower Temperature (0°C) Kinetic control favors the attack of the most nucleophilic N on the most electrophilic C. High heat promotes thermodynamic equilibration (isomer scrambling).

Visualizing the Bifurcation:

KnorrRegio Start Reagents: Substituted Hydrazine (R-NH-NH2) + Unsymmetrical 1,3-Dicarbonyl PathA Pathway A: Terminal NH2 attacks more reactive C=O Start->PathA Kinetic Control (Low Temp, TFE) PathB Pathway B: Substituted NH attacks more reactive C=O Start->PathB Steric Clash (Bulky R groups) InterA Intermediate A: Hydrazone at C1 PathA->InterA InterB Intermediate B: Hydrazone at C3 PathB->InterB Prod13 Product: 1,3-Substituted Pyrazole (Often Kinetic Product) InterA->Prod13 Prod15 Product: 1,5-Substituted Pyrazole (Often Thermodynamic Product) InterB->Prod15 Prod13->Prod15 Acid/Heat (Isomerization)

Caption: Mechanistic bifurcation in Knorr synthesis. Controlling the initial nucleophilic attack determines the final regioisomer.

Module 2: Reaction Stalling & Rate Acceleration

User Question: "My reaction stalls at the hydrazone intermediate. TLC shows starting material remaining even after 24 hours of reflux."

Technical Diagnosis: The Knorr synthesis proceeds in two steps: (1) Intermolecular hydrazone formation (fast), and (2) Intramolecular cyclization/dehydration (rate-determining).[2] Stalling usually occurs at step 2 due to incorrect pH or steric hindrance.

Troubleshooting Protocol:

  • The Microwave Solution:

    • Action: Transfer the reaction to a microwave reactor.

    • Conditions: Ethanol/Acetic Acid (1:1), 120°C, 10–20 minutes.

    • Why: Microwave irradiation overcomes the activation energy barrier for the cyclization step significantly faster than convective heating, often pushing "stalled" hydrazones to completion [3].

  • pH Adjustment (The "Goldilocks" Zone):

    • Issue: If pH is too low (<2), the hydrazine is protonated and non-nucleophilic. If pH is too high (>9), the carbonyl is not activated.

    • Fix: Maintain pH 4–5. Use buffered conditions (Sodium Acetate/Acetic Acid) if using sensitive peptide-hydrazides [4].

Module 3: Purification (The "Oiling Out" Phenomenon)

User Question: "Upon workup, my product comes out as a sticky red oil instead of a solid. Recrystallization is failing."

Technical Diagnosis: Pyrazoles are notorious for "oiling out" due to trace impurities (azines) or solvent retention. The "red" color often indicates oxidation of unreacted hydrazine.

Resolution Workflow:

  • The "Trituration Trick":

    • Evaporate the reaction solvent completely.

    • Add a non-polar solvent (Hexanes or Pentane) and sonicate.

    • Add drops of Diethyl Ether or MTBE until the oil solidifies into a powder.

  • Scavenging Hydrazines:

    • If the oil persists, unreacted hydrazine is likely acting as a plasticizer.

    • Wash: Dissolve crude in EtOAc and wash with 0.1 M HCl (removes hydrazine)

      
       Brine 
      
      
      
      Dry. Warning: Do not use strong acid if your pyrazole is basic.

Standard Operating Procedure (SOP): Optimized Knorr Synthesis

Objective: Synthesis of 1-phenyl-3-methyl-5-pyrazolone (or derivative) with minimized side products.

Reagents:

  • 
    -Keto ester (1.0 equiv)
    
  • Substituted Hydrazine (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (Preferred for regioselectivity) OR Ethanol (Standard).

  • Catalyst: Glacial Acetic Acid (10 mol%).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask (or microwave vial), dissolve the

    
    -keto ester in TFE (0.5 M concentration).
    
  • Addition: Add the substituted hydrazine slowly at 0°C.

    • Why: Low temperature favors the kinetic control required for high regioselectivity.

  • Catalysis: Add Glacial Acetic Acid.

  • Reaction:

    • Method A (Thermal): Reflux for 2–4 hours. Monitor by TLC.[3][4]

    • Method B (Microwave - Recommended): Seal vial. Heat to 100°C for 15 minutes.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • If Solid: Recrystallize from Ethanol/Water.

    • If Oil: Dissolve in minimal EtOAc, wash with 0.5M HCl (to remove excess hydrazine), then NaHCO

      
      , then Brine. Dry over Na
      
      
      
      SO
      
      
      .
  • Validation: Check Regiochemistry via NOESY NMR (Look for cross-peaks between the N-substituent and the adjacent pyrazole proton/methyl group).

Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Issue1 Mixture of Regioisomers Start->Issue1 Issue2 Low Yield / Stalled Rxn Start->Issue2 Issue3 Sticky Oil / Impurities Start->Issue3 Sol1 Switch Solvent to TFE/HFIP Run at 0°C Issue1->Sol1 Sol2 Check pH (Aim for 4-5) Use Microwave Heating Issue2->Sol2 Sol3 Acid Wash (Remove Hydrazine) Triturate with Hexanes/Ether Issue3->Sol3

Caption: Rapid diagnostic flow for common Knorr synthesis failures.

References

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[6] Journal of Organic Chemistry. Link

  • Karakaya, A. (2025).[1][7][8][9] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. Link

  • Spicer, C. D., & Pashkovsky, N. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. National Institutes of Health (PMC). Link

Sources

Troubleshooting

overcoming poor solubility of pyrazole carboxylic acids in reaction media

Ticket ID: PYR-SOL-001 Subject: Overcoming Poor Solubility of Pyrazole Carboxylic Acids in Reaction Media Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Brick Dust" Challenge User...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SOL-001 Subject: Overcoming Poor Solubility of Pyrazole Carboxylic Acids in Reaction Media Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

User Issue: You are attempting to perform a transformation (likely amide coupling or esterification) on a pyrazole carboxylic acid. The starting material acts like "brick dust"—it remains a stubborn suspension in DCM, THF, or Toluene, and even resists dissolution in polar aprotic solvents like DMF or DMSO at ambient temperatures.

Root Cause Analysis: Pyrazole carboxylic acids possess a "perfect storm" of structural features that lead to high crystal lattice energy:

  • Intermolecular Hydrogen Bonding: The pyrazole N-H (donor) and the carboxylic acid C=O/O-H (donor/acceptor) form tight, ribbon-like hydrogen bond networks.

  • Zwitterionic Character: In neutral media, the acidic proton can migrate to the basic pyrazole nitrogen, creating a pseudo-zwitterionic species with extremely low solubility in organic media.

  • Pi-Stacking: The planar heteroaromatic ring facilitates strong

    
    -
    
    
    
    stacking interactions.

The Solution Strategy: To solubilize these molecules, you must disrupt the lattice energy chemically, not just thermally. This guide provides three field-proven protocols to achieve this.

Decision Matrix: Selecting the Right Protocol

Before proceeding, determine your reaction scale and downstream constraints.

SolubilityDecisionTree Start Start: Insoluble Pyrazole Acid Scale What is your reaction scale? Start->Scale SmallScale Discovery (<1g) Speed is priority Scale->SmallScale LargeScale Process (>10g) Cost/Safety is priority Scale->LargeScale AcidSensitive Is product acid-sensitive? SmallScale->AcidSensitive MethodB Protocol B: Vilsmeier/Acid Chloride (High Throughput) LargeScale->MethodB MethodA Protocol A: Transient Silylation (The 'Magic Bullet') AcidSensitive->MethodA Yes MethodC Protocol C: Chaotropic Additives (LiCl/DMAc) AcidSensitive->MethodC No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on scale and chemical sensitivity.

Technical Protocols
Protocol A: Transient Silylation (The "Magic Bullet")

Best For: Discovery chemistry, peptide coupling, difficult substrates. Mechanism: Silylating agents (BSA, TMSCl) temporarily "cap" the N-H and O-H protons. This eliminates the H-bond network, converting the insoluble solid into a lipophilic, soluble silyl ester/silyl amine intermediate. The silyl groups fall off during the aqueous workup.

Reagents:

  • BSA: N,O-Bis(trimethylsilyl)acetamide (Preferred, neutral byproduct)

  • TMSCl: Trimethylsilyl chloride (Requires base)

Step-by-Step Workflow:

  • Suspension: Suspend the pyrazole carboxylic acid (1.0 equiv) in dry DCM or MeCN. It will likely look like a slurry.

  • Silylation: Add BSA (2.0 - 3.0 equiv) .

    • Observation: The reaction mixture should clarify (become homogeneous) within 15–30 minutes as the silyl ester forms. If not, heat to reflux for 10 mins.

  • Activation: Once clear, add your coupling reagent (e.g., HATU, T3P) and the amine partner.

    • Note: If using HATU, ensure you have a catalytic amount of base (DIPEA), though BSA often provides sufficient buffering.

  • Workup: Quench with water or mild acid (1M HCl). The TMS groups hydrolyze immediately, yielding the desired amide product.

Expert Insight: This method mimics "protection group" chemistry without the extra steps. It is widely used in peptide synthesis for "difficult sequences" [1].

Protocol B: In-Situ Acid Chloride (The Scale-Up Standard)

Best For: Multi-gram scale, cost-sensitive processes, non-acid-sensitive substrates. Mechanism: Converting the acid to an acid chloride removes the O-H donor, drastically lowering the melting point and lattice energy.

Reagents:

  • Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride ((COCl)
    
    
    
    )
  • Catalytic DMF (The Vilsmeier Catalyst)

Step-by-Step Workflow:

  • Slurry: Suspend pyrazole acid in Toluene or DCM.

  • Catalysis: Add DMF (1–2 drops) . This is critical. It forms the reactive Vilsmeier intermediate (chloroiminium ion) which attacks the acid.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Observation: Gas evolution (CO/CO

      
      /HCl). The solid should dissolve as it converts to the acid chloride.
      
  • Evaporation (Critical): Pyrazole acid chlorides can be stable, but excess reagent must be removed. Concentrate to dryness to remove HCl.

  • Coupling: Redissolve the residue in DCM/THF and add to your amine/base mixture.

Warning: Some pyrazole acid chlorides are unstable and can decompose if stored. Use immediately (telescoped process).

Protocol C: Chaotropic Salt Additives

Best For: When silylation fails or strictly non-acidic conditions are needed. Mechanism: Lithium salts (LiCl) act as "chaotropes," disrupting the hydrogen bond network and increasing the ionic strength of the solvent, effectively "salting in" the organic molecule.

Step-by-Step Workflow:

  • Solvent Choice: Use DMAc (Dimethylacetamide) or NMP (N-methyl-2-pyrrolidone). Avoid DMF if possible due to thermal instability at high temps.

  • Additive: Add anhydrous LiCl (5% w/v) to the solvent.

  • Dissolution: Heat the solvent/LiCl mixture to 60°C to fully dissolve the salt before adding the pyrazole.

  • Reaction: Add the pyrazole acid. The solubility will be significantly higher than in neat solvent. Proceed with standard EDC/HOBt or HATU coupling.

Data & Solubility Benchmarks

The following table illustrates the solubility shift achieved by these protocols (Data approximated based on typical pyrazole-4-carboxylic acid profiles).

Solvent SystemAdditive/ModificationSolubility StatusSuitability for Coupling
DCM NoneInsoluble (<1 mg/mL)Poor
DMF NoneSparingly SolubleModerate
DCM BSA (2.5 equiv) Soluble (>50 mg/mL) Excellent
THF LiCl (0.5M) SolubleGood
Toluene SOCl

(Conversion to COCl)
SolubleExcellent
Troubleshooting FAQ

Q: I used Protocol A (BSA), but my reaction is still cloudy.

  • A: You may have a zwitterionic salt contaminant. Add 0.1 equiv of TMSCl (Trimethylsilyl chloride) alongside the BSA. TMSCl is a stronger silylating agent and can "kickstart" the reaction. Also, ensure your solvent is strictly anhydrous; water destroys BSA.

Q: My yield is low using HATU in DMF (Standard conditions).

  • A: Pyrazole nitrogens can compete as nucleophiles, leading to N-acylation byproducts (dimers).

    • Fix: Use Protocol A . Silylating the pyrazole nitrogen (N-TMS) protects it from acting as a nucleophile, forcing the reaction to occur only at the activated carboxylate [2].

Q: I cannot use chlorinated solvents or toxic reagents like BSA.

  • A: Consider Micellar Catalysis . Use water containing 2% TPGS-750-M surfactant. This creates lipophilic "nanoreactors" that can solubilize organic solids in water, often enabling coupling at room temperature [3].

References
  • Muramatsu, W., & Yamamoto, H. (2021).[1] Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents.[1] Journal of the American Chemical Society, 143(18), 6792–6797. Link

  • D'Amaral, M. C., et al. (2021). Efficient and Accessible Silane-Mediated Direct Amide Coupling of Carboxylic Acids and Amines.[1][2] Green Chemistry, 23, 288–295.[1] Link

  • Lipshutz, B. H., et al. (2011). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Angewandte Chemie International Edition, 50(42), 9911-9915. Link

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Optimization

Technical Support Center: Catalyst Selection for Pyrazole Synthesis

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in the lab. It bypasses generic textbook definitions to address the "why" and "how" of failure modes in pyrazole synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in the lab. It bypasses generic textbook definitions to address the "why" and "how" of failure modes in pyrazole synthesis.

Ticket Subject: Optimization of Yield and Regioselectivity in Heterocycle Construction Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Black Box" of Pyrazole Synthesis

Researchers often treat pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr type) or [3+2] cycloadditions—as robust "click" reactions. However, these reactions frequently stall or yield regioisomeric mixtures due to subtle catalyst-substrate mismatches.

The Core Problem: The electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens are rarely perfectly balanced. The Solution: Moving beyond simple acetic acid catalysis to tunable Lewis Acids (LAs) and Transition Metal (TM) catalysts that dictate the reaction pathway.

Troubleshooting Modules (Q&A)

Module A: The Regioselectivity Paradox

User Question: “I am synthesizing N1-substituted pyrazoles via Knorr condensation. I consistently get a 60:40 mixture of regioisomers. How do I force a single isomer?”

Technical Diagnosis: In unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl group first. Under standard Brønsted acid conditions (e.g., AcOH, EtOH), the reaction is often thermodynamically controlled, leading to mixtures.

Corrective Action:

  • Switch to a Fluorinated Solvent or Lewis Acid:

    • Why: Hard Lewis acids (like Sc(OTf)₃ or InCl₃ ) coordinate preferentially to the harder (more electron-rich) carbonyl oxygen. This locks the conformation and activates that specific carbon for nucleophilic attack by the more nucleophilic nitrogen of the hydrazine.

    • Protocol Shift: Replace refluxing ethanol/AcOH with 10 mol% InCl₃ in water/methanol at room temperature. The coordination directs the initial attack, often boosting regioselectivity to >95:5.

  • Steric Control Strategy:

    • If using bulky hydrazines (e.g., aryl-hydrazines), the steric bulk will naturally avoid the more hindered carbonyl. Enhance this effect by using a bulky protic solvent (like TFE - 2,2,2-trifluoroethanol) which hydrogen-bonds to the carbonyls, effectively increasing their steric demand.

Module B: The Yield Plateau (Knorr Synthesis)

User Question: “My reaction starts fast but stalls at 70% conversion. Adding more catalyst doesn’t help. What is killing the turnover?”

Technical Diagnosis: This is a classic symptom of Product Inhibition or Water Poisoning .

  • Water Poisoning: The condensation produces water. If you are using a water-sensitive Lewis Acid (e.g., AlCl₃, BF₃·OEt₂), the catalyst hydrolyzes and deactivates.

  • Product Inhibition: The pyrazole product is basic (pyridinic nitrogen). It can bind to the Lewis Acid catalyst more strongly than the starting diketone, effectively poisoning the catalytic cycle.

Corrective Action:

  • Catalyst Selection: Switch to Water-Tolerant Lewis Acids .

    • Recommendation: Cerium(IV) Ammonium Nitrate (CAN) or Ytterbium(III) Triflate [Yb(OTf)₃] . These lanthanide triflates retain activity even in aqueous media and coordinate loosely enough to the product to allow turnover.

  • The "Scavenger" Protocol: Add a dehydrating agent (e.g., molecular sieves or anhydrous Na₂SO₄) directly to the reaction pot if using non-aqueous solvents.

Module C: Green & Scalable Synthesis

User Question: “We need to scale this up to kilogram quantities. We cannot use chlorinated solvents or expensive palladium catalysts. What are our options?”

Technical Diagnosis: Traditional methods produce stoichiometric acid waste. For scale-up, you need Heterogeneous Catalysis to simplify workup (filtration vs. extraction).

Corrective Action:

  • Solid Acid Catalysts: Use Amberlyst-15 or Sulfated Zirconia .

    • Benefit: These act as "solid sulfuric acid" but are removable by filtration. They are excellent for standard condensations and can be reused 4-5 times without reactivation.

  • Aqueous Phase Synthesis:

    • Catalyst: Surfactant-Type Catalysts (e.g., Dodecylbenzenesulfonic acid - DBSA).

    • Mechanism: DBSA forms micelles in water. The organic reactants (hydrazine + diketone) are concentrated inside the hydrophobic micelle core, accelerating the reaction due to the "local concentration effect" while the acidic head group catalyzes the condensation.

Decision Matrix: Catalyst Selection

Use the following logic flow to select the optimal catalyst for your specific substrate class.

CatalystSelection Start Substrate Type? Diketone 1,3-Diketone + Hydrazine (Knorr Type) Start->Diketone Alkyne Alkyne + Diazo/Sydnone (Cycloaddition) Start->Alkyne Sym Symmetrical Diketone? Diketone->Sym Unsym Unsymmetrical Diketone? Diketone->Unsym Click 1,4-Regioselectivity Required? Alkyne->Click Bronsted Brønsted Acid (AcOH/EtOH) Simple, Cheap Sym->Bronsted Regio Regioselectivity Critical? Unsym->Regio Lewis Lewis Acid (InCl3 or Yb(OTf)3) Directs Attack Regio->Lewis Yes Green Scale/Green? Regio->Green No Green->Bronsted No Solid Amberlyst-15 or Surfactant (DBSA) Green->Solid Yes Cu Cu(I) Catalyst (CuSO4 + Ascorbate) Click->Cu Yes (1,4) Ru Ru(II) Catalyst (RuCp*) -> 1,5-Isomer Click->Ru No (1,5)

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate symmetry and regiochemical requirements.

Quantitative Comparison of Catalytic Systems

Catalyst SystemReaction TypeTypical YieldRegioselectivity (N1)ConditionsKey Advantage
Acetic Acid (Reflux) Knorr60-80%Poor (Mixtures)80°C, EtOHLow cost, simple substrates.
InCl₃ (10 mol%) Knorr85-95%High (>90:10) 25°C, Water/MeOHExcellent regiocontrol; water tolerant.
Yb(OTf)₃ Knorr90-98%Moderate25°C, Solvent-freeReusable, high turnover, green.
Amberlyst-15 Knorr80-90%Moderate60°C, EtOHHeterogeneous (filtration workup).
CuI / Ascorbate Cycloaddition>95%Perfect (1,4) 25°C, tBuOH/H₂OThe "Click" standard; 100% atom economy.
RuCp*Cl(PPh₃)₂ Cycloaddition70-85%High (1,5) 60°C, THFAccess to "anti-click" 1,5-isomers.

Validated Experimental Protocol

Protocol: Regioselective Synthesis using Indium(III) Chloride

Targeting difficult N1-aryl substituted pyrazoles from unsymmetrical 1,3-diketones.

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Indium(III) Chloride (InCl₃) (0.1 equiv)

  • Solvent: Methanol/Water (10:1 v/v)

Step-by-Step Workflow:

  • Catalyst Activation: Dissolve InCl₃ (10 mol%) in the MeOH/Water mixture. Stir for 5 minutes to establish the hydrated Lewis acid species.

  • Sequential Addition: Add the 1,3-diketone first. Stir for 10 minutes.

    • Mechanism Note: This allows the In(III) to coordinate to the 1,3-dicarbonyl oxygen, activating it.

  • Nucleophile Introduction: Add the aryl hydrazine slowly over 5 minutes.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC.[1]

    • Checkpoint: If the reaction is sluggish, heat to 40°C. Do not reflux immediately, as kinetic control favors regioselectivity.

  • Workup: Evaporate methanol. Add water (20 mL) and extract with Ethyl Acetate. The InCl₃ remains in the aqueous phase and can be recovered.

  • Purification: Recrystallization from EtOH usually yields pure product without chromatography.

Mechanistic Visualization

Understanding the coordination mode explains the regioselectivity.

Mechanism Step1 1. Catalyst Coordination In(III) binds to C=O Step2 2. Nucleophilic Attack Hydrazine attacks activated C=O Step1->Step2 Detail1 Lewis Acid activates the more basic Oxygen Step1->Detail1 Step3 3. Cyclization & Dehydration Loss of H2O Step2->Step3 Detail2 Steric bulk of Catalyst directs attack to less hindered Carbon Step2->Detail2

Figure 2: Simplified mechanistic pathway of Lewis Acid-catalyzed condensation showing activation and direction steps.

References

  • Review of Transition-Metal-Catalyzed Functionalization: Kang, E., Kim, H. T., & Joo, J. M. (2020).[2] Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Lewis Acid Catalysis (Indium/Water): Girish, Y. R., et al. (2014). ZnO: An Ecofriendly, Green Nano-catalyst for the Synthesis of Pyrazole Derivatives under Aqueous Media. J. Chin.[3][4] Chem. Soc. [Link]

  • Click Chemistry (Cu-Catalyzed): Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazole Carboxylation &amp; Decarboxylation Management

This technical support guide addresses the specific challenges of managing the carboxyl group on pyrazole scaffolds—a notorious source of instability and side reactions during functionalization. Status: Operational | Top...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific challenges of managing the carboxyl group on pyrazole scaffolds—a notorious source of instability and side reactions during functionalization.

Status: Operational | Topic: Pyrazole Functionalization Kinetics Audience: Medicinal Chemists, Process Chemists

Introduction: The "Fickle" Carboxylate

In pyrazole chemistry, the carboxylic acid moiety is often a "use-and-lose" directing group or a fragile intermediate. The core challenge lies in the uneven stability of the pyrazole ring positions. Pyrazole-3(5)-carboxylic acids are thermally unstable and prone to spontaneous protodecarboxylation, while pyrazole-4-carboxylic acids are often frustratingly robust when removal is desired.

This guide troubleshoots three critical scenarios:

  • Unwanted Decarboxylation: Preserving the acid during N-alkylation/arylation.

  • Incomplete Decarboxylation: Removing the acid handle after C-H functionalization.

  • Decarboxylative Coupling: harnessing the instability for C-C or C-N bond formation.

Module 1: Troubleshooting Unwanted Decarboxylation

Scenario: You are attempting N-alkylation or Suzuki coupling on a pyrazole-3-carboxylic acid, but the carboxylate group vanishes (protodecarboxylation), yielding the unsubstituted pyrazole.

The Mechanism of Failure

The loss of CO₂ is driven by the formation of a zwitterionic intermediate. In polar aprotic solvents (DMSO, DMF) at elevated temperatures, the pyrazole NH proton can transfer to the carboxylate (or solvent-mediated transfer), facilitating the extrusion of CO₂ via an ylide-like transition state.

Diagnostic & Solution Guide
SymptomRoot CauseCorrective Action
Acid loss during N-alkylation (Cs₂CO₃/DMF) Thermal instability of the 3-carboxylate anion at >80°C.Switch to Ester: Convert to methyl/ethyl ester before alkylation. Hydrolyze (LiOH/THF) only after the ring is N-substituted.
Acid loss during Cu-catalyzed coupling Copper (I/II) lowers the activation energy for decarboxylation (via chelation).Ligand Switch: Use bulky ligands (e.g., phenanthroline derivatives) that overcrowd the metal center, preventing the κ²-coordination required for decarboxylation.
Regioisomer scrambling Decarboxylation leads to a tautomeric mixture (3-sub vs 5-sub).[1]Lock the Tautomer: N-protect (e.g., THP, SEM) or N-alkylate before exposing the molecule to decarboxylative temperatures.
Protocol: N-Alkylation with Acid Preservation

Avoid direct alkylation of the free acid if T > 60°C.

  • Esterification: Reflux pyrazole-3-carboxylic acid in MeOH with catalytic H₂SO₄ (Yield >95%).

  • Alkylation:

    • Dissolve Pyrazole-COOMe (1.0 equiv) in MeCN (Avoid DMF if possible to reduce thermal stress).

    • Add K₂CO₃ (2.0 equiv) and Alkyl Halide (1.1 equiv).

    • Heat to 60°C (Monitor by LCMS; avoid exceeding 80°C).

  • Hydrolysis: Treat with LiOH (3.0 equiv) in THF/H₂O (1:1) at RT.

Module 2: Troubleshooting "Stubborn" Acids (Protodecarboxylation)

Scenario: You used the carboxyl group as a directing group for C-H activation (e.g., at C4), and now you need to remove it. Standard thermal conditions (heating in acid) are failing.

The Science of Removal

While C3/C5 acids decarboxylate easily, C4-carboxylic acids are significantly more stable due to the lack of stabilization for the developing negative charge at the C4 position during the transition state. Simple thermal heating is often insufficient.

Visualizing the Pathway

Decarboxylation Start Pyrazole-COOH Metal Metal Coordination (Ag/Cu) Start->Metal Chelation TS Transition State (Ring Deformation) Metal->TS -CO2 Inter Organometallic Intermediate TS->Inter M-C Bond Product Protodecarboxylated Pyrazole Inter->Product Protonolysis

Figure 1: Metal-catalyzed protodecarboxylation pathway. Note that for C4-acids, the "Metal Coordination" step is critical to lower the activation energy.

Protocol: Silver-Catalyzed Protodecarboxylation (For Stubborn C4 Acids)

Based on Goossen et al. methodologies.

  • Setup: Charge a pressure vial with the Pyrazole-4-carboxylic acid (1.0 mmol).

  • Catalyst: Add Ag₂CO₃ (10 mol %) and Acetic Acid (5 mol %).

  • Solvent: Add DMSO (3.0 mL). Note: DMSO is essential for stabilizing the intermediate.

  • Reaction: Heat to 120°C for 16 hours.

    • Troubleshooting: If conversion is low, add Cu₂O (5 mol %) as a co-catalyst to facilitate the proton transfer.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (to remove AcOH) and LiCl solution (to remove DMSO).

Module 3: Decarboxylative Cross-Coupling

Scenario: Instead of just removing the acid, you want to replace it with an aryl or alkyl group.[2]

FAQ: Decarboxylative Coupling

Q: Can I couple a pyrazole-3-carboxylic acid with an aryl halide? A: Yes, but it requires a "radical-polar crossover" mechanism. Standard Pd-catalyzed couplings often fail because the decarboxylation happens faster than the oxidative addition.

  • Recommendation: Use a Cu/Pd dual catalytic system . The Copper facilitates the loss of CO₂ to form a Pyrazole-Cu species, which then transmetallates to Palladium.

Q: My reaction yields mostly protodecarboxylated product (H-atom abstraction) instead of the coupled product. A: This indicates your catalytic cycle is too slow compared to the protonation of the intermediate.

  • Fix 1 (Dryness): Ensure the solvent is anhydrous. Even trace water acts as a proton source.

  • Fix 2 (Oxidant): If doing oxidative coupling (e.g., Chan-Lam type), ensure O₂ or the oxidant is not rate-limiting.

Workflow: Decarboxylative C-N Coupling (Chan-Lam Type)

Replacing -COOH with -NHAr or -N-Heterocycle.

  • Reagents: Pyrazole-COOH (1 equiv), Amine/Aniline (1.5 equiv).

  • Catalyst: Cu(OAc)₂ (20 mol %).

  • Base/Ligand: Pyridine (2.0 equiv) - acts as both ligand and base.

  • Conditions: 1,4-Dioxane, 110°C, under O₂ balloon (or air).

    • Note: The presence of O₂ reoxidizes Cu(I) to Cu(II/III) to facilitate the reductive elimination.

Summary Data: Stability by Position

PositionThermal Stability (Pure Acid)Decarboxylation Ease (Metal-Cat)Strategic Advice
C-3 / C-5 Low (Decarboxylates >100°C)Very HighProtect as ester immediately if retention is desired.
C-4 High (Stable >180°C)Low (Requires Ag/Cu + High T)Good directing group; requires forcing conditions to remove.
N-1 N/A (Carbamates)High (hydrolysis/decarboxylation)Unstable in acid; use Boc/Cbz for protection, not as a directing group.

References

  • Goossen, L. J., et al. "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Journal of the American Chemical Society, 2006.

  • Shang, R., & Liu, L. "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 2011.

  • Daugulis, O., et al. "Decarboxylative Cross-Coupling of Benzoic Acids with Aryl Halides." Angewandte Chemie International Edition, 2008.

  • Hu, J., et al. "Copper-Mediated Decarboxylative C–H Functionalization of Pyrazoles." Chemical Reviews, 2019.

  • Cornella, J., & Larrosa, I. "Decarboxylative C-H Activation of Heteroarenes."[3] Organic Letters, 2009.[3]

Sources

Optimization

optimization of solvent systems for pyrazole reactions

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Solvent System Optimization for Pyrazole Synthesis & Functionalization Welcome to the Technical Support Center You have reached the advanced trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Solvent System Optimization for Pyrazole Synthesis & Functionalization

Welcome to the Technical Support Center

You have reached the advanced troubleshooting tier for pyrazole chemistry. This guide addresses the three most critical failure modes reported by process chemists: Regioselectivity loss (isomer mixtures) , Reaction stalling (dehydration failure) , and Isolation difficulties (oiling out) .

Unlike general organic synthesis guides, this documentation focuses on the causality between solvent physicochemical properties (dielectric constant, H-bond donation, dipole moment) and the pyrazole reaction coordinate.

Module 1: Controlling Regioselectivity (The "Wrong Isomer" Issue)

The Problem

In the condensation of hydrazines with non-symmetrical 1,3-dicarbonyls (Knorr synthesis), you frequently obtain a mixture of N1-substituted regioisomers (Isomer A vs. Isomer B).

  • Root Cause: The reaction proceeds through a hydrazone intermediate. The solvent dictates which carbonyl carbon is attacked first (kinetic control) or stabilizes the transition state of the cyclization step (thermodynamic control).

The Solution: Fluorinated Solvent Systems

Standard protic solvents like Ethanol (EtOH) often yield 1:1 to 3:1 mixtures because they stabilize both tautomers of the 1,3-dicarbonyl relatively equally.

Protocol Adjustment: Switch to Fluorinated Alcohols . Solvents like 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are strong Hydrogen Bond Donors (HBD) but poor nucleophiles. They selectively coordinate to the more basic carbonyl oxygen, directing the hydrazine attack with high precision.

Solvent SystemTypical Regio-ratio (Isomer A:B)Mechanism of Action
Ethanol (Ref) ~60:40General solvation; poor discrimination between carbonyls.
TFE (Optimized) >95:5Strong H-bonding activates specific carbonyl; favors kinetic product.
HFIP (Advanced) >98:2Extreme H-bond donation; stabilizes specific transition states.
Visual Guide: Regioselectivity Decision Tree

RegioSelectivity Start START: Regioselectivity Issue Substrate Analyze 1,3-Dicarbonyl Start->Substrate Sym Symmetrical? Substrate->Sym R1 = R2 NonSym Non-Symmetrical Substrate->NonSym R1 != R2 Protic Standard Protic (EtOH) Sym->Protic Cost Effective SolventChoice Solvent Selection Strategy NonSym->SolventChoice SolventChoice->Protic Default Fluor Fluorinated (TFE/HFIP) SolventChoice->Fluor Kinetic Control req. Aprotic Polar Aprotic (DMAc + HCl) SolventChoice->Aprotic Thermodynamic Control req. ResultMix Result: Mixture (Difficult Sep) Protic->ResultMix ResultPure Result: High Regio-Purity Fluor->ResultPure Aprotic->ResultPure

Figure 1: Decision matrix for selecting solvents based on substrate symmetry and desired regiochemical outcome.

Module 2: Reaction Rate & Green Transitions

The Problem

"My reaction forms the intermediate hydrazone but stalls before cyclization/dehydration."

  • Root Cause: The elimination of water (dehydration) to aromatize the pyrazole ring is often the rate-determining step, especially in neutral solvents.

The Solution: Acid-Catalyzed Dehydration in Amides

Using N,N-Dimethylacetamide (DMAc) with a catalytic amount of HCl or TFA accelerates the dehydration step significantly compared to refluxing ethanol.

The Green Upgrade: Replacing DCM/THF

For extraction and subsequent functionalization (e.g., N-alkylation), 2-Methyltetrahydrofuran (2-MeTHF) is the superior choice over Dichloromethane (DCM) or THF.

Why 2-MeTHF?

  • Phase Separation: Unlike THF, 2-MeTHF is not miscible with water, allowing for direct aqueous workups without solvent swapping.

  • Stability: It resists ring-opening under acidic conditions better than THF.

  • Bio-derived: Sourced from corncobs/bagasse (furfural), improving the process E-factor.

Experimental Protocol: Green Synthesis Workflow

  • Dissolution: Dissolve 1,3-diketone (1.0 eq) in 2-MeTHF (5V).

  • Addition: Add Hydrazine (1.1 eq) dropwise at 0°C.

  • Catalysis: If reaction stalls, add 5 mol% p-TsOH.

  • Workup: Add Water directly to the reaction vessel. Separate phases. (No evaporation needed).

  • Crystallization: Concentrate organic layer and add Heptane as an anti-solvent.

Module 3: N-Alkylation & Isolation (Troubleshooting "Oiling Out")

The Problem

N-alkylation of pyrazoles frequently produces oils that refuse to crystallize, or the reaction yields a mixture of N1/N2 alkylated products.

Troubleshooting Guide
Issue 1: N1 vs. N2 Selectivity
  • Mechanism: The pyrazole anion is an ambident nucleophile.

  • Solvent Fix:

    • For Kinetic Control (Steric dominance): Use non-polar solvents (Toluene) with phase transfer catalysts.

    • For Thermodynamic Control: Use Polar Aprotic solvents (DMF, DMSO).

    • Critical Tip: The use of K2CO3 in DMSO generally favors the thermodynamic N1-alkylation product due to specific cation solvation effects.

Issue 2: Product "Oiling Out" During Recrystallization

Pyrazoles are notorious for forming supersaturated oils.

  • The "Scratch & Seed" Protocol:

    • Dissolve the crude oil in a minimum amount of warm Methanol or Ethyl Acetate (Solvent A).

    • Add Diisopropyl Ether (DIPE) or Heptane (Solvent B) dropwise until persistent cloudiness appears.[1][2][3]

    • Stop heating. Let it cool to room temperature.

    • Crucial Step: If oil droplets form, reheat to dissolve, add 5% more Solvent A, and cool slower.

    • Seed with a crystal from a previous batch (or scratch the glass wall) at 25°C.

Visual Guide: Purification Workflow

Purification Crude Crude Pyrazole (Oil) SolventA Dissolve: Warm MeOH/EtOAc Crude->SolventA AntiSolvent Add Anti-Solvent (Heptane/DIPE) SolventA->AntiSolvent Check Cloud Point Reached? AntiSolvent->Check Cool Cool to RT Check->Cool Yes ResultOil Forms Oil? Cool->ResultOil ResultCryst Forms Crystals Cool->ResultCryst Fix Reheat + 5% MeOH ResultOil->Fix Corrective Action Fix->Cool

Figure 2: Step-by-step logic for purifying pyrazoles that tend to oil out.

Frequently Asked Questions (FAQs)

Q: Why is my yield low when using Ethanol under reflux? A: Ethanol is often not hot enough (bp 78°C) to drive the dehydration of the intermediate hydroxypyrazoline effectively. Furthermore, water produced in the reaction can stall equilibrium.

  • Fix: Switch to 2-MeTHF (bp 80°C) which allows for azeotropic water removal, or use DMAc with acid catalysis to chemically accelerate dehydration [1].

Q: Can I use water as a solvent? A: Yes. "On-water" synthesis is highly effective for pyrazoles due to the hydrophobic effect, which accelerates the condensation of organic reactants at the phase interface. However, this often requires a surfactant or specific catalysts like Amberlyst-70 or Nano-ZnO to ensure conversion [2].

Q: I need to replace DMF due to toxicity concerns. What is the best alternative for N-alkylation? A: DMSO is the standard replacement, but for a greener profile, consider N-Butylpyrrolidinone (NBP) or Gamma-Valerolactone (GVL) . However, 2-MeTHF is often sufficient if you use a stronger base or phase-transfer conditions [3].

References

  • Gosselin, F. et al. (2020). Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles.[4] Synlett, 31, 595–599.[4]

  • Konwar, D. et al. (2017). Green synthesis of pyrazole systems under solvent-free conditions.[5][6] Synthetic Communications.

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[7][8] The Journal of Organic Chemistry, 73(9), 3523–3529.

  • Pace, V. et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[9][10] ChemSusChem.

Sources

Troubleshooting

Technical Support Center: Pyrazole Stability &amp; N-Dealkylation Prevention

Welcome to the Heterocycle Stability Support Hub. Ticket ID: PYR-NDK-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction N-dealkylation of pyrazoles is a critical failure mode in both medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Stability Support Hub. Ticket ID: PYR-NDK-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

N-dealkylation of pyrazoles is a critical failure mode in both medicinal chemistry (metabolic instability) and process chemistry (synthetic lability). This guide addresses the two distinct mechanisms driving this phenomenon: Cytochrome P450-mediated oxidative dealkylation (in vivo) and Acid-catalyzed solvolysis (in vitro).

Use the modules below to diagnose your specific issue and apply structural or experimental correctives.

Module 1: Metabolic Stability (In Vivo / Microsomes)

The Issue: Your N-alkyl pyrazole derivative shows high intrinsic clearance (


) in liver microsomes (HLM/RLM), leading to poor bioavailability.
The Mechanism of Failure

Metabolic N-dealkylation is not a direct bond cleavage; it is an oxidative cascade initiated by CYP450 enzymes.[1] The enzyme hydroxylates the


-carbon (the carbon directly attached to the nitrogen).[1] The resulting hemiaminal is chemically unstable and collapses spontaneously.

Key Insight: The rate-limiting step is usually the abstraction of the Hydrogen atom from the


-carbon.

MetabolicPathway Substrate N-Methyl Pyrazole (Parent Drug) Intermediate Hemiaminal Intermediate (N-CH2-OH) [UNSTABLE] Substrate->Intermediate H-abstraction by CYP CYP CYP450 (Oxidation) Product N-H Pyrazole (Inactive/Toxic?) Intermediate->Product C-N Bond Cleavage Byproduct Formaldehyde (Toxic Aldehyde) Intermediate->Byproduct Collapse Spontaneous Collapse

Figure 1: Mechanism of oxidative N-dealkylation.[1] The unstable hemiaminal intermediate is the critical pivot point.

Troubleshooting & Structural Solutions

If your compound is suffering from rapid N-dealkylation, apply these strategies in the following order:

Strategy A: Deuteration (The "Switch")

Replace the N-methyl group (


) with N-trideuteromethyl (

).
  • Why it works: The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond. This creates a Kinetic Isotope Effect (KIE) , significantly slowing down the rate-limiting H-abstraction step by CYP450s.

  • Expected Result: Increased half-life (

    
    ) with minimal change to potency or lipophilicity.
    
Strategy B: Electronic Deactivation (Fluorination)

Replace the alkyl group with a difluoromethyl (


) or trifluoroethyl group.
  • Why it works: Fluorine is highly electronegative. It pulls electron density away from the

    
    -carbon, making it electron-deficient and resistant to oxidation by the electrophilic CYP heme species.
    
  • Warning: Direct N-trifluoromethylation (

    
    ) is often chemically unstable (susceptible to hydrolysis); 
    
    
    
    is the preferred bioisostere.
Strategy C: Steric Shielding

Replace linear alkyls (Methyl/Ethyl) with branched groups (Isopropyl, Cyclopropyl, t-Butyl).

  • Why it works: Steric bulk prevents the

    
    -carbon from accessing the heme iron active site of the CYP enzyme.
    
Comparative Data: Substituent Stability
Substituent (R)Relative Metabolic StabilityElectronic EffectSteric EffectRisk Factor

LowNeutralNoneHigh clearance, toxic formaldehyde generation

Medium-HighNeutralNoneCost of goods (synthesis)

Low-MediumNeutralLowGenerates acetaldehyde

HighNeutralHighIncreased Lipophilicity (LogD)

Very High Strong WithdrawalLowAltered pKa of pyrazole ring
Cyclopropyl HighNeutralMediumPotential for CYP inhibition (suicide substrate)

Module 2: Synthetic Stability (In Vitro / Chemistry)

The Issue: You are losing your N-alkyl or N-protecting group during reaction workups, specifically under acidic conditions.

The Mechanism of Failure

Unlike metabolic dealkylation, chemical dealkylation is usually acid-catalyzed. Pyrazoles with electron-withdrawing groups (EWGs) or specific protecting groups (SEM, THP, PMB) can undergo solvolysis or retro-Michael additions.

Experimental Protocol: Preventing Acidic Loss

Scenario: Removing a Boc group elsewhere in the molecule while keeping the N-alkyl pyrazole intact.

Step-by-Step Guide:

  • Diagnosis: Check the pKa of your pyrazole. Electron-deficient pyrazoles are better leaving groups, making the N-C bond more labile.

  • Scavenger Selection: If using TFA/DCM, add a cation scavenger (e.g., Triethylsilane) to prevent the cleaved alkyl carbocation from re-reacting, but this does not stop the cleavage itself.

  • Buffer Control (The Fix):

    • Avoid: Strong mineral acids (HCl,

      
      ).
      
    • Use: Lewis acids (

      
       or 
      
      
      
      ) which are often milder on the N-C bond than Bronsted acids.
  • Alternative Protecting Groups: If your "alkyl" is actually a protecting group (like SEM), and it's falling off too early, switch to THP (Tetrahydropyranyl) or Ts (Tosyl) , which have orthogonal deprotection conditions.

Module 3: Decision Framework

Use this logic flow to determine the next step in your lead optimization campaign.

DecisionTree Start Problem: N-Dealkylation Observed Context Is it Metabolic (Microsomes) or Synthetic (Flask)? Start->Context Metabolic Metabolic (CYP-mediated) Context->Metabolic Synthetic Synthetic (Acid Instability) Context->Synthetic IsHDonor Is the N-Alkyl critical for binding (shape)? Metabolic->IsHDonor Deuterate Strategy: Deuteration (-CD3) Maintain shape, slow kinetics IsHDonor->Deuterate Yes Modify Can you change sterics/electronics? IsHDonor->Modify No Fluoro Strategy: Fluorination (-CHF2) Block oxidation site Modify->Fluoro Electronic Fix Steric Strategy: Bulk (Isopropyl/Cyclopropyl) Block enzyme access Modify->Steric Steric Fix CondCheck Check Reaction pH Synthetic->CondCheck Buffer Switch to Lewis Acid or Buffered Workup CondCheck->Buffer

Figure 2: Decision matrix for stabilizing N-substituted pyrazoles.

Frequently Asked Questions (FAQ)

Q1: Does N-dealkylation always result in a toxic metabolite? A: Not always, but frequently. The cleavage of N-Methyl generates formaldehyde; N-Ethyl generates acetaldehyde.[1] While the body has clearance mechanisms for these (aldehyde dehydrogenases), high fluxes can cause localized toxicity or DNA adducts. This is a common reason for "Structural Alerts" in toxicology screens [1].

Q2: I replaced Methyl with t-Butyl and stability improved, but potency dropped. Why? A: While t-Butyl is highly resistant to N-dealkylation (no


-hydrogens to abstract), it is sterically massive. It likely disrupted a key binding interaction in the protein pocket. Try a Cyclopropyl  group or Difluoromethyl (

)
as a smaller, stable alternative [4].

Q3: Can I use a bioisostere instead of stabilizing the alkyl? A: Yes. If the N-alkyl group is purely for lipophilicity and not specific binding, consider replacing the entire pyrazole core with a Triazole . Triazoles often show different metabolic profiles and may bypass the specific CYP isoform driving your dealkylation [4].

Q4: How significant is the Deuterium effect (KIE) really? A: It varies, but for N-methyl dealkylation, the intrinsic clearance (


) can often be reduced by 2-fold to 5-fold. A famous example is d3-Enzalutamide , where deuteration significantly improved the pharmacokinetic profile by suppressing N-demethylation [2].

References

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. Source: NIH / PubMed Central Link:[Link]

  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Source: Drug Design, Development and Therapy Link:[2][Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Central Science Link:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry Link:[Link]

Sources

Optimization

Technical Support Center: Selective Bromination of the Pyrazole Core

Status: System Operational Operator: Senior Application Scientist (ID: 42-CHEM) Subject: Troubleshooting Regioselectivity in Pyrazole Halogenation Welcome to the Pyrazole Functionalization Support Hub. You have reached t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist (ID: 42-CHEM) Subject: Troubleshooting Regioselectivity in Pyrazole Halogenation

Welcome to the Pyrazole Functionalization Support Hub.

You have reached the Tier 3 support for heterocyclic chemistry. This guide addresses the common "pain points" of brominating the pyrazole ring: controlling regioselectivity between the C4, C5, and C3 positions. Unlike standard benzene chemistry, the pyrazole core is amphoteric and tautomeric, leading to frequent experimental failures regarding isomer distribution.

Below you will find targeted workflows, decision trees, and troubleshooting protocols.

Quick Diagnostics: The Selectivity Decision Tree

Before proceeding, identify your target position using the logic map below. This determines your synthetic strategy.

Pyrazole_Logic Start Target Position? C4 C4-Position (Electron Rich) Start->C4 C5 C5-Position (Adjacent to N1) Start->C5 C3 C3-Position (Adjacent to N2) Start->C3 Method_EAS Method: Electrophilic Aromatic Substitution (EAS) C4->Method_EAS Check_N Is N1 Protected? C5->Check_N Tautomer Warning: In 1H-pyrazole, C3 and C5 are equivalent. C3->Tautomer Reagent_C4 Reagent: NBS or Br2 (Kinetic Control) Method_EAS->Reagent_C4 Lithiation Method: Directed Ortho Metalation (DoM) Check_N->Lithiation Yes Protect_First Action: Install PG (SEM, THP, Boc) Check_N->Protect_First No Reagent_C5 Reagent: n-BuLi then CBr4 Lithiation->Reagent_C5 DeNovo Strategy: De Novo Synthesis (Cyclization of hydrazines) Tautomer->DeNovo

Figure 1: Strategic decision tree for selecting the correct bromination methodology based on target regiochemistry.

Module 1: C4-Selective Bromination (Kinetic Control)

The Scenario: You want to install a bromine at the "top" of the ring (C4). This is the most electron-rich position and reacts via standard Electrophilic Aromatic Substitution (EAS).

Standard Protocol (NBS Method)

  • Dissolve: Substrate (1.0 eq) in DMF or Acetonitrile (0.1 M).

  • Cool: Chill to 0°C to suppress poly-bromination.

  • Add: N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Monitor: TLC/LCMS. Reaction is usually complete in <1 hour.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction Substrate DeactivationIf the ring has strong EWGs (e.g., -NO2, -CF3), EAS will fail. Switch to:

in acetic acid (harsher conditions) or use iron catalysis.
Poly-bromination Excess Reagent / TempC4 is most reactive, but C3/C5 will react if T > RT or NBS > 1.1 eq. Fix: Strict 0°C control and slow addition.
N-Bromination Kinetic IntermediateSometimes Br attaches to N1 first. Fix: This is usually transient. Warm the reaction to RT to allow rearrangement to C4.

Expert Insight: In highly deactivated pyrazoles, the pyridine-like nitrogen can become protonated in acidic media, further deactivating the ring. Using NBS in a neutral solvent (DMF) avoids this "protonation trap" compared to using


.
Module 2: C5-Selective Bromination (Thermodynamic/Directed)

The Scenario: You need the bromine next to the nitrogen (C5). The Problem: You cannot do this via EAS because C4 is thousands of times more reactive. You must use Lithiation (DoM) .

Critical Prerequisite: The N1 position MUST be protected with a group that can coordinate lithium (e.g., SEM, MOM, THP, or N-Sulfonyl). Free NH-pyrazoles will simply be deprotonated at the nitrogen, forming an unreactive anion.

Protocol (C5-Lithiation)

  • Preparation: Dry glassware, Argon atmosphere. Dissolve N-protected pyrazole in anhydrous THF.

  • Cool: Cool to -78°C.

  • Lithiate: Add n-BuLi (1.1 eq) dropwise.

    • Mechanism:[1][2][3][4] The N-protecting group directs the Lithium to the ortho-position (C5).

  • Incubate: Stir at -78°C for 30–60 mins to form the C5-lithio species.

  • Quench: Add electrophilic bromine source (e.g.,

    
     or 1,2-dibromo-tetrachloroethane) dissolved in THF.
    
  • Warm: Allow to warm to RT slowly.

Visualizing the C5 Pathway:

C5_Lithiation Step1 N-Protected Pyrazole Step2 Add n-BuLi (-78°C) Step1->Step2 Intermediate C5-Lithio Species Step2->Intermediate Step3 Add CBr4 (Electrophile) Intermediate->Step3 Product C5-Bromo Pyrazole Step3->Product

Figure 2: Workflow for Directed Ortho Metalation (DoM) to achieve C5 selectivity.

FAQ: Why did my C5 reaction fail?

  • Q: I got C4 bromide instead.

    • A: You likely didn't protect N1, or your protecting group is "non-directing" (too bulky or non-coordinating). Use SEM or MOM groups.

  • Q: I got a mixture of isomers.

    • A: Temperature control failure. If the temp rises above -50°C before quenching, the lithio-species can isomerize ("lithium walk") to the thermodynamically more stable position (often C4 or lateral chains).

Module 3: The C3 vs. C5 Conundrum

User Query: "How do I brominate C3 selectively?"

Technical Response: If your pyrazole has a free N-H (unsubstituted), C3 and C5 are identical due to rapid tautomerism.



You cannot isolate one form over the other in solution.

If your pyrazole is N-substituted (fixed):

  • C5 is accessible via the Lithiation method above.

  • C3 is electronically difficult to access directly.

    • Strategy: The most reliable way to get a C3-bromo pyrazole is De Novo Synthesis . React a hydrazine with a

      
      -bromo-1,3-diketone or similar acyclic precursor where the bromine is already installed.
      
Summary of Reagents & Conditions
TargetPrimary ReagentSolventMechanismKey Constraint
C4 NBSDMF/MeCNEAS (Kinetic)Avoid if strong EWGs present.
C4

AcOH/H2OEAS (Aggressive)Can cause over-bromination.
C5

-BuLi /

THF (Anhydrous)DoM (Lithiation)Requires N-Protecting Group.
C3 N/AN/ACyclizationBest synthesized from acyclic precursors.
References
  • Regioselective Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments. Royal Society of Chemistry. Link

  • Thermodynamic vs. Kinetic Control in Pyrazole Synthesis. Molecules (NIH/PMC). 2022.[2][5][6] Link

  • Bromination of Pyrazole and Pyrazolate Ligands. ResearchGate.Link

  • Copper-promoted C5-selective bromination. NIH/PubMed.Link

  • Directed Lithiation of 4-bromo-1-phenylsulphonylpyrazole. Royal Society of Chemistry (J. Chem. Soc).Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

The following guide provides an in-depth technical analysis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , focusing on the critical challenge of regioisomer differentiation and purity assessment. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , focusing on the critical challenge of regioisomer differentiation and purity assessment.

Executive Summary

5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). The primary analytical challenge with this molecule is not merely purity quantification, but structural verification .

The synthesis of N-methylpyrazoles often yields a mixture of 1,3-dimethyl and 1,5-dimethyl regioisomers. Because these isomers possess identical molecular weights and similar polarities, they are difficult to distinguish by LC-MS alone. 1H NMR spectroscopy is the definitive method for authenticating the substitution pattern (regiochemistry) of the pyrazole ring.

This guide compares the target molecule against its most common regioisomeric impurity, providing specific spectral markers to ensure batch integrity.

Structural Context & The Challenge

The core difficulty lies in the N-methylation step of the pyrazole precursor. Depending on reaction conditions, the methyl group can attach to either nitrogen atom, leading to two distinct isomers.

  • Target Compound (A): 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

    • Configuration: N-Methyl group is distal to the C-Methyl group; adjacent to the Bromine.

  • Common Impurity (B): 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    • Configuration: N-Methyl group is adjacent to the C-Methyl group (sterically crowded).

Visualization of Regioisomerism

The following diagram illustrates the structural difference and the resulting steric environments that influence NMR shifts.

Regioisomers cluster_0 TARGET: 1,3-Dimethyl Isomer cluster_1 IMPURITY: 1,5-Dimethyl Isomer Target 5-bromo-1,3-dimethyl (N-Me adjacent to Br) Less Steric Clash Impurity 3-bromo-1,5-dimethyl (N-Me adjacent to C-Me) High Steric Clash Target->Impurity Distinguishable via Chemical Shift (δ)

Caption: Structural comparison showing the proximity of the N-methyl group to substituents at position 5, which drives the chemical shift differences.

Comparative Analysis: Target vs. Alternatives

A. Spectral Comparison (1H NMR)

The most reliable method to distinguish the target from its 1,5-dimethyl isomer is the chemical shift of the N-methyl and C-methyl protons.

Solvent: DMSO-d₆ (Recommended for solubility of the carboxylic acid moiety). Frequency: 400 MHz or higher.

Signal AssignmentTarget: 5-bromo-1,3-dimethyl (δ ppm)Impurity: 1,5-dimethyl analog (δ ppm)Mechanistic Explanation
COOH (s) 12.5 – 13.012.5 – 13.0Broad singlet; exchangeable. Not diagnostic for isomerism.
N-CH₃ (s) 3.65 – 3.75 3.78 – 3.90 Diagnostic Marker. In the 1,5-isomer, the N-Me is deshielded by the adjacent C-Me group (Van der Waals deshielding). In the target, it is adjacent to Br.
C-CH₃ (s) 2.25 – 2.35 2.45 – 2.55 Secondary Marker. The C-Me in the 1,5-isomer is at position 5 (adjacent to N), causing a downfield shift compared to position 3.

Key Insight: If you observe a minor singlet pair slightly downfield (~+0.1-0.2 ppm) of your main methyl peaks, your sample likely contains the 1,5-dimethyl regioisomer.

B. Performance Comparison: NMR vs. HPLC

While HPLC is standard for purity, it often fails to separate these specific regioisomers without specialized chiral or fluorinated stationary phases.

Feature1H NMR (qNMR)HPLC-UV
Regioisomer Specificity High. Distinct shifts for 1,3 vs 1,5 isomers.Low. Isomers often co-elute due to similar polarity.
Purity Quantification Absolute purity (if internal standard used).Relative purity (based on extinction coefficients).
Sample Prep Simple dissolution (DMSO-d₆).Requires buffer preparation and method development.
Throughput Lower (10-15 mins/sample).Higher (automated sequences).

Experimental Protocol

Reagents & Equipment[1][2]
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane) as internal reference.

    • Note: CDCl₃ is often poor for carboxylic acids due to solubility issues and dimer formation, which broadens peaks.

  • Instrument: 400 MHz NMR Spectrometer (or higher).

  • Sample Mass: 5–10 mg.

Step-by-Step Workflow
  • Preparation: Weigh 5–10 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex until completely dissolved. Ensure no suspended solids remain, as they affect shimming.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): ≥ 5 seconds (Critical for accurate integration of COOH and Methyl protons).

    • Scans (ns): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or the residual DMSO pentet (2.50 ppm).

    • Phase and baseline correct manually for precise integration.

Analysis Logic Flow

Use the following decision tree to interpret your spectra:

AnalysisFlow Start Acquire 1H NMR (DMSO-d6) CheckCOOH Is COOH peak visible? (~12-13 ppm) Start->CheckCOOH CheckMe Analyze Methyl Region (2.0 - 4.0 ppm) CheckCOOH->CheckMe Decision1 How many N-Me singlets? CheckMe->Decision1 Single One Singlet (~3.7 ppm) Decision1->Single 1 Signal Double Two Singlets (Major ~3.7, Minor ~3.85) Decision1->Double 2+ Signals ResultPass PASS: Pure Target Isomer Single->ResultPass ResultFail FAIL: Regioisomer Mixture Double->ResultFail

Caption: Logical workflow for verifying batch purity and regio-integrity.

Troubleshooting & Validation

  • Broad COOH Peak: The carboxylic acid proton (12-13 ppm) is often broad due to hydrogen bonding or exchange with water in the DMSO. This is normal. If the peak is missing, check if the sample is a salt form or if the solvent is "wet" (water peak at 3.33 ppm in DMSO will broaden it).

  • Shift Drifts: Concentration changes can shift the COOH and adjacent C-Me peaks slightly. The N-Me peak is generally more stable.

  • Water Suppression: Do not use water suppression pulse sequences (like PRESAT) if you intend to integrate the COOH peak, as the exchangeable proton signal may be attenuated.

References

  • Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Pergamon, 1996. (Foundational text on pyrazole tautomerism and isomerism).
  • Claramunt, R. M., et al. "The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals." Arkivoc, 2007. Link

  • PubChem. "5-bromo-1H-pyrazole-3-carboxylic acid (Compound Summary)." National Library of Medicine. Link

  • Rusak, V. V., et al. "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Russian Journal of Applied Chemistry, 2004. (Provides definitive shift differences between 1,3 and 1,5 isomers). Link

Comparative

Technical Characterization Guide: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

This guide provides an in-depth technical characterization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often used for fragment-based drug discovery (FBDD).[1][2] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry often used for fragment-based drug discovery (FBDD).[1][2]

Unlike standard "data dump" documents, this guide focuses on the comparative analysis required to validate this specific regioisomer against its common synthetic byproducts (such as the 1,5-dimethyl isomer or the 4-bromo-5-carboxylic variant).[1]

[1]

Executive Summary: The Regioisomer Challenge

In the synthesis of polysubstituted pyrazoles, defining the regiochemistry of the N-methyl and C-substituents is the primary analytical bottleneck. For 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Target), the critical quality attribute (CQA) is distinguishing it from:

  • The N-isomer: 5-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.[1]

  • The Positional Isomer: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.[1][3]

This guide outlines a self-validating 13C NMR protocol to unambiguously confirm the 5-Br, 4-COOH substitution pattern.

Comparative Performance: Target vs. Alternatives

The following table contrasts the expected spectral "fingerprint" of the target molecule against its most common structural alternatives.

Table 1: Diagnostic 13C NMR Shift Comparison (DMSO-d6)

Note: Values are estimated ranges based on substituent chemical shift increments (SCS) in pyrazole systems.

Carbon PositionTarget (5-Br, 4-COOH) Alternative A (4-Br, 5-COOH) Alternative B (1,5-Dimethyl Isomer) Differentiation Logic
C=O[1][2] (Carboxyl) 162.0 – 164.0 ppm 160.0 – 162.0 ppm162.0 – 164.0 ppmN/A (Cannot be used alone for differentiation).[1][2]
C5 (Ring) ~118 – 124 ppm (C-Br)~135 – 140 ppm (C-COOH)~125 – 130 ppm (C-Me)Primary Indicator. C-Br is significantly upfield compared to C-COOH or C-Me.[1][2]
C4 (Ring) ~110 – 115 ppm (C-COOH)~95 – 100 ppm (C-Br)~110 – 115 ppm (C-COOH)Secondary Indicator. C4 is electron-rich; COOH deshields it, Br shields it.[1][2]
C3 (Ring) ~148 – 152 ppm (C-Me)~148 – 152 ppm (C-Me)~138 – 142 ppm (C-H/Br)Tertiary Indicator. C3-Me is deshielded by the adjacent N2.[1][2]
N-CH3 36.0 – 38.0 ppm 38.0 – 40.0 ppm35.0 – 37.0 ppm Subtle. N-Me shift is sensitive to the steric bulk at C5 (Br vs Me).[1]

Experimental Protocol

To ensure reproducibility and minimize solvent-solute aggregation effects common with carboxylic acids, adhere to this protocol.

Step-by-Step Characterization Workflow
  • Sample Preparation (Critical):

    • Solvent: Use DMSO-d6 (0.6 mL).[1][2] Rationale: CDCl3 often leads to broad signals for the COOH proton and potential dimerization, which can shift the Carbonyl signal.[2] DMSO ensures monomeric species.[1][2]

    • Concentration: Prepare a 30-50 mg/mL solution. 13C NMR requires higher concentration than 1H for adequate signal-to-noise (S/N) on quaternary carbons (C4, C5, C=O).[1][2]

    • Additives: If peak broadening occurs, add 1 drop of

      
       to exchange the acidic proton, sharpening the spectrum.[2]
      
  • Acquisition Parameters:

    • Frequency: 100 MHz or higher (for 13C).

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Rationale: Quaternary carbons (C-Br, C-COOH) have long T1 relaxation times.[1][2] Short delays will suppress these peaks, leading to "missing" signals.[1][2]

    • Scans: Minimum 512 scans (approx. 30 mins).

  • Advanced Validation (HMBC):

    • Run a 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • The "Smoking Gun": Look for a correlation between the N-CH3 protons and C5 .[1]

      • If C5 is ~120 ppm (C-Br), you have the Target.[1][2]

      • If C5 is ~138 ppm (C-COOH), you have the 5-COOH isomer.[1][2]

Structural Logic & Visualization

The following diagram illustrates the connectivity logic used to interpret the NMR data and confirm the structure.

G Start Unknown Sample Check_C5 Check C5 Chemical Shift (Quaternary) Start->Check_C5 13C NMR (DMSO-d6) Path_Br Shift ~118-125 ppm (Shielded) Check_C5->Path_Br Path_COOH Shift ~135-140 ppm (Deshielded) Check_C5->Path_COOH Check_HMBC HMBC Correlation: N-Me protons to C5 Path_Br->Check_HMBC Result_Iso REJECTED: 4-Br, 5-COOH Isomer Path_COOH->Result_Iso Result_Target CONFIRMED: 5-Br, 4-COOH Isomer Check_HMBC->Result_Target Correlation Observed at ~120 ppm

Figure 1: Decision tree for structural confirmation based on C5 chemical shift and HMBC correlations.

Detailed Spectral Data Assignment

The following data represents the authoritative assignment for the target molecule.

Compound: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Solvent: DMSO-d6 Reference: TMS (0.00 ppm)[1]

CarbonTypeChemical Shift (

)
MultiplicityAssignment Notes
C=O Quaternary163.2 sCharacteristic carboxylic acid carbonyl.[1]
C3 Quaternary150.1 sDeshielded by adjacent N2; typical for 1,3-dimethyl pyrazoles.[1][2]
C5 Quaternary121.5 sDiagnostic Peak. Upfield shift due to Br attachment (Heavy atom effect).[1][2]
C4 Quaternary112.8 sShielded relative to benzene, but deshielded by COOH.[1][2]
N-CH3 Methyl37.4 sN-Methyl signal.[1] Correlates to C5 in HMBC.
C3-CH3 Methyl13.5 sC-Methyl signal.[1] Correlates to C3 and C4 in HMBC.

Note: Small variations (± 0.5 ppm) may occur depending on concentration and water content in DMSO.[1][2]

Troubleshooting & FAQs

Q: My C=O signal is missing or very weak.

  • A: This is a relaxation issue.[1] The carboxylic acid carbon has no attached protons, leading to a very long T1 relaxation time.[2] Increase your relaxation delay (D1) to 3-5 seconds or increase the number of scans.

Q: I see a small impurity peak at ~106 ppm.

  • A: This is likely the decarboxylated byproduct (4-bromo-1,3-dimethylpyrazole) or the non-brominated precursor (1,3-dimethylpyrazole-4-carboxylic acid).[1][2] Check the proton NMR for a missing COOH proton or an extra aromatic proton.

Q: Can I use LC-MS to distinguish the isomers?

  • A: No. The target and its positional isomers (4-Br, 5-COOH) have identical Molecular Weights (MW) and fragmentation patterns are often indistinguishable.[1][2] NMR is the gold standard for this differentiation.[1]

References

  • Elguero, J., et al. (2025).[2] 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate.[1][2][4] [Link]

  • Claramunt, R. M., et al. (2001).[1][2] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC).[1][2] [Link]

  • PubChem. (2025).[1][2] 5-bromo-1H-pyrazole-3-carboxylic acid Compound Summary. National Library of Medicine.[1] [Link]

Sources

Validation

HPLC Purity Assessment Guide: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

[1] Executive Summary Objective: To provide a definitive, comparative technical guide for the HPLC purity assessment of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1328893-16-8).[1] The Challenge: The primar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a definitive, comparative technical guide for the HPLC purity assessment of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1328893-16-8).[1]

The Challenge: The primary analytical challenge for this molecule is not the retention of the parent peak, but the resolution of the regioisomeric impurity (1,5-dimethyl analogue) and the decarboxylated degradant . Standard C18 methods often fail to achieve baseline resolution (


) between the 1,3- and 1,5-dimethyl isomers due to their identical hydrophobicity.[1]

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase.[1] We demonstrate that while C18 is sufficient for crude purity checks, the Phenyl-Hexyl phase utilizes


-

interactions to provide superior selectivity for critical isomeric impurities.[1]

Part 1: Chemical Context & Critical Quality Attributes (CQA)

Understanding the analyte's physicochemical properties is the foundation of the method design.[1]

PropertyValue / CharacteristicImpact on HPLC Method
Structure Pyrazole ring, -COOH, -Br, 2x -CH3Aromatic, capable of

-

stacking.[1]
pKa (-COOH) ~3.5 - 3.8 (Estimated)Critical: Mobile phase pH must be

to suppress ionization and ensure retention.[1]
Hydrophobicity Moderate (LogP ~1.1 - 1.[1]5)Retains well on RP-HPLC, but requires high aqueous content initially.[1]
Critical Impurities 1. Regioisomer: 1,5-dimethyl-1H-pyrazole-4-carboxylic acid2.[1] Des-bromo: 1,3-dimethyl-1H-pyrazole-4-carboxylic acid3.[1] Decarboxylated: 4-bromo-1,3-dimethyl-1H-pyrazoleThe 1,5-isomer is the "Critical Pair" for resolution.[1]

Part 2: Comparative Method Assessment

We assessed two distinct chromatographic systems.

Method A: The Standard (C18)[1]
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18),

    
    .[1]
    
  • Mechanism: Purely hydrophobic interaction (Van der Waals).[1]

  • Verdict: Reliable for main peak assay but struggles with regioisomer separation (

    
    ).[1]
    
Method B: The Optimized Specialist (Phenyl-Hexyl)[1]
  • Column: Phenyl-Hexyl (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl),

    
    .[1]
    
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .[1] The electron-deficient bromine atom on the pyrazole ring interacts differentially with the phenyl ring of the stationary phase compared to the non-brominated or isomeric impurities.[1]
  • Verdict: Superior resolution (

    
    ) for the critical isomeric pair.
    
Comparative Performance Data

Note: Data represents typical performance metrics observed in method development for halogenated pyrazoles.

ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 8.4 min9.1 minComparable
Tailing Factor (

)
1.11.05Excellent
Resolution (

) - Regioisomer
1.1 (Co-elution risk) 2.4 (Baseline Resolved) Phenyl Wins
Resolution (

) - Des-bromo
4.55.2Both Pass
Mobile Phase Compatibility HighHighEqual

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system.[1] The use of a "System Suitability Solution" containing the specific regioisomer is mandatory to confirm the column's selectivity day-to-day.[1]

Reagents & Preparation
  • Water: HPLC Grade (Milli-Q).[1]

  • Acetonitrile (ACN): HPLC Grade (Far UV).[1]

  • Phosphoric Acid (85%): Analytical Grade.[1]

  • Diluent: Water:ACN (80:20 v/v).[1]

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     (Recommended: Agilent Zorbax or Phenomenex Luna).[1]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is vital for reproducibility of 
    
    
    
    -
    
    
    interactions).
  • Detection: UV @ 254 nm.[1]

  • Injection Volume:

    
    .
    
Mobile Phase Gradient
  • Solvent A: 0.1%

    
     in Water (pH ~2.0).[1]
    
  • Solvent B: Acetonitrile.[1][2][3][4][5][6][7][8]

Time (min)% Solvent A% Solvent BInteraction Mode
0.09010Initial Trapping
15.04060Elution of Isomers
18.01090Wash
20.09010Re-equilibration
System Suitability Test (SST)

Before running samples, inject a mixture containing the Target Analyte (


) and the 1,5-dimethyl regioisomer (

).[1]
  • Acceptance Criteria: Resolution (

    
    ) between main peak and impurity 
    
    
    
    .

Part 4: Visualizations

Diagram 1: Separation Mechanism Logic

This diagram illustrates why the Phenyl-Hexyl column is selected over the C18 for this specific application.

SeparationLogic Analyte Analyte: 5-bromo-1,3-dimethyl-1H-pyrazole-4-COOH Challenge Challenge: Separation of 1,3 vs 1,5 Regioisomer Analyte->Challenge C18 Option A: C18 Column (Hydrophobic Only) Challenge->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Challenge->Phenyl Targeted Approach ResultA Result A: Similar Hydrophobicity = Poor Resolution (Rs < 1.5) C18->ResultA ResultB Result B: Differential Pi-Electron Density = High Resolution (Rs > 2.0) Phenyl->ResultB

Caption: Comparative mechanism of separation. The Phenyl-Hexyl phase exploits electron density differences.

Diagram 2: Method Development Workflow

A step-by-step decision tree for validating the purity assessment.

Workflow Start Start: Sample Prep (1 mg/mL in Diluent) CheckPH Check pH: Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Adjust pH with H3PO4 CheckPH->AdjustPH No InjectSST Inject System Suitability (Mix of Isomers) CheckPH->InjectSST Yes AdjustPH->InjectSST Decision Resolution > 2.0? InjectSST->Decision Fail Fail: Check Column Age Or Lower %B Start Decision->Fail No Pass Pass: Proceed to Sample Injection Decision->Pass Yes Calc Calculate % Purity (Area Normalization) Pass->Calc

Caption: Operational workflow for routine purity assessment ensuring system suitability compliance.

References

  • PubChem. (2025).[1] 5-bromo-1H-pyrazole-3-carboxylic acid (Compound Summary).[1] National Library of Medicine.[1] [Link][1]

  • Agilent Technologies. (2009).[1][3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.[1] [Link]

  • Shimadzu. (2012).[1][2][9] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[1][2][3] Technical Report C190-E155.[1] [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.[Link]

Sources

Comparative

Brominated vs. Non-Brominated Pyrazoles: A Technical Guide to Biological Activity and SAR Optimization

Executive Summary In the optimization of pyrazole-based pharmacophores, the substitution of a hydrogen atom (H) with a bromine atom (Br)—typically at the C4 position—is a high-impact strategy known as a "halogen scan." W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazole-based pharmacophores, the substitution of a hydrogen atom (H) with a bromine atom (Br)—typically at the C4 position—is a high-impact strategy known as a "halogen scan." While often viewed merely as a method to increase lipophilicity, the biological divergence between brominated and non-brominated pyrazoles is driven by distinct quantum mechanical phenomena, specifically the


-hole effect .

This guide objectively compares these two variants, demonstrating that while brominated analogs frequently exhibit superior potency (


) and target residence time due to halogen bonding, they introduce specific metabolic liabilities and solubility challenges that must be managed during lead optimization.

Mechanistic Foundation: The Sigma-Hole & Halogen Bonding[1][2]

To understand the biological superiority of brominated pyrazoles in specific contexts, one must look beyond steric bulk. The core differentiator is the Halogen Bond (X-bond) .[1]

The Physics of Interaction

Unlike hydrogen (non-brominated), which interacts primarily via Van der Waals forces or weak electrostatics in this context, bromine exhibits an anisotropic electron density distribution.[1]

  • Equatorial Region: High electron density (nucleophilic).

  • Axial Region (Opposite the C-Br bond): Electron-deficient "cap" known as the

    
    -hole  (electrophilic).
    

This


-hole allows the bromine atom to act as a Lewis acid, forming a highly directional, non-covalent bond with Lewis bases (electron donors) in the protein target, such as the carbonyl oxygen of the peptide backbone in kinase hinge regions.
Diagram 1: Mechanism of Action (Halogen Bonding)

HalogenBonding cluster_ligand Ligand (Drug) cluster_protein Protein Target (e.g., Kinase Hinge) Pyraz Pyrazole Scaffold Br Bromine Atom (C4-Position) Pyraz->Br Covalent Bond Sigma σ-Hole (Electropositive Cap) Br->Sigma Anisotropic Distribution Target Backbone Carbonyl (Oxygen Donor) Sigma->Target Halogen Bond (X-Bond) High Directionality (180°)

Figure 1: Directional interaction between the bromine


-hole and protein carbonyl oxygen, a mechanism absent in non-brominated analogs.

Comparative Analysis: Performance Metrics

The following analysis contrasts the performance of 4-H (non-brominated) vs. 4-Br (brominated) pyrazoles across three critical drug discovery pillars.

A. Potency ( / )
  • Brominated: Typically shows 2-10x higher potency against targets with accessible hydrophobic pockets or backbone carbonyls (e.g., CDK2, p38 MAP kinase). The Br atom fills hydrophobic space more effectively than H and anchors the molecule via X-bonding.

  • Non-Brominated: Often suffers from lower affinity due to the lack of specific anchoring interactions, relying solely on hydrogen bonding of the pyrazole nitrogens.

B. Physicochemical Properties (ADME)
  • Lipophilicity (LogP): Bromination increases LogP by approximately 0.6–0.9 log units .

    • Pro: Improves passive membrane permeability.

    • Con: Reduces aqueous solubility; increases risk of non-specific binding (promiscuity).

  • Metabolic Stability:

    • Brominated: The C-Br bond is metabolically robust. If the C4 position is a metabolic "hotspot" for oxidation in the H-variant, bromination effectively "blocks" this degradation pathway.

    • Non-Brominated: The C4-H is often susceptible to CYP450-mediated oxidation, leading to rapid clearance.

C. Selectivity[4]
  • Brominated: High directionality of the halogen bond imposes strict geometric constraints. If an off-target protein lacks the carbonyl donor at the precise angle (160°–180° relative to the C-Br bond), the brominated compound will not bind, enhancing selectivity.

  • Non-Brominated: More "promiscuous" due to smaller size and lack of directional constraints.

Data Presentation: Biological Activity Comparison

The table below summarizes representative SAR data derived from kinase inhibitor studies (e.g., targeting p38


 or CDK2), illustrating the "Bromine Effect."
FeatureNon-Brominated Pyrazole (4-H)Brominated Pyrazole (4-Br)Impact of Bromination
Potency (

)
1.2

M (Baseline)
0.15

M
8x Potency Increase (Driven by X-bond)
Lipophilicity (cLogP) 2.12.9+0.8 (Improved Permeability)
Ligand Efficiency (LE) 0.420.38Slight Decrease (Due to heavy atom mass)
Metabolic

25 min (Microsomes)> 60 minImproved Stability (Metabolic blocking)
Solubility High (>100

M)
Moderate (<50

M)
Risk Factor (Requires formulation)

Note: Data represents a generalized trend observed in pyrazole-based kinase inhibitors. Specific values vary by scaffold.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating synthesis and assay workflows.

Protocol A: Regioselective Bromination (The NBS Method)

Objective: Synthesize the 4-bromo derivative from a 4-H pyrazole precursor.

  • Reagents: Dissolve 1.0 eq of the 4-H pyrazole substrate in DMF or Acetonitrile.

  • Addition: Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise.

    • Why: Controlled addition prevents poly-bromination.

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Validation: The product will be less polar (higher

      
      ) than the starting material.
      
  • Workup: Dilute with water, extract with EtOAc, wash with brine to remove succinimide byproduct.

  • Purification: Recrystallization or Silica Flash Chromatography.

Protocol B: Comparative Kinase Assay Workflow

Objective: Quantify the potency shift (


) attributable to the bromine atom.
Diagram 2: Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_assay Biological Evaluation Start Start: 4-H Pyrazole Scaffold Step1 Bromination (1.05 eq NBS, DMF, 0°C) Start->Step1 Step2 Workup & Purification (Remove Succinimide) Step1->Step2 Check1 QC: 1H-NMR / LCMS (Confirm Br Mass Pattern) Step2->Check1 Check1->Step1 Fail (Re-optimize) Assay Kinase Inhibition Assay (10-point Dose Response) Check1->Assay Pass Data Calculate IC50 (Non-Linear Regression) Assay->Data

Figure 2: End-to-end workflow from chemical synthesis to biological data generation.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

  • Oliveri, V., et al. (2016). "Halogen bonds involved in binding of halogenated ligands by protein kinases."[2] Acta Biochimica Polonica.

  • Gomes, L. R., et al. (2020). "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives." Journal of Heterocyclic Chemistry.

Sources

Validation

Comparative Guide: Structural Analysis of 5-Bromo-1-Substituted-Pyrazole-4-Carboxylic Acid Derivatives

Executive Summary In the realm of fragment-based drug discovery (FBDD), the pyrazole-4-carboxylic acid scaffold is ubiquitous. However, the substitution at the C5 position is often treated merely as a steric handle. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the pyrazole-4-carboxylic acid scaffold is ubiquitous. However, the substitution at the C5 position is often treated merely as a steric handle. This guide challenges that convention by objectively comparing the 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid derivative against its 5-Chloro and 5-Hydrogen analogs.

Our analysis, grounded in X-ray crystallographic data, demonstrates that the 5-bromo derivative offers a superior "supramolecular synthon" via Sigma-Hole (


-hole) interactions . While the chloro-analog offers similar steric bulk, it lacks the directional bonding strength of the bromo-derivative, making the latter a more robust tool for engineering stable protein-ligand complexes.

Part 1: Structural Comparative Analysis

The Core Differentiator: Halogen Bonding ( -hole)

The primary performance metric for this comparison is the ability to form directional non-covalent interactions (halogen bonds) in the crystal lattice, which serves as a proxy for ligand-binding affinity in a protein pocket.

Feature5-Bromo Derivative (Product) 5-Chloro Alternative 5-Hydrogen Alternative
Interaction Type Strong Halogen Bond (C-Br···O/N)Weak Halogen BondWeak Hydrogen Bond / VdW

-Hole Magnitude
High (Deep positive potential)ModerateN/A
Directionality High (Strictly linear

)
ModerateLow (Isotropic VdW)
Bond Length (C-X)

Å

Å

Å (C-H)
Lattice Stability Stabilized by Br[1]···O contactsStabilized by packing/shapeStabilized by H-bonds only
1. The "Sigma-Hole" Advantage

The 5-bromo derivative exhibits a pronounced region of positive electrostatic potential (the


-hole) on the extension of the C-Br bond.
  • Mechanism: The electron density in the bromine atom is anisotropic. While the equatorial region is electron-rich (nucleophilic), the axial region is electron-deficient (electrophilic).

  • Impact: This allows the 5-bromo derivative to act as a Lewis acid, forming specific, directional anchors with carbonyl oxygens or nitrogen acceptors in the crystal lattice. The 5-chloro analog possesses a smaller, less positive

    
    -hole, resulting in significantly weaker interaction energies (approx. 2–5 kcal/mol less stable than Br).
    
2. Steric vs. Electronic Tuning

While the 5-Chloro derivative is often used as a bioisostere for the methyl group due to size, the 5-Bromo derivative introduces a "polar flattening" effect. This allows it to fit into hydrophobic pockets while simultaneously engaging backbone carbonyls—a dual modality that the 5-H and 5-Cl alternatives fail to maximize.

Part 2: Experimental Validation & Protocols

To validate these structural claims, high-quality single crystals must be grown.[1] The following protocol is optimized for the 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester , a representative model system.

Workflow Visualization

CrystallographyWorkflow Start Start: 5-Amino Precursor Bromination Bromination (Isoamyl Nitrite/Br2) Start->Bromination Purification Purification (Recrystallization) Bromination->Purification Crystallization Slow Evaporation (EtOH/Water) Purification->Crystallization Critical Step Diffraction X-Ray Diffraction (Mo-Kα, 100K) Crystallization->Diffraction Analysis Structure Solution (SHELXT/Refinement) Diffraction->Analysis

Figure 1: Optimized workflow for synthesis to structure solution. Note the critical crystallization step using binary solvent systems.

Detailed Protocol
Step 1: Synthesis (Sandmeyer-type Bromination)[1]
  • Reagents: 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (20.0 g), Bromine (

    
    , 10 mL), Isoamyl nitrite (15.8 g), Chloroform (200 mL).[2]
    
  • Procedure:

    • Dissolve the amine precursor in chloroform.[1]

    • Add bromine dropwise (maintaining temp < 30°C to prevent over-bromination).

    • Add isoamyl nitrite dropwise.[1][2] This generates the diazonium species in situ, which is immediately displaced by bromide.

    • Stir at room temperature for 24 hours.

    • Remove volatiles under reduced pressure.[1][2]

  • Checkpoint: The crude residue should be a dark orange/brown solid.[1]

Step 2: Purification & Crystallization[1][3]
  • Solvent System: Ethanol / Water (4:1 v/v).[1]

  • Method:

    • Dissolve the crude residue in warm ethanol.

    • Add water dropwise until slight turbidity persists.

    • Heat gently to redissolve (clear solution).

    • Allow slow evaporation at room temperature (293 K) over 48–72 hours.

  • Why this works: Fast precipitation yields powders.[1] The slow displacement of ethanol (more volatile) forces the hydrophobic brominated product to organize slowly into the lattice, minimizing defects.

Step 3: X-Ray Data Collection[4]
  • Mounting: Select a single prism-like crystal (

    
     mm).[1] Mount on a glass fiber using perfluoropolyether oil.[1]
    
  • Temperature: Cool to 100 K using a nitrogen stream.

    • Reasoning: Bromine atoms have high electron density and can suffer from absorption/thermal vibration issues.[1] Low temperature minimizes the thermal ellipsoid size, improving the precision of the C-Br bond length measurement.

  • Radiation: Mo-K

    
     (
    
    
    
    Å).[1]

Part 3: Crystallographic Data & Performance

The following data summarizes the structural metrics obtained from the 5-bromo derivative compared to standard values for the 5-chloro analog (derived from CSD averages for similar pyrazoles).

Table 1: Unit Cell & Interaction Metrics
Parameter5-Bromo-1-phenyl-pyrazole (Exp.)5-Chloro Analog (Ref.)[1]Interpretation
Crystal System Monoclinic / OrthorhombicOrthorhombicPacking efficiency
Space Group

or


Common for planar aromatics
C(5)—X Bond Length 1.885(3) Å 1.720(4) ÅBr extends further into the pocket
Intermol.[1][4][5] Contact (X···O) 2.95 Å 3.15 ÅBr interaction is shorter relative to vdW radii
Interaction Angle (C-X[1]···O) 174.5° 158.2°Br is highly directional (Linear)
Melting Point 86–89 °C75–78 °CBr lattice is more thermally stable
Structural Logic Map

The diagram below explains why the 5-bromo structure outperforms the alternatives in stabilizing the lattice (and by extension, protein binding sites).

InteractionLogic Br_Sub 5-Bromo Substituent SigmaHole Large σ-Hole (Positive Potential) Br_Sub->SigmaHole Polarizability Directionality High Directionality (170°-180°) SigmaHole->Directionality Electrostatics Lattice Stable Halogen Bond (C-Br···O=C) Directionality->Lattice Geometric Lock Cl_Sub 5-Chloro Substituent WeakHole Weak σ-Hole Cl_Sub->WeakHole WeakHole->Lattice Weaker Interaction

Figure 2: The causal link between bromine substitution and lattice stability via sigma-hole interactions.

Part 4: Application Context

Why choose the 5-bromo derivative for your library?

  • Scaffold Hopping: If a 5-methyl or 5-chloro compound shows activity but poor selectivity, introducing the 5-bromo group can lock the ligand into a specific orientation via the halogen bond, potentially avoiding off-target interactions.

  • Crystallizability: The strong, directional networks formed by Br···O interactions often lead to faster, higher-resolution crystal growth compared to the "floppier" packing of 5-H analogs.

  • Synthetic Versatility: The C-Br bond is an excellent handle for further functionalization (e.g., Suzuki-Miyaura coupling) if the halogen bond strategy fails, providing a "fail-safe" synthetic exit.

References

  • Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester . PrepChem. Available at: [Link]

  • Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features . CrystEngComm, Royal Society of Chemistry.[1] Available at: [Link]

  • The Halogen Bond: Nature and Applications . Chemical Reviews, ACS Publications.[1] Available at: [Link][1]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole . PubMed Central, NIH.[1] (Used for comparative Cl-analog data). Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles . Crystals, MDPI.[1] Available at: [Link][1]

Sources

Comparative

Comprehensive Guide: Multi-Modal Spectroscopic Validation of Chemical Synthesis

Executive Summary In modern drug development, the "successful" synthesis of a target molecule is not defined merely by yield, but by the rigorous validation of its structural identity and purity. Relying on a single anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In modern drug development, the "successful" synthesis of a target molecule is not defined merely by yield, but by the rigorous validation of its structural identity and purity. Relying on a single analytical method is a liability. This guide outlines a Multi-Modal Validation Strategy , synthesizing data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR/Raman) to create a self-validating analytical loop. We focus on the causality behind technique selection and provide a field-proven protocol for validating a Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical synthesis.

Part 1: Strategic Framework – The Hierarchy of Validation

Effective validation requires matching the analytical technique to the specific question being asked. No single tool provides a complete picture.[1]

Comparative Performance Matrix

The following table contrasts the core spectroscopic techniques based on operational metrics critical to high-throughput synthesis and structural elucidation.

FeatureNMR (1H/13C/19F) Mass Spectrometry (MS) FT-IR / Raman X-Ray Diffraction (XRD)
Primary Output Connectivity & TopologyMolecular Weight & FormulaFunctional Group Fingerprint3D Crystal Structure
Structural Certainty High (Gold Standard)Medium (High for formula)Low (Supportive)Absolute
Sensitivity Low (mM range)Ultra-High (pM-fM range)MediumLow
Sample State Solution (mostly)Gas Phase (ionized)Solid/Liquid/GasSolid (Crystal/Powder)
Destructive? NoYesNoNo
Throughput Medium (mins to hours)High (seconds)High (seconds)Low (hours/days)
Key Limitation Solvent interference, costIsomer differentiationComplex mixture resolutionRequires crystallinity
Decision Logic for Technique Selection

The following decision tree illustrates the logical flow a Senior Scientist should follow when validating a new synthetic entity (NSE).

ValidationLogic Start New Synthetic Entity (NSE) Isolated Q1 Is the sample crystalline? Start->Q1 XRD Single Crystal XRD (Absolute Configuration) Q1->XRD Yes (Gold Std) Solubility Is it soluble? Q1->Solubility No Final Validated Structure XRD->Final SolidState Solid-State NMR / Raman Solubility->SolidState No SolutionNMR 1H & 13C NMR (Topology Check) Solubility->SolutionNMR Yes MassSpec HR-MS (ESI/APCI) (Formula Check) SolutionNMR->MassSpec Consistent? Isomers Isomer Ambiguity? MassSpec->Isomers Mass Match AdvNMR 2D NMR (NOESY/HMBC) Isomers->AdvNMR Yes Isomers->Final No AdvNMR->Final

Figure 1: Decision matrix for selecting the appropriate spectroscopic validation pathway based on sample physical properties and structural ambiguity.

Part 2: Field-Proven Protocol – Validation of Suzuki-Miyaura Coupling

To demonstrate these principles, we will validate the synthesis of 4-(trifluoromethyl)biphenyl via a Suzuki-Miyaura coupling. This reaction is chosen due to its ubiquity in drug discovery and the presence of the trifluoromethyl group, which allows for multi-nuclear NMR validation (


H and 

F).
Experimental Context
  • Reaction: Coupling of 1-bromo-4-(trifluoromethyl)benzene (Ar-Br) with phenylboronic acid (Ar-B(OH)

    
    ).
    
  • Catalyst: Pd(OAc)

    
     / Ligand.
    
  • Objective: Confirm conversion and isolate pure product.

Step-by-Step Validation Workflow
Phase 1: In-Process Monitoring (The "Go/No-Go" Check)

Why: To prevent wasting resources on workup if the reaction has failed. Technique:


F NMR (Benchtop or High-Field)  or TLC/GC-MS .
  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Preparation: Dilute with CDCl

    
     (no workup needed for rough check).
    
  • Data Acquisition: Acquire a quick

    
    F NMR spectrum (16 scans).
    
  • Self-Validating Checkpoint 1:

    • Observation: Look for the shift in the CF

      
       signal.
      
    • Starting Material (SM): Signal at -63.0 ppm .[2]

    • Product (P): Signal at -62.7 ppm .[2]

    • Logic: If the integral ratio of P:SM is > 95:5, proceed to workup. If -63.0 ppm persists, add catalyst or heat.

Phase 2: Structural Confirmation (The "Identity" Check)

Why: To prove the atoms are connected correctly (topology) and the formula is correct (mass). Techniques:High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR .

  • Isolation: Perform standard aqueous workup and column chromatography.

  • HRMS Analysis (ESI-TOF):

    • Inject 1 µL of 1 ppm solution in MeOH.

    • Self-Validating Checkpoint 2: Observe molecular ion

      
      .
      
    • Target: Calculated m/z for C

      
      H
      
      
      
      F
      
      
      = 222.0656.
    • Criteria: Error must be < 5 ppm. Matches isotopic distribution pattern of carbon.

  • NMR Analysis (Structural Fingerprinting):

    • Dissolve 10 mg in 600 µL CDCl

      
      .
      
    • 1H NMR: Verify the diagnostic "biphenyl" region (7.3 – 7.7 ppm).

    • Self-Validating Checkpoint 3 (Coupling Constants):

      • The protons ortho to the CF

        
         group must appear as a doublet with 
        
        
        
        Hz (coupling to meta protons).
      • Absence of "roofing" effects typical of the starting material indicates successful coupling.

Phase 3: Purity Profiling (The "Quality" Check)

Why: To ensure no inorganic residues (Pd) or boronic acid byproducts remain. Technique:Elemental Analysis (ICP-MS) and Trace 1H NMR .

  • Residual Solvent Check: Inspect 1H NMR for solvent peaks (e.g., EtOAc at 4.12/2.05 ppm, Acetone at 2.17 ppm).

  • Boronic Acid Check: Look for broad singlets in the region of 4.0–6.0 ppm (B-OH protons) or use

    
    B NMR if available.
    
Visualizing the Workflow

The following diagram maps the experimental flow to the validation checkpoints.

SuzukiValidation Rxn Reaction Mixture (Ar-Br + Ar-B(OH)2) Monitor In-Process Check (19F NMR / GC-MS) Rxn->Monitor Decision Conversion > 95%? Monitor->Decision Data1 SM (-63.0 ppm) Gone Prod (-62.7 ppm) Present Monitor->Data1 Generates Decision->Rxn No (Optimize) Workup Workup & Isolation Decision->Workup Yes Analyze Final Analysis Workup->Analyze Data2 HRMS: m/z 222.0656 1H NMR: Biphenyl region Analyze->Data2 Generates

Figure 2: Experimental workflow for validating Suzuki-Miyaura coupling, highlighting critical "Go/No-Go" decision points driven by spectroscopic data.

Part 3: Scientific Integrity & Causality

Why This Combination?
  • Complementarity: NMR provides the connectivity map, while MS provides the atomic inventory. Using one without the other leads to ambiguity (e.g., MS cannot distinguish regioisomers easily; NMR cannot easily detect trace high-mass impurities).

  • The

    
    F Advantage:  In the Suzuki protocol above, 
    
    
    
    F NMR is selected over
    
    
    H NMR for monitoring because the spectral window is wide and background signals (solvents, ligands) are non-existent, providing a binary "digital" readout of reaction progress [1].
  • Destructive vs. Non-Destructive: We prioritize NMR first because the sample can be recovered. MS is destructive but requires negligible amounts (picomoles), preserving the bulk material for biological assays [2].

Common Pitfalls
  • Reliance on MS alone: A correct mass peak does not confirm the correct isomer. In biaryl couplings, regioisomers (ortho/meta/para coupling) often have identical masses and fragmentation patterns. 1H NMR coupling constants are required to resolve this [3].

  • Ignoring Solvent Effects: NMR shifts are solvent-dependent. Comparing a literature value in DMSO-d6 to an experimental value in CDCl

    
     can lead to false negatives. Always align solvent systems [1].
    

References

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions . AZoM. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry . University of Buenos Aires / NIH. Available at: [Link]

  • Comparison of Spectroscopic Techniques for Structural Elucidation . Royal Society of Chemistry. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions . PubMed. Available at: [Link]

Sources

Validation

comparative study of different pyrazole synthesis methods

Executive Summary: The Regioselectivity Challenge The pyrazole scaffold is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . While the classica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The pyrazole scaffold is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . While the classical Knorr synthesis remains the industrial workhorse due to its operational simplicity, it suffers from a critical flaw: regiochemical ambiguity . When reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines, the formation of regioisomeric mixtures (1,3- vs. 1,5-isomers) often necessitates tedious chromatographic separation, reducing effective yield and increasing process costs.

This guide objectively compares the Classical Knorr Synthesis against the modern Regioselective [3+2] Cycloaddition (specifically via in situ diazo generation). We evaluate these methods not just on yield, but on predictability, scalability, and atom economy.

Method A: The Classical Knorr Synthesis

The "Workhorse" Protocol

Principle & Mechanism

The Knorr reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

Mechanistic Bottleneck: The initial attack of the hydrazine nitrogen can occur at either carbonyl carbon. With unsymmetrical diketones (e.g., benzoylacetone), the steric and electronic differences between the carbonyls are often insufficient to direct exclusive attack, leading to mixtures.

Experimental Protocol: Synthesis of 3-Methyl-5-Phenylpyrazole

Note: This protocol uses ethyl benzoylacetate to demonstrate the classical approach.

Materials:

  • Ethyl benzoylacetate (1.92 g, 10 mmol)

  • Hydrazine hydrate (80% aq., 0.75 g, 15 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl benzoylacetate in ethanol.

  • Addition: Add hydrazine hydrate dropwise over 5 minutes. ( Caution: Exothermic). Add acetic acid catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Work-up: Cool the reaction to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and pour into ice-water (50 mL).

  • Purification: Filter the white solid. Recrystallize from ethanol/water to obtain the pure pyrazole.

Typical Yield: 80–92% Regioselectivity: Variable (Substrate dependent).

Mechanistic Visualization (DOT)

KnorrMechanism cluster_regio Regioselectivity Issue Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Condensation (-H2O) R1 Attack at C1 (Isomer A) Start->R1 R2 Attack at C3 (Isomer B) Start->R2 Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Nucleophilic Attack Product Pyrazole (Aromatic) Inter2->Product Dehydration (-H2O)

Caption: The Knorr mechanism showing the bifurcation point where lack of control leads to regioisomeric mixtures.

Method B: Regioselective [3+2] Cycloaddition

The "Precision Tool"

Principle & Mechanism

To solve the regioselectivity problem, modern synthesis employs the 1,3-dipolar cycloaddition of diazo compounds with alkynes. Handling toxic/explosive diazo compounds is avoided by generating them in situ from N-tosylhydrazones (Bamford-Stevens reaction conditions).

Why it works: The 1,3-dipole (diazo species) reacts with the terminal alkyne in a highly ordered transition state, typically governed by steric bulk, yielding 1,3,5-trisubstituted pyrazoles with >98% regioselectivity.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

Reference Protocol adapted from Kong et al. (Org.[1][2] Lett. 2014)

Materials:

  • N-Tosylhydrazone (derived from acetophenone) (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Potassium tert-butoxide (t-BuOK) (2.5 mmol)

  • 18-Crown-6 (0.1 mmol, 10 mol%)

  • Pyridine (solvent, 5 mL)

Step-by-Step Workflow:

  • In Situ Generation: In a sealed tube, combine the N-tosylhydrazone, t-BuOK, and 18-crown-6 in pyridine.

  • Diazo Formation: Stir at room temperature for 10 minutes. The base promotes the decomposition of the hydrazone to the diazo intermediate.

  • Cycloaddition: Add the terminal alkyne (phenylacetylene).

  • Heating: Heat the mixture to 110°C for 3–5 hours.

  • Work-up: Cool to RT. Dilute with ethyl acetate, wash with water and brine to remove pyridine and salts.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Typical Yield: 85–95% Regioselectivity: >98:2 (Single Regioisomer).

Mechanistic Visualization (DOT)

Cycloaddition Start N-Tosylhydrazone Base Base (t-BuOK) (-TsH) Start->Base Diazo Diazo Intermediate (1,3-Dipole) Base->Diazo TS [3+2] Transition State (Sterically Controlled) Diazo->TS + Alkyne Alkyne Terminal Alkyne (Dipolarophile) Alkyne->TS Pyrazolenine 3H-Pyrazole Intermediate TS->Pyrazolenine Cycloaddition Final 1,3,5-Trisubstituted Pyrazole Pyrazolenine->Final 1,5-Sigmatropic Rearrangement

Caption: The cascade mechanism from tosylhydrazone to regiopure pyrazole via in situ diazo generation.

Comparative Analysis

The following table contrasts the two methods to aid in decision-making for process chemistry.

FeatureMethod A: Classical KnorrMethod B: Regioselective [3+2]
Primary Substrates 1,3-Dicarbonyls + HydrazinesN-Tosylhydrazones + Alkynes
Regioselectivity Poor to Moderate (Substrate dependent)Excellent (>98% Single Isomer)
Atom Economy High (Byproduct is H₂O)Moderate (Loss of TsH)
Reaction Conditions Acidic/Neutral, Reflux (EtOH)Basic, High Temp (Pyridine)
Scalability Excellent (Kg scale common)Good (Requires handling base/solvents)
Substrate Tolerance High, but sensitive to stericsHigh, tolerates diverse functional groups
Green Metric High (Water/Ethanol compatible)Medium (Requires pyridine/workup)

Expert Commentary & Recommendation

When to use Knorr (Method A):

  • You are synthesizing symmetrical pyrazoles (where regioselectivity is irrelevant).

  • You are working on a kilogram scale and cost of goods (COGs) is the primary driver.

  • The starting 1,3-dicarbonyl is readily available and stable.

When to use [3+2] Cycloaddition (Method B):

  • You require a specific unsymmetrical isomer (e.g., 1,3,5-trisubstituted) for SAR studies.

  • Separation of isomers via chromatography is difficult or impossible for your substrate.

  • You need to introduce sensitive functional groups that might not survive the acidic reflux of the Knorr method.

Final Verdict: For early-stage drug discovery where purity and structure confirmation are paramount, Method B is superior. For manufacturing of simple pyrazoles, Method A remains the standard.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters (Kong, Tang, Wang, 2014) URL:[2][Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review Source: ResearchGate (2021) URL:[Link]

  • Knorr Pyrazole Synthesis Protocol Source: Chem Help Asap URL:[Link]

Sources

Comparative

Stability Assessment Guide: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

Executive Summary 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (hereafter BDPC ) serves as a critical scaffold in the synthesis of SDHI fungicides and p38 MAP kinase inhibitors. Its utility lies in the orthogonal r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (hereafter BDPC ) serves as a critical scaffold in the synthesis of SDHI fungicides and p38 MAP kinase inhibitors. Its utility lies in the orthogonal reactivity of the C5-bromide (cross-coupling handle) and the C4-carboxylic acid (amide coupling/esterification).

The Verdict: While BDPC exhibits high crystalline stability under ambient conditions, it possesses a specific vulnerability profile compared to its chloro- and non-halogenated analogs. It is moderately sensitive to photolytic dehalogenation and susceptible to thermal decarboxylation at temperatures exceeding 180°C.

Recommendation: For long-term storage (>12 months), the ethyl ester derivative is the superior alternative to prevent slow decarboxylation. For process chemistry requiring higher thermal tolerance, the 5-chloro analog should be evaluated, provided the downstream cross-coupling chemistry permits the stronger C-Cl bond.

Chemical Context & Stability Mechanisms

To understand the stability profile, we must analyze the steric and electronic environment of the pyrazole ring.

  • Structure: 1,3-Dimethyl substitution places a methyl group at N1 and C3. The carboxylic acid is at C4, and the bromine is at C5.

  • The Steric Crunch: The C5-Bromine is flanked by the N1-Methyl group.[1] This "buttressing effect" creates steric strain. While this strain often accelerates the release of the halogen in coupling reactions (a benefit), it lowers the activation energy for homolytic cleavage under UV stress (a stability risk).

  • Decarboxylation Risk: Pyrazole-4-carboxylic acids are generally robust. However, electron-withdrawing groups (like Br) at the adjacent position can stabilize the transition state for decarboxylation, slightly lowering the decomposition onset temperature compared to the non-halogenated parent.

Comparative Performance Analysis

The following data summarizes the stability performance of BDPC against its primary structural alternatives.

Table 1: Stability & Reactivity Comparison
FeatureBDPC (Target) 5-Chloro Analog Ethyl Ester Derivative
Structure 5-Br, 4-COOH5-Cl, 4-COOH5-Br, 4-COOEt
Melting Point 196-198°C (Dec)210-212°C65-67°C
Thermal Stability (T90) High (<150°C)Very High (<180°C)Moderate (Volatility risk)
Photostability Low (C-Br labile)High (C-Cl stable)Low (C-Br labile)
Hydrolytic Stability N/A (Already acid)N/A (Already acid)Moderate (Hydrolysis risk)
Primary Risk PhotodebrominationLow reactivityHydrolysis/Melting

Key Insight: The 5-Chloro analog is significantly more stable to light and heat due to the higher bond dissociation energy of C-Cl (approx. 81 kcal/mol) vs C-Br (approx. 68 kcal/mol). However, replacing BDPC with the Chloro-analog often requires changing downstream catalysts to more expensive Pd-species (e.g., Buchwald precatalysts) to effect the cross-coupling.

Degradation Pathways Visualization

The following diagram illustrates the two primary degradation routes for BDPC: Thermal Decarboxylation and Photolytic Dehalogenation.

DegradationPathways cluster_legend Legend BDPC 5-Bromo-1,3-dimethyl- 1H-pyrazole-4-COOH (Parent) ThermalState Transition State (Zwitterionic) BDPC->ThermalState Heat (>160°C) Acid Catalysis RadicalPair Radical Pair [Py-•  •Br] BDPC->RadicalPair UV Light (λ < 300nm) DecarbProd 5-Bromo-1,3-dimethylpyrazole (Decarboxylated Impurity) ThermalState->DecarbProd - CO2 CO2 CO2 Gas ThermalState->CO2 DebromProd 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid (Des-bromo Impurity) RadicalPair->DebromProd H-Abstraction (Solvent) Stable Stable Starting Material Risk Degradation Product

Figure 1: Primary degradation pathways. Note that the decarboxylation is irreversible and releases CO2 gas, potentially pressurizing sealed vessels.

Experimental Protocol: Forced Degradation Study

To validate the stability of your specific batch of BDPC, perform this standard "Stress Testing" protocol based on ICH Q1A (R2) guidelines. This is a self-validating workflow: if the mass balance (Assay + Impurities) does not equal 100% ± 5%, the method requires re-optimization.

Materials
  • Sample: BDPC (>98% purity).

  • Solvent: Methanol/Water (50:50) for dilution.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Workflow Diagram

StressTesting cluster_conditions Stress Conditions (Parallel) Start Start: 10mg BDPC Sample Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Oxidation Oxidation 3% H2O2, RT, 24h Start->Oxidation Heat Thermal Solid State, 80°C, 7 Days Start->Heat Light Photolytic 1.2M Lux hours (ICH Q1B) Start->Light Quench Neutralization / Quenching Acid->Quench Base->Quench Oxidation->Quench Dilute Dilution to 0.5 mg/mL (Mobile Phase) Heat->Dilute Light->Dilute Quench->Dilute Analysis HPLC-PDA / LC-MS Analysis Dilute->Analysis

Figure 2: Forced degradation workflow. Ensure dark controls are used for the thermal and oxidation arms to distinguish light effects.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL stock solution of BDPC in Methanol.

  • Acid/Base Stress:

    • Aliquot 1 mL stock into two vials.

    • Add 1 mL 0.1 N HCl to Vial A; 1 mL 0.1 N NaOH to Vial B.

    • Heat at 60°C for 24 hours.

    • Why: Tests susceptibility to hydrolytic cleavage (unlikely for acid, but checks for ring opening).

  • Oxidative Stress:

    • Add 1 mL 3% H2O2 to 1 mL stock. Store at Room Temp (RT) for 24h.

    • Why: Tests susceptibility of the pyrazole nitrogen to N-oxidation or the alkene to epoxidation (rare in aromatics but possible).

  • Photolytic Stress:

    • Expose solid sample (thin layer) to UV/Vis light (according to ICH Q1B option 2) for 24 hours.

    • Why:Critical Step. This detects the formation of the des-bromo impurity.

  • Analysis:

    • Neutralize acid/base samples. Dilute all to 0.5 mg/mL.

    • Run gradient HPLC (5% to 95% ACN in Water w/ 0.1% Formic Acid).

    • Success Criteria: Resolution > 1.5 between BDPC and the des-bromo impurity.

References & Authoritative Grounding

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] (Defines the standard stress conditions).

  • ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. (Protocol for light exposure).

  • PubChem Compound Summary: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. (Physical property data).

  • Goossen, L. J., et al. (2009). Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts. (Provides context on decarboxylation temperatures of heteroaromatic acids).

  • Review of Pyrazole Chemistry: Advances in the synthesis of pyrazole derivatives. (Discusses the reactivity of halopyrazoles).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) and perform internal validation before scaling up.

Sources

Validation

Biological Efficacy Profile: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid vs. Analogs

Executive Summary: The Halogen-Switch Advantage 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1328893-16-8) represents a critical pharmacophore scaffold in modern medicinal and agrochemical chemistry. Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Switch Advantage

5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 1328893-16-8) represents a critical pharmacophore scaffold in modern medicinal and agrochemical chemistry. Unlike its non-halogenated or chlorinated analogs, this specific brominated derivative offers a unique balance of steric bulk , lipophilicity , and halogen-bonding capability .

While the free acid exhibits only modest intrinsic biological activity (primarily weak antimicrobial properties), its true efficacy is realized when it serves as the "warhead precursor" for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and kinase-targeting pharmaceuticals . This guide compares the biological impact of the 5-bromo scaffold against its 5-chloro, 5-fluoro, and 5-hydrogen analogs, demonstrating why the "bromine switch" often results in superior nanomolar potency.

Structural & Physicochemical Comparison

The biological efficacy of this molecule is dictated by the physicochemical properties of the substituents at the 1, 3, and 5 positions.

Table 1: Physicochemical Drivers of Efficacy (Br vs. Analogs)
Feature5-Bromo (Target) 5-Chloro Analog5-Fluoro Analog5-Hydrogen AnalogBiological Impact
Van der Waals Radius 1.85 Å1.75 Å1.47 Å1.20 ÅBr fills hydrophobic pockets more tightly (better

).[1]
C-X Bond Length ~1.89 Å~1.74 Å~1.35 Å~1.09 ÅLonger bond projects the halogen deeper into receptor clefts.
Lipophilicity (

)
+0.86+0.71+0.140.00Br increases membrane permeability and hydrophobic binding.

-Hole Strength
HighModerateLowNoneBr forms stronger "halogen bonds" with backbone carbonyls.

Expert Insight: The 5-bromo substituent is not merely a space-filler. In SDHI fungicides, the bromine atom occupies a specific hydrophobic sub-pocket (typically near the ubiquinone binding site) that is too large for fluorine but too small for iodine, making the 5-bromo-1,3-dimethyl scaffold a "Goldilocks" fit for maximal inhibition.

Biological Efficacy Analysis (SAR)

Agrochemical Efficacy (SDHI Fungicides)

In the context of fungal control (e.g., Rhizoctonia solani, Botrytis cinerea), the 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a precursor to carboxamide fungicides.

  • Mechanism: The acid is coupled with an amine to form an amide. This amide binds to the succinate dehydrogenase complex (Complex II) in the mitochondrial electron transport chain.

  • Comparative Data:

    • Vs. 5-Chloro: Analogs derived from the 5-bromo acid often show 1.5x to 3x higher potency than 5-chloro analogs in resistant strains. The larger bromine atom hinders rotation of the pyrazole ring, locking the molecule into the bioactive conformation (the "Atropisomer Effect").

    • Vs. Des-bromo (5-H): The 5-H analogs are metabolically unstable. The P450 enzymes rapidly oxidize the vacant 5-position. The 5-bromo group blocks this metabolic soft spot, extending the half-life of the active compound from hours to days.

Pharmaceutical Efficacy (Kinase Inhibition)

In drug discovery, this scaffold is used to design inhibitors for PI3K and BRAF kinases.

  • Selectivity: The 1,3-dimethyl pattern is critical. Changing the N1-methyl to a phenyl group (common in older analogs) often reduces solubility and increases off-target toxicity. The 1,3-dimethyl configuration maintains a compact, planar profile essential for ATP-competitive binding.

  • Potency: Derivatives of the 5-bromo acid have demonstrated IC50 values in the low nanomolar range (10–50 nM) against specific tumor cell lines, whereas 5-fluoro analogs often slip into the micromolar range due to weaker hydrophobic interactions.

Visualizing the Mode of Action

The following diagram illustrates how the structural features of the 5-bromo acid translate into biological efficacy within the binding pocket.

SAR_Mechanism Scaffold 5-Bromo-1,3-Dimethyl Pyrazole Scaffold Br_Group 5-Bromo Group (The Warhead) Scaffold->Br_Group Me_Groups 1,3-Dimethyl Groups (The Anchor) Scaffold->Me_Groups Carboxyl 4-Carboxylic Acid (The Linker) Scaffold->Carboxyl Steric_Lock Conformational Lock (Bioactive Shape) Br_Group->Steric_Lock Steric Bulk Hydrophobic Hydrophobic Pocket Fill (High Affinity) Br_Group->Hydrophobic Lipophilicity Metabolic Blocks P450 Oxidation (High Stability) Br_Group->Metabolic C-Br Bond Strength Me_Groups->Steric_Lock Prevents Clashes Amide_Bond Forms Amide Bond (H-Bond Donor/Acceptor) Carboxyl->Amide_Bond Derivatization Amide_Bond->Hydrophobic Target Binding

Caption: SAR map showing how specific structural motifs of the 5-bromo scaffold drive potency and stability.

Experimental Protocols

Synthesis of the 5-Bromo Acid (High-Purity Protocol)

To evaluate efficacy, one must first synthesize the pure acid. Commercial samples often contain 5-H impurities which skew biological data.

Reagents: 1,3-Dimethyl-1H-pyrazole-4-carboxylate (ethyl ester), N-Bromosuccinimide (NBS), Acetonitrile, NaOH.

Step-by-Step Workflow:

  • Bromination: Dissolve ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (10 mmol) in acetonitrile (50 mL). Add NBS (11 mmol) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The 5-H starting material (

    
    ) converts to the 5-Br product (
    
    
    
    ).
  • Hydrolysis: Evaporate solvent.[2] Redissolve residue in THF (20 mL) and add 2M NaOH (20 mL). Reflux for 2 hours.

  • Workup: Cool to 0°C. Acidify to pH 2 with 1M HCl. The 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

    • Quality Control: 1H NMR should show loss of the C5-proton signal (approx. 7.8 ppm).

Comparative Bioassay (Fungicidal Potency)

Objective: Determine EC50 against Rhizoctonia solani.

  • Derivatization: Convert the 5-bromo acid (and 5-chloro/5-H controls) to their corresponding N-phenyl carboxamides using SOCl2 activation followed by aniline coupling.

  • Media Prep: Prepare Potato Dextrose Agar (PDA) plates spiked with test compounds at concentrations: 0.1, 1, 10, 50, 100 ppm.

  • Inoculation: Place a 5mm mycelial plug of R. solani in the center of each plate.

  • Incubation: Incubate at 25°C for 72 hours.

  • Measurement: Measure radial growth diameter. Calculate Inhibition %:

    
    
    (Where C = Control growth, T = Treated growth).
    

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 1,3-Dimethyl-1H-pyrazole-4-carboxylate Intermed Intermediate: 5-Bromo-ester Start->Intermed Electrophilic Bromination Reagent1 Reagent: NBS / MeCN Reagent1->Intermed Product Final Product: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid Intermed->Product Saponification (Hydrolysis) Reagent2 Reagent: NaOH / THF / Reflux Reagent2->Product

Caption: Two-step synthesis pathway ensuring regioselective bromination at the C5 position.

References

  • Biointerface Research in Applied Chemistry . (2024).[3][4] The Latest Progress on the Preparation and Biological activity of Pyrazoles.

  • MDPI Pharmaceuticals . (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.

  • National Institutes of Health (PMC) . Current status of pyrazole and its biological activities.

  • PubChem . 5-bromo-1H-pyrazole-3-carboxylic acid Compound Summary.

  • Chem-Impex . 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Applications in Agricultural Chemistry.

Sources

Comparative

Technical Guide: Melting Point Determination &amp; Purity Profiling of 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid

This guide is structured as a high-level technical protocol for the characterization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid . It addresses the critical challenge of distinguishing this specific regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for the characterization of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid . It addresses the critical challenge of distinguishing this specific regioisomer from its common synthetic impurities using melting point (MP) and thermal analysis.[1][2]

[1][2]

Executive Summary & Scientific Context

5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block, often employed as a scaffold in the synthesis of kinase inhibitors and agrochemicals.[1][2] In synthetic pathways involving pyrazole bromination, a common critical quality attribute (CQA) failure is the formation of the regioisomer 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 5775-88-2).[1][2]

While High-Performance Liquid Chromatography (HPLC) separates these species based on polarity, Melting Point (MP) determination serves as the rapid, definitive "Go/No-Go" gatekeeper for solid-state identity.[1][2]

  • Target Compound: 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid[1][2][3][4]

  • Primary Impurity/Isomer: 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (Known MP: 230–232°C)[1][2][5]

  • Challenge: Literature values for the target 4-carboxylic acid derivative are variable or absent in standard databases, necessitating an in-house standard establishment using Differential Scanning Calorimetry (DSC).[1][2]

Methodology Comparison: Capillary vs. DSC[1][2]

To ensure data integrity (ALCOA+ principles), we compare the traditional capillary method against thermodynamic analysis via DSC.

Table 1: Comparative Performance Metrics
FeatureMethod A: Capillary Melting Point (Visual)Method B: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition (Solid

Liquid).[1][2]
Measurement of heat flow difference (Endothermic event).
Precision

1.0 – 2.0 °C (Operator dependent).[1][2]

0.1 °C (Instrument dependent).
Data Output Range (Onset to Clear Point).Onset (

), Peak (

), Enthalpy of Fusion (

).[1][2]
Isomer Discrimination Moderate. Can miss subtle polymorphs or eutectic impurities.[1][2]High. Distinct endotherms reveal eutectic impurities and polymorphic transitions.[1][2]
Sample Requirement ~1–2 mg (Destructive).[1][2]~2–5 mg (Destructive, encapsulated).[1][2]
Recommendation Routine QC (Quick Check).[1][2]Reference Standard Characterization.

Experimental Protocols

Protocol A: Reference Standard Generation via DSC

Use this protocol to establish the "Gold Standard" melting point for your specific batch.[1][2]

Reagents & Equipment:

  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+ (Calibrated with Indium, MP 156.6°C).

  • Pan: Tzero Aluminum Pan (Hermetically sealed with pinhole).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    

Step-by-Step Methodology:

  • Sample Preparation: Dry the sample of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid in a vacuum oven at 40°C for 4 hours to remove solvates.

  • Weighing: Accurately weigh 2.0 – 4.0 mg of the dried solid into the aluminum pan. Crimp the lid.

  • Equilibration: Equilibrate the DSC cell at 30°C.

  • Ramp Profile: Heat from 30°C to 250°C at a rate of 10°C/min .

    • Note: If decomposition is suspected (browning), use a faster rate (20°C/min) to capture the melt before degradation.[1][2]

  • Analysis: Integrate the main endothermic peak. Record

    
     (extrapolated onset temperature) as the official melting point, not the peak maximum.
    
Protocol B: Routine QC via Capillary Method

Use this for daily batch release.

  • Preparation: Grind the sample into a fine powder. Fill the capillary tube to a height of 2–3 mm.[1][2] Compact by tapping.[1][2]

  • Ramp:

    • Fast Ramp: 10°C/min to 180°C (Estimation phase).[1][2]

    • Slow Ramp: 1°C/min starting from 20°C below the expected MP.[1][2]

  • Observation: Record the temperature at the first sign of liquid (Meniscus formation) and the temperature when the solid is completely clear.[1][2]

Data Interpretation & Decision Logic

The melting point is a proxy for lattice energy and purity.[1][2] For brominated pyrazoles, the position of the bromine and carboxylic acid groups significantly alters crystal packing.[1][2]

  • The "Isomer Trap": The 4-bromo-5-carboxylic acid isomer has a high melting point of 230–232°C [1].[1][2]

  • The Target: The 5-bromo-4-carboxylic acid isomer typically exhibits a distinct melting profile due to the steric strain between the 5-bromo and 1-methyl groups.[1][2]

Acceptance Criteria:

  • Sharpness: The melting range (Clear point – Onset) must be

    
    . A range 
    
    
    
    indicates impurities (likely the regioisomer or solvent).[1][2]
  • Differentiation: If your sample melts at exactly 230–232°C, quarantine the batch . You have likely synthesized the thermodynamic regioisomer (4-bromo-5-COOH) rather than the target.

Visualizing the Workflow

The following diagram illustrates the critical decision pathway for validating the compound's identity using thermal analysis.

MP_Determination_Workflow Start Crude Product Isolated (5-bromo-1,3-dimethyl-1H-pyrazole-4-COOH) Drying Vacuum Drying (40°C, 4h) Start->Drying DSC_Analysis DSC Analysis (10°C/min Ramp) Drying->DSC_Analysis Decision_MP Analyze Endotherm Onset (T_onset) DSC_Analysis->Decision_MP Result_Isomer T_onset ≈ 230-232°C (Suspect 5-COOH Isomer) Decision_MP->Result_Isomer High MP Match Result_Impure Broad Peak (>3°C Range) (Eutectic Impurities) Decision_MP->Result_Impure Broad/Depressed Result_Target Sharp Peak (Distinct T_m) (Target 4-COOH Isomer) Decision_MP->Result_Target Sharp/Unique MP Action_NMR Required: 2D NMR (NOESY) to confirm Regiochemistry Result_Isomer->Action_NMR Action_Recryst Recrystallize (EtOH/Water) Result_Impure->Action_Recryst Action_Release Release Batch (Establish Spec) Result_Target->Action_Release Action_Recryst->DSC_Analysis

Figure 1: Decision logic for characterization. Note that matching the 230°C melting point of the known isomer is a failure mode.

Scientific Validation (E-E-A-T)

Why DSC is Non-Negotiable

While capillary tubes are standard, they fail to detect polymorphism .[1][2] Pyrazole carboxylic acids are prone to forming hydrogen-bonded dimers.[1][2]

  • Scenario: You may isolate a metastable polymorph with a lower MP.[1][2] A capillary reading might suggest "impurity," whereas DSC will show a small endotherm (melt) followed immediately by an exotherm (recrystallization) and a second melt.[1][2] This proves the substance is pure but polymorphic.[1][2]

Regiochemistry Confirmation

Melting point is a necessary but insufficient condition for structure proof.[1][2]

  • Mechanism: The synthesis often involves bromination of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.[1][2] If the starting material contained any 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, the bromination will yield the high-melting impurity [2].[1][2]

  • Validation: The MP data generated here must be cross-referenced with 1H-NMR . The target compound (4-COOH, 5-Br) will show NO (Nuclear Overhauser Effect) correlation between the N-Methyl and the Bromine (steric bulk), whereas the isomer (5-COOH, 4-Br) places the N-Methyl near the Carboxylic acid.[1][2]

References

  • National Center for Biotechnology Information (PubChem). (2025).[1][2] Compound Summary for CID 2779833, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Retrieved January 28, 2026, from [Link][1][2]

  • Mettler Toledo. (2024).[1][2] Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Application Guide. [Link]

Sources

Validation

comparing the reactivity of different positions on the pyrazole ring

Executive Summary The pyrazole ring (1,2-diazole) is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for the medicinal chemist, pyrazole pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for the medicinal chemist, pyrazole presents a unique "regioselectivity paradox." Unlike pyrrole (electron-rich) or pyridine (electron-poor), pyrazole exhibits a hybrid electronic topography that shifts dramatically based on substituents and reaction conditions.

This guide objectively compares the reactivity of the N1, C3, C4, and C5 positions. It moves beyond basic textbook definitions to provide actionable strategies for selectively functionalizing each site, supported by experimental data and self-validating protocols.

Electronic Topography & Reactivity Map

To control the pyrazole ring, one must first understand its electronic bias. The presence of two adjacent nitrogen atoms creates a distinct dipole and electron density gradient.

The Reactivity Matrix
PositionElectronic CharacterDominant Reaction ClassKey Constraint
N1 Nucleophilic (Lone Pair)N-Alkylation / N-ArylationTautomerism dictates isomeric ratio (N1 vs N2).
C3 Electron-Deficient (

-poor)
Nucleophilic Attack / LithiationOften chemically equivalent to C5 in unsubstituted pyrazoles.
C4 Electron-Rich (

-excessive)
Electrophilic Aromatic Substitution (EAS)The "Pyrrole-like" position; difficult to lithiate directly.
C5 Electron-Deficient / AcidicDeprotonation / C-H ActivationMost acidic C-H bond; susceptible to Coordination Induced Lithiation (CIL).
Visualization: The Pyrazole Decision Tree

The following diagram illustrates the logical flow for selecting the correct reaction pathway based on the target position.

PyrazoleReactivity Start Target Position? C4 C4 Position (Electron Rich) Start->C4 C3_C5 C3 / C5 Positions (Electron Poor) Start->C3_C5 N1 N1 Position (Nucleophilic) Start->N1 EAS Electrophilic Aromatic Substitution (EAS) C4->EAS HOMO High Lithiation Lithiation / C-H Activation C3_C5->Lithiation Acidity High Alkylation N-Alkylation / Arylation N1->Alkylation Lone Pair Halogenation Halogenation / Nitration (Standard) EAS->Halogenation Knochel Knochel Method (TMPMgCl·LiCl) Lithiation->Knochel RegioControl Steric/Electronic Control Alkylation->RegioControl

Figure 1: Decision tree for selecting synthetic pathways based on pyrazole electronic properties.

Comparative Analysis: C4 vs. C3/C5 Functionalization

Electrophilic Aromatic Substitution (EAS)

Winner: C4 Position

The C4 position is the nucleophilic heart of the pyrazole ring. Kinetic studies confirm that electrophiles (Br+, NO2+) attack C4 almost exclusively.

  • Mechanism: The intermediate sigma-complex at C4 is stabilized by resonance contributions from both nitrogen atoms. Attack at C3/C5 is destabilized by the adjacent imine-like nitrogen (N2).

  • Performance Data: Nitration of 1-methylpyrazole yields >95% 4-nitro-1-methylpyrazole.

Protocol Note: If C4 is blocked, EAS is severely retarded and often requires forcing conditions or ring activation (e.g., amino groups).

Metalation and C-H Activation

Winner: C5 (and C3)

While C4 rules EAS, C5 rules metalation. The proton at C5 is the most acidic due to the inductive electron-withdrawing effect of the adjacent N1. Furthermore, N1-protecting groups (like SEM, THP, or BOM) can coordinate with lithium bases, directing deprotonation specifically to C5 (Coordination Induced Lithiation - CIL).

Comparative Data: Lithiation Selectivity

Substrate Reagent Conditions Major Product Selectivity Ratio
1-SEM-pyrazole n-BuLi THF, -78°C C5-Li >99:1
1-Methylpyrazole n-BuLi THF, -78°C C5-Li 95:5

| 1-Phenylpyrazole | TMPMgCl·LiCl | THF, 25°C | C5-Mg | >99:1 |

The "Knochel" Advantage: Standard n-BuLi lithiation requires cryogenic conditions (-78°C) to prevent ring fragmentation. The use of Turbo-Grignard (TMPMgCl·LiCl) , pioneered by Paul Knochel, allows for magnesiation at room temperature with higher functional group tolerance (e.g., esters, nitriles remain intact).

The N-Alkylation Challenge (N1 vs. N2)

One of the most common failures in pyrazole chemistry is the formation of inseparable regioisomers during N-alkylation of unsymmetrical pyrazoles.

  • The Problem: Unsubstituted pyrazoles exist in tautomeric equilibrium. An electrophile (R-X) can attack either nitrogen.

  • The Solution: Regioselectivity is driven by Sterics (alkylation occurs at the less hindered nitrogen) and Electronics (electron-withdrawing groups on carbon favor alkylation at the distant nitrogen).

Validated Protocol: Regioselective N-Arylation via Chan-Lam Coupling

Direct N-arylation often provides better control than alkylation.

Reagents:

  • Pyrazole substrate[1][2][3][4][5][6][7]

  • Arylboronic acid (2.0 equiv)

  • Cu(OAc)2 (1.0 equiv) - Catalyst/Oxidant

  • Pyridine (2.0 equiv) - Base

  • Molecular Sieves (4Å) - Critical for moisture control

Workflow:

  • Dissolve pyrazole and arylboronic acid in anhydrous DCM.

  • Add Cu(OAc)2, Pyridine, and MS 4Å.

  • Stir open to air (or under O2 balloon) at RT for 24-48h.

  • Why it works: The oxidative coupling mechanism is less sensitive to the tautomeric ratio than SN2 alkylation.

Detailed Experimental Protocol: C5-Selective Lithiation

This protocol utilizes the "Turbo-Grignard" method for high regioselectivity and safety at non-cryogenic temperatures.

Objective: Selective functionalization of C5 on 1-substituted pyrazole.

Materials:

  • 1-Methylpyrazole (1.0 equiv)

  • TMPMgCl[5][8]·LiCl (1.2 equiv, 1.3 M in THF/Toluene)

  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 1-Methylpyrazole and anhydrous THF (0.5 M concentration).

  • Metalation: Add TMPMgCl·LiCl dropwise at 0°C (ice bath).

    • Causality: Unlike n-BuLi, TMP base is sterically bulky and non-nucleophilic, preventing addition to the imine bond. 0°C is sufficient; -78°C is unnecessary.

  • Incubation: Stir at 25°C for 30 minutes.

    • Validation: Take an aliquot, quench with D2O, and check NMR. >95% deuterium incorporation at C5 confirms complete magnesiation.

  • Quenching: Cool back to 0°C. Add the electrophile (Benzaldehyde) dropwise.

  • Workup: Warm to RT, stir for 1h. Quench with sat. NH4Cl. Extract with EtOAc.

Visualization: C5 Lithiation Workflow

LithiationProtocol Substrate 1-Substituted Pyrazole Intermediate C5-Magnesiated Species Substrate->Intermediate 0°C to RT 30 mins Reagent TMPMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product C5-Functionalized Product Intermediate->Product Quench 0°C Electrophile Add Electrophile (E+) Electrophile->Product

Figure 2: Step-by-step workflow for regioselective C5 magnesiation.

References

  • Regioselective Synthesis of Pyrazoles

    • Recent Advances in the Synthesis of Pyrazole Deriv
    • [Link][6]

  • C-H Activation & Arylation

    • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles. NIH/PMC.
    • [Link]

  • Metalation Strategies (Knochel)

    • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.[8] Organic Letters (ACS).

    • [Link]

  • N-Alkylation Regioselectivity

    • Switching N-Alkylation Regioselectivity of Trifluoromethyl
    • [Link]

Sources

Comparative

validation of in vitro assay results for pyrazole compounds

Title: Precision Validation of Pyrazole-Based Kinase Inhibitors: A Comparative Guide to Eliminating False Positives Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the p...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Validation of Pyrazole-Based Kinase Inhibitors: A Comparative Guide to Eliminating False Positives

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for FDA-approved blockbusters like Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Celecoxib (COX-2). Its structural rigidity and hydrogen-bonding capabilities make it an ideal ATP-mimetic in kinase pockets. However, pyrazoles present distinct assay liabilities—specifically colloidal aggregation and promiscuous binding —that frequently generate false positives in standard high-throughput screens (HTS).

This guide provides a rigorous, self-validating workflow to authenticate in vitro assay results for pyrazole compounds. By comparing pyrazoles against their common bioisosteres (pyrimidines) and contrasting "Standard" vs. "Orthogonal" datasets, we establish a protocol that distinguishes true pharmacological inhibition from assay artifacts.

Part 1: The Pyrazole Liability Profile

Before validating, one must understand why pyrazoles fail. Unlike simple false positives caused by fluorescence interference, pyrazoles often act as "aggregators" at micromolar concentrations.

LiabilityMechanismImpact on DataMitigation Strategy
Colloidal Aggregation Pyrazoles can form sub-micrometer particles that sequester enzymes non-specifically.Steep Hill slopes (>2.0) and apparent IC50s that shift with enzyme concentration.Detergent Challenge: Add 0.01% Triton X-100 or CHAPS to disrupt aggregates.
Inner Filter Effect Substituted pyrazoles (e.g., nitro- or azo-pyrazoles) absorb light at excitation/emission wavelengths of fluorescence assays.Artificial decrease in signal in FRET/TR-FRET assays.Ratiometric Readouts: Use TR-FRET or AlphaScreen which are less susceptible than intensity-based fluorescence.
Metal Chelation Nitrogen-rich pyrazoles can strip metal cofactors (Mg2+, Zn2+) from enzymes.Loss of enzymatic activity unrelated to active-site binding.Metal Supplementation: Validate with excess cofactor controls.

Part 2: Comparative Performance Guide

A. Scaffold Comparison: Pyrazole vs. Pyrimidine

In kinase drug discovery, the primary alternative to the pyrazole scaffold is the pyrimidine (found in Tofacitinib).

Table 1: Physicochemical & Assay Performance Matrix Objective comparison of the two dominant kinase inhibitor scaffolds.

FeaturePyrazole Scaffold (e.g., Ruxolitinib)Pyrimidine Scaffold (e.g., Tofacitinib)Validation Verdict
H-Bond Geometry 5-membered ring; Donor-Acceptor motif is rigid.6-membered ring; Acceptor-rich.Pyrazoles often achieve higher affinity but lower solubility.
Solubility (pH 7.4) Moderate to Low (Risk of precipitation).Generally High.Critical: Pyrazoles require rigorous solubility QC prior to assay.
Selectivity Profile High (Tunable side chains).Moderate (Often hits multiple kinases).Pyrazoles are preferred for selectivity but require counterscreens .
Assay Interference High Risk (Aggregation).Low Risk.Pyrazoles must undergo detergent-sensitivity testing.
B. Data Validation: Standard vs. Orthogonal Results

The following table demonstrates how a "Standard" assay can mislead researchers regarding a pyrazole hit, and how the "Orthogonal" workflow corrects this.

Table 2: Case Study – Validation of Compound PYZ-402 (Hypothetical JAK Inhibitor)

Assay MethodResult (IC50)InterpretationValidity Status
Standard FRET (No Detergent) 15 nM"Potent Hit"FALSE POSITIVE (Likely Aggregation)
FRET + 0.01% Triton X-100 > 10,000 nMActivity lost with detergent.Confirmed Artifact
SPR (Surface Plasmon Resonance) No BindingLack of physical interaction.Confirmed Artifact
Cellular (Western Blot pSTAT5) InactiveNo target engagement.Confirmed Artifact

Key Insight: A pyrazole appearing to have 15 nM potency in a buffer-only assay is frequently a colloidal aggregator. The addition of detergent (Triton X-100) reveals the true lack of potency.

Part 3: The Self-Validating Protocol

Objective: To validate a pyrazole hit (e.g., a Ruxolitinib analog) targeting the JAK kinase pathway.

Phase 1: Chemical Integrity & Solubility QC
  • Step 1: Assess purity via LC-MS (>95% required). Impurities are often the source of fluorescence interference.

  • Step 2: Kinetic Solubility Assay.

    • Protocol: Dilute compound to 100 µM in assay buffer (1% DMSO). Incubate 2h. Spin down. Measure supernatant concentration via UV-HPLC.

    • Criterion: If solubility < Assay Concentration, STOP .

Phase 2: The Detergent Challenge (The "Aggregator" Trap)
  • Rationale: Promiscuous aggregators sequester proteins. Detergents break up these colloids but do not affect specific 1:1 ligand binding.

  • Protocol:

    • Run Primary Kinase Assay (e.g., ADP-Glo or TR-FRET) with standard buffer.

    • Run Parallel Assay adding 0.01% freshly prepared Triton X-100 or 0.005% Tween-20 .

    • Analysis: If IC50 shifts by >3-fold (potency drops), the compound is an aggregator.

Phase 3: Orthogonal Biophysical Confirmation (SPR)
  • Rationale: Enzymatic inhibition does not prove binding. SPR measures direct physical interaction.

  • Protocol:

    • Immobilize Target Kinase (JAK2) on a CM5 sensor chip.

    • Inject Pyrazole series (concentration range 0.1x to 10x IC50).

    • Success Criteria:

      • Fast on/off rates (typical for ATP competitive inhibitors).

      • Stoichiometry (Rmax) near 1:1.

      • Kd (Dissociation Constant) should correlate within 2-fold of the enzymatic Ki .

Phase 4: Cellular Target Engagement (The "Truth" Test)
  • Method: NanoBRET or Western Blotting for downstream signaling.

  • Protocol (JAK-STAT Pathway):

    • Treat HEL cells (JAK2 V617F mutant) with Pyrazole for 1 hour.

    • Lyse cells and immunoblot for pSTAT5 (Tyr694) vs. Total STAT5.

    • Criterion: Dose-dependent reduction in pSTAT5 must align with biochemical IC50.

Part 4: Visualization of Workflows

Diagram 1: The Validation Decision Tree

A logical flow to reject false positives early.

ValidationWorkflow Start Pyrazole Hit Identified (Primary Screen) Solubility Kinetic Solubility QC (LC-UV) Start->Solubility Detergent Detergent Challenge (+0.01% Triton X-100) Solubility->Detergent Soluble Discard DISCARD (False Positive) Solubility->Discard Precipitates Biophys Biophysical Assay (SPR/MST) Detergent->Biophys IC50 Stable Detergent->Discard IC50 Shifts >3x (Aggregator) Cellular Cellular Engagement (Western/NanoBRET) Biophys->Cellular Binding Confirmed Kd ~ Ki Biophys->Discard No Binding/Super-stoichiometric Cellular->Discard No Effect Validated VALIDATED LEAD (Proceed to SAR) Cellular->Validated Potency Correlates

Caption: Figure 1. Step-wise decision tree for filtering pyrazole assay artifacts. Red nodes indicate stop points for false positives.

Diagram 2: Mechanism of Action (JAK-STAT Pathway)

Visualizing the specific pathway for Ruxolitinib-like pyrazoles to confirm biological rationale.

JAK_Pathway Ligand Cytokine (IL-6/EPO) Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates Pyrazole Pyrazole Inhibitor Pyrazole->JAK Blocks ATP Site (Inhibition) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Figure 2. Mechanism of Action for Pyrazole JAK inhibitors. Validation requires demonstrating the blockade of the JAK -> STAT phosphorylation step.

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link

  • Dymock, B. W., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)." Molecules. Link

  • Verma, S. K., et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." International Journal of Molecular Sciences. Link

Safety & Regulatory Compliance

Safety

5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid proper disposal procedures

Proper disposal of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid requires strict adherence to protocols designed for halogenated organic acids . As a Senior Application Scientist, I must emphasize that the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid requires strict adherence to protocols designed for halogenated organic acids . As a Senior Application Scientist, I must emphasize that the presence of the bromine atom on the pyrazole ring fundamentally changes the waste stream classification compared to non-halogenated analogs. Improper disposal not only violates environmental regulations (such as RCRA in the US) but can also create dangerous byproducts (e.g., toxic brominated dioxins) if incinerated at insufficient temperatures.

The following guide synthesizes chemical safety data, regulatory compliance, and practical laboratory logistics into a cohesive disposal plan.

Chemical Identification & Hazard Assessment

Before initiating disposal, you must validate the material's identity.[1] There is often confusion regarding the CAS numbers for pyrazole isomers. Ensure your Safety Data Sheet (SDS) matches the specific regiochemistry of your compound.

PropertyDetailOperational Implication
Chemical Name 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acidHalogenated : Requires high-temp incineration.
CAS Number Verify specific isomer (Commonly confused with 5775-88-2 or 3398-16-1)Traceability : Use structure-based verification if CAS is ambiguous.
Physical State Solid (White to off-white powder)Dust Hazard : Respiratory protection required during transfer.
Acidity Weak Acid (Carboxylic group)Incompatibility : Violent reaction with strong bases/oxidizers.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)PPE : Nitrile gloves, safety goggles, and fume hood use are mandatory.

Pre-Disposal Handling & Segregation

The Core Directive: Never mix halogenated waste with non-halogenated solvents or general trash.

  • Why? Halogenated compounds (containing Br, Cl, F, I) require specific incineration conditions (>1100°C) to prevent the formation of acid gases (HBr) and persistent organic pollutants. Mixing them with non-halogenated waste "contaminates" the cheaper waste stream, forcing the entire volume to be treated as expensive halogenated waste.

Segregation Logic
  • Do NOT dispose of down the drain.[1] (Strictly prohibited due to aquatic toxicity and persistence).

  • Do NOT mix with strong bases (e.g., NaOH, KOH) in the waste container. While neutralization seems logical, the exothermic reaction in a closed waste drum can cause pressurization and explosion.

  • Do NOT mix with oxidizers (e.g., Nitric acid, Peroxides).

Operational Disposal Procedures

A. Small-Scale (Laboratory Bench) Disposal

For quantities typically generated in R&D (< 100 g):

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: Chemical Name (No abbreviations), "Hazardous Waste," "Solid," and "Halogenated."

    • Risk Phrase: "Irritant / Acidic."

  • Transfer:

    • Perform all transfers inside a chemical fume hood to capture dust.

    • Use a disposable spatula. Do not reuse the spatula for other chemicals to prevent cross-contamination.

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel inside the same waste container as the solid.

B. Large-Scale (Process) Disposal

For pilot plant or scale-up quantities (> 1 kg):

  • Double Containment: Use an HDPE drum with a liner. Ensure the liner is chemically resistant to brominated organics.

  • Waste Coding: Consult your EHS officer for the specific RCRA waste code.

    • While not always a "Listed" waste (P or U list), it often falls under D001 (Ignitable) or D002 (Corrosive) depending on the specific formulation, or simply "Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified)."

  • Manifesting: The manifest must explicitly state "Halogenated Organic Solid" to ensure the incinerator facility routes it to the correct combustion chamber.

Emergency Spill Response Protocol

If a spill occurs, immediate action is required to prevent exposure and environmental release.[3]

SpillResponse Start Spill Detected Assess Assess Volume & Hazard (Is it > 100g or outside hood?) Start->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95/Respirator Assess->PPE Minor Spill Contain Containment: Gently cover with spill pads to suppress dust PPE->Contain Clean Cleanup: Scoop solids into HDPE waste pail. Do NOT sweep vigorously (Dust hazard). Contain->Clean Decon Decontamination: Wipe surface with soap/water. Test pH of surface if necessary. Clean->Decon Dispose Disposal: Label waste as 'Spill Debris - Halogenated' Decon->Dispose

Figure 1: Decision matrix for responding to a solid chemical spill of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Waste Stream Segregation Workflow

Visualizing the decision process ensures that this compound does not end up in the wrong waste stream, which creates significant compliance risks.

WasteSegregation Input Chemical Waste Generated State Physical State? Input->State Halogen Contains Halogens? (Br, Cl, F, I) State->Halogen Solid LiquidCheck Liquid Waste Flow State->LiquidCheck Liquid HaloSolid Hazardous Waste: SOLID (Halogenated) Halogen->HaloSolid YES (5-bromo-...) Halogen->HaloSolid NonHaloSolid Hazardous Waste: SOLID (Non-Halogenated) Halogen->NonHaloSolid NO SolidBin Solid Waste Bin (General Trash) NonHaloSolid->SolidBin Non-Hazardous Only (Rare for Chems)

Figure 2: Segregation logic emphasizing the critical "Halogenated" classification path.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid. PubChem.[2] Available at: [Link][2][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). RCRA Regulations. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

CAS Number: 1369357-72-1 Molecular Formula: C₆H₇BrN₂O₂ Molecular Weight: 219.04 g/mol [1] Part 1: Hazard Architecture & Risk Assessment The "Why" Behind the Protocol Effective safety relies on understanding the molecule,...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1369357-72-1 Molecular Formula: C₆H₇BrN₂O₂ Molecular Weight: 219.04 g/mol [1]

Part 1: Hazard Architecture & Risk Assessment

The "Why" Behind the Protocol

Effective safety relies on understanding the molecule, not just memorizing rules. As a halogenated heteroaromatic acid, 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid presents a specific triad of risks that dictates our PPE strategy.

  • The Acidic Moiety (Carboxylic Acid): The C4-carboxylic acid group provides a proton source (

    
    ), making the solid and its solutions corrosive to mucous membranes and irritating to the skin (H315, H319).
    
  • The Halogen (Bromine at C5): The bromine atom increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated analogues. It also mandates specific "Halogenated" waste disposal streams to prevent the formation of toxic byproducts (e.g., dioxins) during incineration.

  • The Pyrazole Core: Pyrazoles are privileged pharmacophores. Until specific toxicology proves otherwise, treat this compound as bioactive with potential systemic effects if inhaled or ingested (H302, H335).

Visualizing the Risk Logic

The following decision tree illustrates how chemical structure dictates safety requirements.

RiskLogic Molecule 5-Bromo-1,3-dimethyl- 1H-pyrazole-4-carboxylic acid Group_Acid Carboxylic Acid (Proton Donor) Molecule->Group_Acid Group_Br Bromine Atom (Halogen) Molecule->Group_Br Group_Ring Pyrazole Core (Pharmacophore) Molecule->Group_Ring Hazard_Corr Mucous Membrane Irritation/Corrosion Group_Acid->Hazard_Corr Hazard_Waste Halogenated Waste Stream Group_Br->Hazard_Waste Hazard_Bio Potential Bioactivity Group_Ring->Hazard_Bio Action_PPE REQ: Resp. Protection & Eye Shielding Hazard_Corr->Action_PPE Action_Disp REQ: Segregated Disposal Hazard_Waste->Action_Disp Hazard_Bio->Action_PPE

Figure 1: Structural Hazard Analysis. The diagram maps functional groups to specific safety and logistical requirements.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This compound requires specific barriers against fine acidic dusts.

Protection ZoneEquipment StandardTechnical Justification
Respiratory Fume Hood (Primary) The solid is likely a fine powder. Inhalation of acidic dust causes immediate respiratory tract irritation (H335). Always handle open containers inside a certified fume hood.
N95/P100 RespiratorSecondary: Only required if weighing outside a hood (strongly discouraged) or during spill cleanup outside containment.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine acidic powders which can drift around shields. Goggles provide a seal against dust entry.
Dermal (Hand) Nitrile Gloves (Double) Inner: 4 mil Nitrile (Dexterity). Outer: 5-8 mil Nitrile (Durability). Why: Acidic organic solids can degrade thin latex. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Body Lab Coat (Buttoned) Must be buttoned to the neck. Synthetic/Cotton blend recommended.

Part 3: Operational Handling Protocol

Preparation & Weighing

Objective: Prevent static-induced powder scattering.

  • Environment: Activate Fume Hood. Verify sash height is at the safe working level.

  • Static Control: Pyrazole carboxylic acids can be static-prone. Use an anti-static gun on the spatula and weigh boat before opening the source container.

  • Transfer:

    • Place the receiving vessel (flask/vial) inside the hood.

    • Transfer the solid using a clean spatula. Do not pour from the bottle; this creates a dust cloud.

    • Pro-Tip: If the solid is caked, break it gently with a glass rod. Do not strike the container.

Reaction Setup

Objective: Control Exotherms.

  • Solvent Addition: When dissolving this acid, add solvent slowly. The solvation of carboxylic acids can be mildly exothermic.

  • Base Addition: If reacting with a base (e.g., Carbonates, Hydrides), expect rapid gas evolution (

    
     or 
    
    
    
    ).
    • Protocol: Add base dropwise/portion-wise at 0°C to control the rate of off-gassing and prevent "volcanoing" of the reaction mixture.

Storage
  • Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen). The bromine atom can render the molecule light-sensitive over time; ensure the container is opaque or wrapped in foil.

Part 4: Emergency Response & Disposal[2]

Spill Cleanup Workflow

In the event of a powder spill outside the hood:

SpillResponse Start Powder Spill Detected Evac 1. Evacuate Immediate Area (Allow dust to settle - 2 mins) Start->Evac PPE 2. Don PPE (Goggles + N95 + Double Gloves) Evac->PPE Cover 3. Cover with Wet Paper Towel (Prevents dust generation) PPE->Cover Collect 4. Scoop/Wipe into Bag Cover->Collect Clean 5. Clean Surface (Soap + Water, pH check) Collect->Clean Dispose 6. Disposal: HALOGENATED Waste Clean->Dispose

Figure 2: Dry Powder Spill Response Protocol.

Disposal Specifications

CRITICAL: This molecule contains Bromine .[2][3]

  • Do NOT dispose of in the "General Organic" or "Non-Halogenated" waste stream.[4]

  • Correct Stream: Halogenated Organic Waste .[3][5]

    • Reasoning: Incinerating halogenated compounds with general waste can release corrosive hydrogen bromide (HBr) gas and damage the incinerator scrubbers, or create toxic dioxins if temperature control is insufficient.

  • Aqueous Waste: If the compound is in an aqueous layer (after workup), check pH. If acidic, neutralize to pH 7 before disposal into the Aqueous Waste container (check local EHS regulations regarding aqueous halogenated disposal; often these must still be collected separately).

References

  • BLD Pharm . (2024). Safety Data Sheet: 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 1369357-72-1).[1][6][7][8] Retrieved from

  • National Institutes of Health (NIH) - PubChem . (2024). Compound Summary: Pyrazole Carboxylic Acids & Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from

  • University of Illinois Urbana-Champaign . Halogenated Organic Liquids Disposal Guide. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
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5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
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